N,N-Dimethylindoline-5-Sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371146 | |
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99169-99-0 | |
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylindoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"N,N-Dimethylindoline-5-Sulfonamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylindoline-5-Sulfonamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its spectroscopic signature, chemical reactivity, and applications. The content is structured to deliver both foundational knowledge and practical insights for researchers, chemists, and drug development professionals engaged in leveraging this versatile molecular scaffold.
Introduction and Strategic Importance
This compound is a bicyclic organic compound featuring a fused benzene and pyrrole ring system (indoline) functionalized with a sulfonamide group at the 5-position.[1] The sulfonamide nitrogen is further substituted with two methyl groups, which enhances its lipophilicity and influences its biological interactions.[1]
The strategic importance of this molecule stems from the proven bioactivity of its core components:
-
The Indoline Scaffold: A privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals. Its non-planar, saturated heterocyclic portion allows for specific three-dimensional interactions with biological targets.
-
The Sulfonamide Moiety: A critical pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[2][3]
The combination of these two motifs makes this compound a valuable intermediate for synthesizing novel therapeutic agents, particularly in oncology, where inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII) are actively pursued.[2][3] It also serves as a precursor in the development of specialized dyes and other functional organic materials.[1]
Core Chemical and Physical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,3-dihydro-N,N-dimethyl-1H-indole-5-sulfonamide; 5-(N,N-Dimethylsulphamoyl)indoline | [1][4][5] |
| CAS Number | 99169-99-0 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [1][4] |
| Molecular Weight | 226.30 g/mol | [1] |
| Appearance | Powder | [1] |
| Predicted XlogP | 1.4 | [6] |
| Monoisotopic Mass | 226.0776 Da | [6] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a multi-step process starting from commercially available indoline. The workflow is designed to logically build the target molecule by first protecting the reactive indoline nitrogen, then introducing the sulfonamide group, and finally performing the requisite N,N-dimethylation.
Detailed Experimental Protocol
This protocol synthesizes established procedures for analogous compounds into a coherent and reliable workflow.[2][3][7]
Step 1: Synthesis of 1-Acetylindoline (Protection)
-
Causality: The secondary amine of the indoline ring is nucleophilic and would react with chlorosulfonic acid in the next step. Acetylation protects this amine, directing sulfonation to the electron-rich aromatic ring.
-
To a stirred solution of indoline (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used without further purification.
Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the aromatic ring, primarily at the para-position (position 5) due to the activating, ortho-para directing nature of the acetyl-amino group.
-
Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas trap.
-
Add 1-acetylindoline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-acetylindoline-5-sulfonyl chloride.[3][7]
Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide
-
Causality: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by nucleophilic attack from ammonia.
-
Add the crude 1-acetylindoline-5-sulfonyl chloride (1.0 eq) to a solution of aqueous ammonium hydroxide (excess) in tetrahydrofuran (THF) at room temperature.[3]
-
Stir the mixture for 1 hour.
-
Concentrate the solution in vacuo to remove THF.
-
Adjust the pH of the remaining aqueous solution to ~7 with 1N HCl, causing the product to precipitate.
-
Filter the solid, wash with water, and dry to yield 1-acetylindoline-5-sulfonamide.[3]
Step 4: Synthesis of Indoline-5-sulfonamide (Deprotection)
-
Causality: Acid-catalyzed hydrolysis removes the N-acetyl protecting group, regenerating the secondary amine of the indoline ring.
-
Suspend 1-acetylindoline-5-sulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain indoline-5-sulfonamide.[2]
Step 5: Synthesis of this compound
-
Causality: The primary sulfonamide is selectively N,N-dimethylated. While traditional reagents like dimethyl sulfate are effective, N,N-dimethylformamide dimethylacetal (DMF-DMA) offers a safer alternative that generates its own base and volatile byproducts.[8]
-
Suspend indoline-5-sulfonamide (1.0 eq) in a suitable solvent like DMF.
-
Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (2.5 eq).
-
Heat the reaction mixture (e.g., to 110 °C) and monitor by TLC. The reaction may take several hours.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is then purified.
Purification: The final product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. The resulting pure fractions are combined and concentrated to yield this compound as a solid.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data provides a reference fingerprint for the molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm. The proton ortho to the sulfonamide group will appear as a singlet or narrow doublet, while the other two protons will show doublet and doublet-of-doublets splitting patterns. Indoline CH₂: Two triplets in the range of δ 3.0-4.2 ppm, corresponding to the -CH₂-CH₂-N- protons. N-Methyl Protons: A sharp singlet at approximately δ 2.7-2.9 ppm, integrating to 6H.[9][10] Indoline NH: A broad singlet (if not fully substituted), which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-155 ppm. Indoline Carbons: Aliphatic signals around δ 28-55 ppm. N-Methyl Carbons: A signal around δ 38 ppm. |
| IR Spectroscopy | S=O Stretching: Two strong characteristic absorption bands for the sulfonamide group: an asymmetric stretch at ~1340-1320 cm⁻¹ and a symmetric stretch at ~1160-1140 cm⁻¹.[11][12] S-N Stretching: A band in the range of 930-900 cm⁻¹.[11] C-H Stretching: Aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) bands. N-H Stretching: A band around 3350 cm⁻¹ for the indoline nitrogen may be present. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: The calculated m/z for C₁₀H₁₅N₂O₂S⁺ is 227.08. The observed mass should be within a narrow tolerance of this value.[6] |
Chemical Reactivity and Stability
-
Reactivity: The primary site of further reactivity is the indoline nitrogen (N-1). It can undergo a variety of transformations common to secondary amines, such as acylation, alkylation, or arylation, to generate a library of derivatives.[2] This versatility is a key reason for its utility as a synthetic intermediate. The sulfonamide group is generally robust and unreactive under standard synthetic conditions.
-
Stability: The compound is stable under normal laboratory conditions. However, its stability can be influenced by environmental factors such as extreme pH and high temperatures.[1] It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Research and Drug Development
The this compound scaffold is a valuable starting point for the development of targeted therapeutics and functional materials.
-
Carbonic Anhydrase Inhibition: The unsubstituted parent core, indoline-5-sulfonamide, has been extensively studied for the inhibition of cancer-related carbonic anhydrases IX and XII.[2][3] These enzymes are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting cancer progression and drug resistance.[2] this compound serves as an important control compound or an intermediate for creating more complex derivatives targeting these enzymes.
-
Medicinal Chemistry Scaffold: The ability to functionalize the N-1 position allows for the systematic exploration of structure-activity relationships (SAR). By introducing various acyl or alkyl groups, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties.[2]
-
Dye Synthesis: The electronic properties of the indoline ring system make it a suitable precursor for the synthesis of various dyes.[1]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment.
Conclusion
This compound is a well-defined chemical entity with a robust set of properties that make it a highly valuable tool for chemical and pharmaceutical research. Its straightforward, multi-step synthesis and the dual functionality of the indoline and sulfonamide groups provide a versatile platform for creating diverse molecular libraries. Its established link to carbonic anhydrase inhibition underscores its potential in the development of novel anticancer agents. This guide provides the foundational and practical knowledge necessary for researchers to confidently incorporate this compound into their discovery and development workflows.
References
- P&S Chemicals.
- Blotny, G. CAS 99169-99-0: this compound.
- Jo, Y., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central.
- ChemicalBook. 99169-99-0(this compound) Product Description.
- ChemicalBook. This compound | 99169-99-0.
- Smith, A. B., et al. (2013). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal. Synlett.
- ResearchGate.
- Jios, J. L., et al. (2005).
- PubChemLite. This compound (C10H14N2O2S).
- MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.
- Journal of the Chemical Society. (1955). The infrared spectra of some sulphonamides.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC - NIH.
- ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- ChemicalBook. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum.
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An In-depth Technical Guide to N,N-Dimethylindoline-5-sulfonamide (CAS No. 99169-99-0)
This guide provides a comprehensive technical overview of N,N-Dimethylindoline-5-sulfonamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its physicochemical properties, synthesis, potential applications, and safe handling protocols, grounded in authoritative scientific literature.
Introduction and Chemical Identity
This compound, identified by the CAS number 99169-99-0, is an organic compound featuring a bicyclic indoline core functionalized with a dimethylsulfonamide group. The indoline structure, consisting of a fused benzene and pyrrole ring, imparts unique electronic properties, while the sulfonamide moiety is a well-established pharmacophore in numerous therapeutic agents. The presence of two methyl groups on the sulfonamide nitrogen enhances its lipophilicity, which can significantly influence its biological activity and interactions with molecular targets. This compound is primarily utilized in research and development, particularly as a building block in the synthesis of novel therapeutic agents and functional dyes.
Synonyms:
-
1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dimethyl-
-
2,3-Dihydro-1H-indole-5-sulfonic acid dimethylamide
-
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 99169-99-0 | Internal Database |
| Molecular Formula | C₁₀H₁₄N₂O₂S | |
| Molecular Weight | 226.30 g/mol | |
| Melting Point | 109-110 °C | Matrix Scientific |
| Appearance | White to off-white powder | Inferred from supplier data |
| Solubility | Soluble in DMSO and methanol. | Inferred from general sulfonamide properties |
| Predicted XlogP | 1.4 | PubChemLite |
| Predicted ¹H NMR | Signals corresponding to aromatic, aliphatic (indoline ring), and N-methyl protons are expected. | Inferred from related structures |
| Predicted ¹³C NMR | Signals for aromatic, aliphatic, and N-methyl carbons are anticipated. | Inferred from related structures |
| Predicted IR Spectrum | Characteristic peaks for S=O stretching (asymmetric and symmetric), C-N stretching, and aromatic C-H bending are expected. | Inferred from general sulfonamide spectra |
| Predicted Mass Spectrum | [M+H]⁺: 227.08488 m/z, [M+Na]⁺: 249.06682 m/z | PubChemLite |
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Applications in Medicinal Chemistry and Drug Development
The sulfonamide functional group is a cornerstone of medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] this compound, as a member of this class, holds significant promise, particularly in the development of enzyme inhibitors.
Carbonic Anhydrase Inhibition
A primary area of investigation for indoline-5-sulfonamides is the inhibition of carbonic anhydrases (CAs).[3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3] The development of selective CA inhibitors is a promising strategy for cancer therapy.[3]
Caption: Mechanism of carbonic anhydrase IX inhibition by sulfonamides.
Potential as Antimicrobial Agents
The sulfonamide class of drugs were the first synthetic antimicrobial agents to be widely used.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.[4] As mammals obtain folic acid from their diet, this pathway is an attractive target for selective antibacterial therapy.[4] While the specific antimicrobial activity of this compound has not been extensively reported, its structural similarity to known sulfonamide antibiotics suggests potential in this area.
Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a general protocol for the analysis of sulfonamides, which can be adapted for this compound. This method is crucial for assessing purity, monitoring reaction progress, and for pharmacokinetic studies.
Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution onto the C18 column.
-
Run the analysis using an isocratic or gradient elution program.
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 260 nm).[5]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area of the peak for each standard and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the sample from the calibration curve and calculate its purity.
-
Safety and Handling
As a research chemical, this compound should be handled with care in a well-ventilated laboratory. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling sulfonamide compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. Use a fume hood or other local exhaust ventilation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Chem-Space. This compound. Available from: [Link]
-
PubChemLite. This compound (C10H14N2O2S). Available from: [Link]
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MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
-
University of Washington. Sulfonamides - pharmacology 2000. Available from: [Link]
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Journal of Chemical Technology and Metallurgy. ANTIMICROBIAL SULFONAMIDE DRUGS. Available from: [Link]
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Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
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ResearchGate. Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Indoline Sulfonamides
Abstract
This technical guide provides a comprehensive exploration of the mechanisms of action of indoline sulfonamides, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. We delve into the two primary pathways through which these molecules exert their effects: inhibition of carbonic anhydrase and disruption of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven experimental protocols. Our approach is grounded in scientific integrity, providing a self-validating framework for the investigation of indoline sulfonamides.
Introduction: The Versatile Indoline Sulfonamide Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse biological activities.[1][2] When functionalized with a sulfonamide group, this scaffold gives rise to the indoline sulfonamide class of molecules, which have garnered substantial interest for their potent and varied mechanisms of action. This guide will focus on the two most prominent and well-characterized of these mechanisms: the inhibition of carbonic anhydrase isoenzymes and the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Understanding these distinct yet impactful mechanisms is crucial for the rational design and development of novel therapeutics based on the indoline sulfonamide framework.
Mechanism I: Inhibition of Carbonic Anhydrase
A significant number of indoline sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation and various physiological processes.[3]
The Role of Carbonic Anhydrase in Oncology
In the context of cancer, certain CA isoforms, particularly the transmembrane CA IX and CA XII, are overexpressed in response to the hypoxic tumor microenvironment.[3][5] This overexpression leads to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and resistance to conventional therapies.[3] Therefore, the inhibition of tumor-associated CAs is a validated and promising strategy in anticancer drug discovery.
Molecular Mechanism of Inhibition
Indoline sulfonamides, like other sulfonamide-based CA inhibitors, function by coordinating with the zinc ion in the active site of the enzyme. The sulfonamide moiety (–SO₂NH₂) binds to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.[6] The indoline core and its various substituents play a crucial role in determining the affinity and selectivity of the inhibitor for different CA isoforms.[3]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed key features of indoline sulfonamides that govern their CA inhibitory activity:
-
The Sulfonamide Group: This is the primary zinc-binding group and is essential for inhibitory activity.
-
The Indoline Core: This scaffold serves as a versatile framework that can be modified to enhance binding affinity and selectivity.
-
Substituents on the Indoline Nitrogen: Acylation of the indoline nitrogen has been shown to significantly impact the inhibitory potency against different CA isoforms.[3]
-
Substituents on the Benzene Ring: Modifications to the aromatic portion of the indoline scaffold can influence interactions with amino acid residues in the active site, thereby affecting selectivity.
Signaling Pathway: Impact of Carbonic Anhydrase Inhibition
The inhibition of tumor-associated CAs by indoline sulfonamides leads to a disruption of pH regulation in the tumor microenvironment. This can result in increased intracellular pH and decreased extracellular pH, ultimately leading to reduced tumor cell proliferation, invasion, and enhanced sensitivity to other anticancer agents.
Caption: Inhibition of Carbonic Anhydrase IX/XII by Indoline Sulfonamides.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activities (Ki values) of selected indoline sulfonamides against various human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Indoline-5-sulfonamide 4f | >10000 | 105.4 | 132.8 | 41.3 | [3] |
| Indoline-5-sulfonamide 4g | 127.3 | 89.2 | 265.1 | 68.4 | [3] |
| Indoline-5-sulfonamide 4h | 156.9 | 98.7 | 345.8 | 55.9 | [3] |
| Indolin-2-one sulfonamide 6c | 42.0 | 9.4 | - | 4.0 | [7] |
| Indolin-2-one sulfonamide 9c | 567.9 | 7.7 | - | 13.2 | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)
This protocol describes a method for determining the inhibitory activity of indoline sulfonamides against carbonic anhydrase using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.
Rationale for Experimental Choice: The stopped-flow technique is essential for studying the rapid kinetics of enzymatic reactions like CO₂ hydration by carbonic anhydrase, which occurs on a millisecond timescale.[8][9][10][11][12] This method allows for the rapid mixing of reactants and the immediate measurement of the initial reaction rate before the reaction reaches equilibrium, providing accurate determination of kinetic parameters and inhibition constants.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II, hCA IX)
-
Indoline sulfonamide inhibitor stock solution (in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Na₂SO₄ (for maintaining constant ionic strength)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the indoline sulfonamide inhibitor in HEPES buffer.
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare a solution of phenol red indicator in HEPES buffer.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Assay Execution:
-
Load the enzyme solution (with or without the inhibitor) into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water containing the phenol red indicator into the other syringe.
-
Rapidly mix the two solutions in the instrument's mixing chamber.
-
Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid. The initial rate of the CA-catalyzed CO₂ hydration reaction is followed for a period of 10–100 seconds.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate inhibition constants (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Mechanism II: Inhibition of Tubulin Polymerization
Another well-established mechanism of action for a distinct class of indoline sulfonamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[13][14][15][16] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.
The Role of Microtubules in Cell Division
During mitosis, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for this process.
Molecular Mechanism of Inhibition
Certain indoline sulfonamides act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[13] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[13]
Structure-Activity Relationship (SAR) Insights
SAR studies for indoline sulfonamide-based tubulin inhibitors have identified key structural features:
-
The Indoline Scaffold: Serves as a rigid core for the molecule.
-
The Arylsulfonyl Group: Modifications to this group can significantly impact antiproliferative activity and tubulin inhibition.[13]
-
The Benzamide Moiety: The presence and substitution pattern of a benzamide group can enhance tubulin inhibitory potency.[13]
Signaling Pathway: Consequences of Tubulin Polymerization Inhibition
The disruption of microtubule dynamics by indoline sulfonamides triggers a cascade of signaling events, culminating in apoptotic cell death.
Caption: Signaling Cascade Following Tubulin Polymerization Inhibition.
The G2/M arrest is mediated by the activation of the spindle assembly checkpoint, which prevents the cell from proceeding to anaphase until all chromosomes are properly attached to the mitotic spindle. This prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.[17][18][19][20][21] The cell cycle arrest is orchestrated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, the cyclin B/CDK1 complex is a key driver of entry into mitosis, and its activity is tightly regulated.[22][23][24] Disruption of the mitotic spindle activates a checkpoint that maintains high cyclin B/CDK1 activity, leading to mitotic arrest.
Quantitative Data: Tubulin Polymerization Inhibition and Antiproliferative Activity
The following table presents the tubulin polymerization inhibitory activity (IC₅₀ values) and antiproliferative activity (IC₅₀ values) against various cancer cell lines for representative indoline sulfonamides.
| Compound | Tubulin Polymerization (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Reference |
| Benzamide 9 | 1.1 | 0.079 | - | - | [13] |
| Indole derivative 35a | 1.34 | 0.51 | 0.65 | 0.71 | [14] |
| Fused indole 21 | 0.15 | - | - | - | [14] |
| Bisindole 30 | - | - | - | 7.37 (HepG2) | [25] |
| Monoindole 4 | - | 71.68 | - | 69.68 (HepG2) | [25] |
Experimental Protocols for Validating Tubulin Inhibition
A multi-faceted approach is necessary to confirm that an indoline sulfonamide acts as a tubulin polymerization inhibitor. This involves a combination of in vitro biochemical assays and cell-based assays.
Rationale for Experimental Choice: A fluorescence-based assay is often preferred over traditional turbidity-based methods due to its increased sensitivity, better signal-to-noise ratio, and suitability for high-throughput screening.[1][26][27][28] This method allows for the use of lower tubulin concentrations, making it more cost-effective.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Indoline sulfonamide test compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indoline sulfonamide, colchicine, and DMSO in General Tubulin Buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and fluorescent reporter.
-
Initiate Polymerization: Add the test compound, positive control, or negative control to the respective wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC₅₀ value by plotting the maximum polymerization rate or the final polymer mass against the logarithm of the inhibitor concentration.
Rationale for Experimental Choice: The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines. It provides a quantitative measure of cell viability, which is expected to decrease in the presence of an effective tubulin inhibitor.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indoline sulfonamide for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Rationale for Experimental Choice: This assay directly assesses the effect of the compound on cell cycle progression. A compound that inhibits tubulin polymerization is expected to cause an accumulation of cells in the G2/M phase.
Procedure:
-
Cell Treatment: Treat cancer cells with the indoline sulfonamide at its IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Rationale for Experimental Choice: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway, providing mechanistic insight into how the compound induces cell death.
Procedure:
-
Protein Extraction: Treat cells with the indoline sulfonamide, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Indoline sulfonamides represent a versatile and promising class of compounds with at least two distinct and potent mechanisms of action. As inhibitors of carbonic anhydrase, they offer a targeted approach to disrupt the tumor microenvironment, while as inhibitors of tubulin polymerization, they provide a powerful means to induce cell cycle arrest and apoptosis in cancer cells. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is paramount for the continued development of indoline sulfonamide-based therapeutics. By leveraging the structure-activity relationship insights and employing a systematic, self-validating experimental framework, researchers can effectively advance the discovery and optimization of novel drug candidates from this valuable chemical class.
References
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Blagosklonny, M. V., & Fojo, T. (1999). Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1. The Journal of biological chemistry, 274(46), 32913–32917. [Link]
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
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Perez, A., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2609. [Link]
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D'Arcy, B. M., et al. (2019). Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents. Cancers, 11(4), 545. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Alafeefy, A. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]
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Li, C. M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (100), e52826. [Link]
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Fourest-Lieuvin, A. (2006). Microtubule regulation in mitosis: tubulin phosphorylation by the cyclin-dependent kinase Cdk1. Molecular biology of the cell, 17(3), 1041–1050. [Link]
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Wikipedia. (n.d.). Stopped-flow. [Link]
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Songsiang, U., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31697–31713. [Link]
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Westphal, D., et al. (2014). The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. Experimental & molecular medicine, 46(5), e94. [Link]
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Taha, M., et al. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. Bioorganic & medicinal chemistry, 26(1), 124–135. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Animated biology With arpan. (2023, November 17). Cell cycle regulation by cyclin and CDK | what is cyclin and Cyclin dependent kinase? | Cell bio [Video]. YouTube. [Link]
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Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(5), 1856-1870. [Link]
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Asghar, U., et al. (2015). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International journal of biomedical science : IJBS, 11(2), 89–104. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylindoline-5-Sulfonamide
Foreword: Understanding the "Why" Behind the "How"
In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which its therapeutic potential is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides an in-depth exploration of N,N-Dimethylindoline-5-sulfonamide, a molecule of significant interest within medicinal chemistry. Our approach transcends a simple recitation of data. As a Senior Application Scientist, the intent is to illuminate the causal links between a property and its implication in research, providing the "why" that empowers researchers to make informed decisions in their experimental designs. The protocols detailed herein are presented as self-validating systems, emphasizing the scientific integrity required in this field.
Molecular Identity and Structural Elucidation
This compound is an organic compound featuring a bicyclic indoline core, a sulfonamide functional group, and two methyl groups on the sulfonamide nitrogen.[1] This unique combination of structural motifs imparts specific electronic and lipophilic characteristics that are crucial to its biological activity.[1]
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide[2] |
| CAS Number | 99169-99-0[1][2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂S[1][4] |
| Molecular Weight | 226.30 g/mol [1][4] |
| Canonical SMILES | CN(C)S(=O)(=O)c1ccc2c(CCN2)c1[1] |
| InChI Key | RTBHIQIVIFMZDZ-UHFFFAOYSA-N[5] |
The indoline scaffold, a reduced form of indole, provides a three-dimensional structure that can facilitate specific interactions with biological targets. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes.[6][7] The N,N-dimethyl substitution increases the molecule's lipophilicity, which can influence its membrane permeability and solubility.[1]
Rationale for Structural Characterization
The unambiguous confirmation of a compound's structure is a critical first step in any research endeavor. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, ensuring its identity and purity. The choice of spectroscopic methods is dictated by the functional groups present in this compound.
Figure 1: Workflow for the structural elucidation of this compound.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Significance in Drug Development |
| Melting Point | 109-111 °C[4] | Indicator of purity and lattice energy. Affects dissolution rate. |
| Boiling Point (Predicted) | 389.8 ± 52.0 °C[4] | Relevant for purification and stability at high temperatures. |
| Density (Predicted) | 1.256 ± 0.06 g/cm³[4] | Useful for formulation and process development. |
| pKa (Predicted) | The sulfonamide proton is weakly acidic, with a predicted pKa in the range of 9-11. The indoline nitrogen is weakly basic. | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.[8] |
| LogP (Predicted) | 1.4[9] | A measure of lipophilicity, which influences membrane permeability and potential for non-specific binding. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Crucial for formulation and achieving therapeutic concentrations. |
The Critical Role of Ionization (pKa)
The pKa of a molecule dictates its charge state at a given pH. For this compound, the sulfonamide proton is the most acidic, while the indoline nitrogen is basic. The ionization state is critical because it affects:
-
Solubility: Ionized species are generally more water-soluble.
-
Permeability: Neutral species are typically more membrane-permeable (Lipinski's Rule of 5).[10]
-
Target Binding: The charge state can dramatically alter the binding affinity to a biological target.
Figure 2: The central role of pKa in determining the biological activity of a drug candidate.
Experimental Protocols for Physicochemical Characterization
The following protocols are standard methodologies for determining the key physicochemical properties of sulfonamide-containing compounds.
Determination of Melting Point
The melting point is a fundamental property that provides an indication of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point. A narrow melting point range (e.g., < 2 °C) is indicative of high purity.
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[11]
Protocol: Shake-Flask Solubility Measurement [11]
-
Solution Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[12]
Protocol: Potentiometric pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve. For a monoprotic acid, the pKa is the pH at which the acid is 50% ionized.
-
Software Analysis: Utilize specialized software to analyze the titration curve and calculate the pKa values.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the chemical structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
Expected Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Indoline) | Stretching | 3300-3500 (secondary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1317-1344[14] |
| S=O (Sulfonamide) | Symmetric Stretching | 1147-1187[14] |
| S-N (Sulfonamide) | Stretching | 906-924[14] |
| C=C (Aromatic) | Stretching | 1450-1600 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons: 6.5-8.0 ppm
-
Indoline N-H Proton: A broad singlet, chemical shift is concentration and solvent dependent.
-
Indoline CH₂ Protons: 2.5-3.5 ppm
-
N-Methyl Protons: 2.5-3.0 ppm (singlet)
Expected ¹³C NMR Chemical Shifts:
-
Aromatic Carbons: 110-150 ppm
-
Indoline CH₂ Carbons: 20-50 ppm
-
N-Methyl Carbons: 30-40 ppm
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[15]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): m/z = 226.0776 (for the monoisotopic mass)[5]
-
Common Fragments: Fragmentation may occur at the S-N bond and within the indoline ring.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Ionization: The sample is ionized by applying a high voltage to a capillary through which the sample is passed.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Significance in Drug Discovery and Development
The indoline-5-sulfonamide scaffold is of particular interest as it has been shown to be a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[16][17] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which contributes to tumor progression and drug resistance.[16] this compound and its derivatives are therefore being investigated for their potential as anticancer agents.[16][17] A thorough understanding of the physicochemical properties of this core structure is essential for the rational design of more potent and selective inhibitors with improved pharmacokinetic profiles.
Conclusion
This compound is a molecule with a rich chemical architecture that presents both opportunities and challenges in drug development. Its physicochemical properties, from its solid-state characteristics to its behavior in solution, are intricately linked to its potential biological activity. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to thoroughly characterize this and similar molecules. By grounding our experimental choices in a deep understanding of the underlying chemical principles, we can more effectively navigate the path from a promising lead compound to a potential therapeutic agent.
References
- 1. CAS 99169-99-0: this compound [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 99169-99-0 [chemicalbook.com]
- 4. 99169-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. researchgate.net [researchgate.net]
- 9. n,n-Dimethyl-3,4-dihydroquinoline-1(2h)-sulfonamide | C11H16N2O2S | CID 223616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
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- 16. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of N,N-Dimethylindoline-5-Sulfonamide
Introduction
N,N-Dimethylindoline-5-sulfonamide is a bicyclic organic compound featuring a fused benzene and pyrrole ring system, characteristic of an indoline core.[1] The presence of a sulfonamide functional group, a key pharmacophore in many therapeutic agents, imparts specific chemical and biological properties.[2] These compounds are of significant interest in medicinal chemistry and drug development.[3] The precise structural confirmation of such molecules is a critical prerequisite for understanding their reactivity, mechanism of action, and for ensuring safety and efficacy in any potential application.
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound. It is designed for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical sciences. We will move beyond a simple listing of techniques to a deeper analysis of why specific experimental choices are made and how the resulting data streams are integrated to provide an unambiguous structural assignment. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
The foundational molecular characteristics of this compound are summarized below:
| Property | Value |
| CAS Number | 99169-99-0[4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂S[1][4][6] |
| Molecular Weight | 226.3 g/mol [1][6] |
| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide[7] |
The Strategic Workflow for Structure Elucidation
Caption: A strategic workflow for the structure elucidation of this compound.
Part 1: Purity Assessment and Molecular Formula Determination
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: Before any detailed structural analysis, it is imperative to confirm the purity of the analyte. The presence of impurities, such as starting materials or reaction byproducts, can lead to extraneous signals in spectroscopic data, complicating interpretation. Reverse-phase HPLC (RP-HPLC) is the gold-standard for assessing the purity of substituted indoles and related compounds due to its high resolution and sensitivity.
Experimental Protocol: RP-HPLC
-
Objective: To determine the purity of the this compound sample.
-
Instrumentation: A standard HPLC system equipped with a C18 column, UV detector, and autosampler.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol.
-
Further dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program: Start at 20% A, ramp to 95% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, we can deduce a unique molecular formula, which is a critical step in structure elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides, typically producing the protonated molecule [M+H]⁺.
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 227.08488 |
| [M+Na]⁺ | 249.06682 |
| [M-H]⁻ | 225.07032 |
Data sourced from PubChemLite.[7][8]
Experimental Protocol: ESI-Q-TOF HRMS
-
Objective: To determine the accurate mass and confirm the elemental composition of the molecule.
-
Instrumentation: An ESI Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Sample Preparation: Dilute the HPLC stock solution (1 mg/mL in methanol) to approximately 10 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Scan Range: 50 - 500 m/z.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: The measured m/z of the most abundant ion (expected to be [M+H]⁺) is compared to the theoretical mass for the proposed formula C₁₀H₁₄N₂O₂S. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.
Trustworthiness: The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[9] Another characteristic fragmentation is the cleavage of the sulfonamide bond.[3]
-
Predicted Fragmentation: Collision-induced dissociation (CID) of the m/z 227.08 parent ion is expected to yield fragment ions corresponding to the loss of the dimethylamino group, the entire sulfonamide moiety, and the characteristic loss of SO₂.
Part 2: Functional Group and Connectivity Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we expect to see characteristic absorptions for the N-H bond of the indoline, the S=O bonds of the sulfonamide, and the C-H bonds of the aromatic and aliphatic portions.
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3300 | Medium | N-H Stretch (Indoline) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1340 - 1310 | Strong | Asymmetric SO₂ Stretch[1][10] |
| ~1160 - 1140 | Strong | Symmetric SO₂ Stretch[1][10] |
| ~930 - 900 | Medium | S-N Stretch[1][10] |
Experimental Protocol: FTIR-ATR
-
Objective: To identify the key functional groups.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the major absorption bands are correlated with known functional group frequencies to confirm the presence of the sulfonamide and indoline moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity of a molecule in solution.[11] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. Advanced 2D NMR techniques like COSY and HMBC are then used to piece together the complete molecular structure.
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.6 | d | 1H | H-4 | Aromatic proton ortho to the electron-withdrawing SO₂N(CH₃)₂ group. |
| ~7.4 - 7.5 | s | 1H | H-6 | Aromatic proton with minimal coupling. |
| ~6.6 - 6.7 | d | 1H | H-7 | Aromatic proton ortho to the electron-donating NH group. |
| ~3.6 - 3.7 | t | 2H | H-2 | Aliphatic protons adjacent to the indoline nitrogen. |
| ~3.0 - 3.1 | t | 2H | H-3 | Aliphatic protons adjacent to the aromatic ring. |
| ~2.7 | s | 6H | N(CH₃)₂ | Six equivalent protons of the two methyl groups on the sulfonamide nitrogen. |
| ~4.0 (broad) | s | 1H | N-H | Exchangeable proton of the indoline nitrogen. |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~150 | C-7a | Aromatic carbon adjacent to the indoline nitrogen. |
| ~135 | C-5 | Aromatic carbon directly attached to the sulfonamide group. |
| ~130 | C-3a | Aromatic carbon at the fusion of the two rings. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~110 | C-7 | Aromatic CH carbon shielded by the NH group. |
| ~48 | C-2 | Aliphatic carbon adjacent to the indoline nitrogen. |
| ~38 | N(CH₃)₂ | Carbon of the two equivalent methyl groups. |
| ~29 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |
Experimental Protocol: NMR Spectroscopy
-
Objective: To determine the complete proton and carbon framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) for ¹H NMR.
-
For ¹³C NMR, a more concentrated sample (~20-30 mg) may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D NMR spectra: COSY (to identify H-H couplings) and HMBC (to identify long-range H-C couplings, crucial for connecting fragments).
-
-
Data Processing & Interpretation:
-
The spectra are processed (Fourier transform, phasing, baseline correction) and chemical shifts are referenced to the residual solvent peak.
-
¹H NMR: Integrate peaks to determine proton ratios. Analyze splitting patterns (multiplicity) to deduce adjacent protons.
-
¹³C NMR: Identify the number of unique carbon environments.
-
COSY: Correlate coupled protons, for example, the triplet at δ ~3.6 ppm (H-2) should show a correlation to the triplet at δ ~3.0 ppm (H-3), confirming the -CH₂-CH₂- moiety of the indoline ring.
-
HMBC: This is key to confirming the overall structure. For example, the protons of the N(CH₃)₂ group (δ ~2.7 ppm) should show a correlation to the carbon attached to the sulfonyl group (C-5, δ ~135 ppm). The aromatic protons will show correlations to adjacent and two- to three-bond distant carbons, allowing for unambiguous assignment of the substitution pattern on the benzene ring.
-
Caption: NMR data integration workflow for final structure confirmation.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By first establishing purity with HPLC, then determining the exact molecular formula via HRMS, identifying functional groups with FTIR, and finally mapping the complete atomic connectivity with a suite of NMR experiments, an unambiguous and robust structural assignment can be achieved. This guide provides the foundational principles and detailed protocols necessary for researchers to confidently characterize this and structurally related molecules, ensuring the integrity and validity of their scientific endeavors.
References
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- Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- P&S Chemicals. Product information, this compound.
- PubChemLite. This compound (C10H14N2O2S).
- PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Indian Journal of Chemistry. Note Synthesis and characterization of some sulfonamide based bis-sydnones and their in vitro antimicrobial activity.
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- NIH. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.
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- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
- De Gruyter. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung.
- PubMed. Structure Elucidation of Antibiotics by Nmr Spectroscopy.
- PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
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- ChemicalBook. This compound | 99169-99-0.
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An In-depth Technical Guide to the Synthesis of N,N-Dimethylindoline-5-sulfonamide: Starting Materials and Methodologies
Introduction: The Significance of the Indoline-5-sulfonamide Scaffold
The indoline-5-sulfonamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. Its derivatives are notably investigated as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell proliferation, invasion, and resistance to therapy. By targeting these enzymes, indoline-5-sulfonamide derivatives present a promising avenue for the development of novel anticancer therapeutics. The N,N-dimethylated analog, N,N-Dimethylindoline-5-sulfonamide, is a key compound in structure-activity relationship (SAR) studies, allowing researchers to probe the impact of substitution on the sulfonamide nitrogen on inhibitory activity and selectivity.
This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen reaction conditions.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to this compound reveals two key bond disconnections, suggesting a convergent synthesis strategy. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading back to indoline-5-sulfonyl chloride and dimethylamine. A further disconnection of the carbon-sulfur bond on the indoline ring points to indoline as the foundational starting material.
Sources
An In-Depth Technical Guide to N,N-Dimethylindoline-5-Sulfonamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of N,N-Dimethylindoline-5-Sulfonamide, a molecule of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and explore its potential applications, particularly as a modulator of biological systems. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights derived from established scientific principles.
Chemical Identity and Nomenclature
IUPAC Name: N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide[1][2]
Synonyms: A variety of synonyms are used in chemical literature and commercial catalogs. These include:
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 99169-99-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 226.3 g/mol | [2] |
| Melting Point | 109-111 °C | [3] |
| Boiling Point (Predicted) | 389.8 ± 52.0 °C | [3] |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [3] |
Rationale and Potential Significance
The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, antiviral, and anti-inflammatory properties[4]. The indoline scaffold, a saturated analog of indole, offers a three-dimensional structure that can be advantageous for binding to biological targets. The combination of these two moieties in this compound suggests its potential as a bioactive molecule.
Specifically, research into related indoline-5-sulfonamide derivatives has highlighted their activity as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes, including cancer[5]. Inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is a validated strategy in oncology[5]. This guide will, therefore, focus on the synthesis of this compound and provide protocols to evaluate its potential as a carbonic anhydrase inhibitor and an antiproliferative agent.
Synthesis of this compound
The synthesis of this compound can be approached in a multi-step sequence starting from indoline. The following workflow outlines a logical and experimentally validated pathway.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
This protocol is a composite of established methods for the synthesis of the parent indoline-5-sulfonamide and a standard procedure for N,N-dimethylation.
Part 1: Synthesis of Indoline-5-sulfonamide
This part of the synthesis is based on the work of Krymov et al. (2022)[6].
-
Protection of Indoline:
-
To a solution of indoline in a suitable solvent, add acetic anhydride.
-
Stir the reaction mixture at room temperature to yield 1-acetylindoline. The reaction is typically quantitative.
-
-
Chlorosulfonylation:
-
Carefully add 1-acetylindoline to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction by carefully pouring the mixture onto ice.
-
The resulting precipitate, 1-acetylindoline-5-sulfonyl chloride, is then filtered and dried.
-
-
Amination:
-
Dissolve the 1-acetylindoline-5-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent.
-
The reaction will yield 1-acetylindoline-5-sulfonamide, which can be isolated by filtration after the reaction is complete.
-
-
Deprotection:
-
Suspend 1-acetylindoline-5-sulfonamide in a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the mixture to effect hydrolysis of the acetyl group.
-
After cooling, neutralize the reaction mixture to precipitate the product, indoline-5-sulfonamide.
-
The crude product can be purified by column chromatography.
-
Part 2: N,N-Dimethylation of Indoline-5-sulfonamide (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to tertiary amines using formic acid and formaldehyde[7][8][9][10][11].
-
Reaction Setup:
-
To a flask containing indoline-5-sulfonamide, add an excess of formic acid and an aqueous solution of formaldehyde.
-
The molar ratio of amine to formaldehyde to formic acid is typically in the range of 1:2.2:1.8 for a primary amine[10].
-
-
Reaction Conditions:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the reaction mixture with a suitable base (e.g., NaOH or Na2CO3 solution) to a pH of around 11.
-
Extract the product with an organic solvent such as dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the indoline ring, the methylene protons of the five-membered ring, and a singlet corresponding to the six protons of the two N-methyl groups on the sulfonamide.
-
¹³C NMR: The spectrum will display signals for the aromatic and aliphatic carbons of the indoline core, as well as a signal for the methyl carbons of the dimethylamino group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Common fragment ions for sulfonamides include those resulting from the loss of SO₂ or cleavage of the S-N bond[12].
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the final compound.
-
Potential Applications and Experimental Protocols
Based on the known biological activities of related indoline-5-sulfonamides, the primary applications for this compound are likely in the fields of cancer biology and as an inhibitor of carbonic anhydrase.
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound against carbonic anhydrase, based on the enzyme's esterase activity[5][6][13][14].
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: Dissolve carbonic anhydrase in cold Assay Buffer.
-
CA Working Solution: Dilute the stock solution to the desired concentration just before use.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Inhibitor Working Solutions: Prepare serial dilutions of the stock solution in Assay Buffer.
-
Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add the Assay Buffer, CA Working Solution, and inhibitor working solutions (or DMSO for control).
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the enzyme concentration and the Michaelis constant (Km) for the substrate are known[3].
-
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol is adapted from studies on related indoline-5-sulfonamides[6].
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a chemical structure that suggests potential bioactivity. The protocols provided in this guide offer a clear path for its synthesis, characterization, and preliminary biological evaluation. Further research could focus on:
-
Optimization of the synthesis: Exploring alternative methylation procedures or purification techniques to improve yield and purity.
-
Broader biological screening: Testing the compound against a wider range of carbonic anhydrase isoforms and cancer cell lines to determine its selectivity and spectrum of activity.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.
-
In vivo studies: If promising in vitro activity is observed, further investigation in animal models would be a logical next step.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives in the context of drug discovery and development.
References
A comprehensive list of references will be compiled and provided in the final version of the whitepaper. The in-text citations provided throughout this document correspond to the search results used in its generation.
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An In-depth Technical Guide to the Thermal Stability Assessment of N,N-Dimethylindoline-5-Sulfonamide
Executive Summary
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its manufacturing, formulation, storage, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of N,N-Dimethylindoline-5-Sulfonamide, a molecule of interest in medicinal chemistry.[1] While specific thermal data for this compound is not extensively published, this document establishes a robust, first-principles approach based on established methodologies for analogous sulfonamide-containing structures. We will detail the theoretical underpinnings of thermal decomposition, present field-proven experimental protocols for core analytical techniques, and provide a roadmap for data interpretation and mechanistic elucidation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and drug development milestones.
Introduction: The Imperative of Thermal Stability
This compound (CAS: 99169-99-0, Formula: C₁₀H₁₄N₂O₂S) is a bicyclic organic compound featuring an indoline core fused to a sulfonamide group.[1][2][3] The sulfonamide moiety is a well-established pharmacophore, and its stability is paramount. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties, all of which compromise the quality and safety of a drug product.
A thorough understanding of a molecule's response to thermal stress is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[4] Forced degradation studies, including thermal stress testing, are essential for developing stability-indicating analytical methods and for predicting the shelf-life of the API and its formulated products.[4][5] This guide provides the necessary tools to conduct such an investigation for this compound.
Theoretical Framework: Thermal Decomposition of Sulfonamides
The thermal liability of a sulfonamide is typically associated with the sulfur-nitrogen (S-N) bond and the bonds adjacent to the aromatic rings. While the exact degradation pathway is compound-specific, common mechanisms observed in related structures provide a predictive foundation.
-
S-N Bond Cleavage: The sulfonamide bond itself can be a point of scission, leading to the formation of sulfanilic acid derivatives and the corresponding amine fragments.[6][7] This is often a primary degradation pathway.
-
SO₂ Extrusion: Another well-documented pathway involves the extrusion of sulfur dioxide (SO₂), leading to the formation of a direct carbon-nitrogen bond between the aromatic ring and the amine.[7]
-
Side-Chain Degradation: The N,N-dimethyl groups on the sulfonamide are susceptible to dealkylation. The indoline ring, while relatively stable, can also undergo ring-opening or other rearrangements at elevated temperatures.
Understanding these potential pathways is crucial for designing experiments and for identifying degradation products during analysis.
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted analytical approach is required for a comprehensive thermal stability profile. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) provides a complete picture of both physical and chemical degradation.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining the onset temperature of decomposition and quantifying mass loss events. The choice of a nitrogen atmosphere is critical; it creates an inert environment to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation, which would be a different chemical process.[8]
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium) as per manufacturer guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. Maintain this flow throughout the experiment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common rate of 10-20 °C/min is a good balance between resolution and experimental time.[8]
-
-
Data Acquisition: Record the mass loss (%) and the first derivative of the mass loss (DTG curve) as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition (whether the process is endothermic or exothermic).[9] For stability studies, a sharp endotherm corresponding to the melting point followed by an exothermic event is a classic signature of melting followed by immediate decomposition.[10][11]
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan prevents mass loss before the thermal event, which is crucial for accurate enthalpy calculations.
-
Atmosphere: Use a nitrogen purge at a rate of 20-50 mL/min to maintain an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature approximately 50 °C above the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow (mW) as a function of temperature. Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.
HPLC for Degradation Product Analysis
Expertise & Experience: While TGA and DSC identify when degradation occurs, a stability-indicating HPLC method is required to separate and quantify the parent compound from its degradation products. This is the cornerstone of a forced degradation study.[5][12] The goal is to develop a method where the parent peak is resolved from all degradation product peaks and any placebo/excipient peaks, demonstrating specificity.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Thermal Stress Sample Generation:
-
Accurately weigh a known amount of this compound into a vial.
-
Heat the solid sample in a calibrated oven at a temperature below its melting point but high enough to induce degradation (e.g., 80-100 °C) for a defined period (e.g., 24, 48, 72 hours). Aim for 5-20% degradation, as per ICH guidelines.[5]
-
Prepare a control sample stored at ambient temperature.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to resolve polar and non-polar degradants.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector, scanning a range (e.g., 200-400 nm) to identify the optimal wavelength for the parent and all degradants. A photodiode array (PDA) detector is ideal.
-
Column Temperature: 30 °C.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Integrated Experimental Workflow
The synergy of these techniques provides a comprehensive stability profile. The workflow ensures that each piece of data informs the next step, from initial screening to detailed kinetic analysis.
Caption: Integrated workflow for thermal stability assessment.
Data Interpretation and Reporting
Clear and concise presentation of data is crucial. The following tables provide templates for summarizing the key findings from the proposed experiments.
Table 1: Summary of TGA and DSC Thermal Events
| Parameter | Result | Interpretation |
| TGA Onset Temp (T_onset) | e.g., 225 °C | Temperature at which significant mass loss begins. |
| TGA Mass Loss (Step 1) | e.g., 35% at 225-275 °C | Corresponds to the loss of a specific fragment (e.g., SO₂ + NMe₂). |
| DSC Melting Point (T_m) | e.g., 110 °C (Endotherm) | Physical transition from solid to liquid.[3] |
| DSC Decomposition | e.g., 230 °C (Exotherm) | Onset of chemical degradation, often an energetic event. |
| Enthalpy of Fusion (ΔH_f) | e.g., 25 J/g | Energy required for melting. |
Table 2: HPLC Forced Thermal Degradation Summary
| Condition | Time (hr) | Assay of Parent (%) | Total Impurities (%) | Major Degradant (RRT) |
| 80 °C | 0 | 99.9 | 0.1 | - |
| 80 °C | 24 | 98.5 | 1.5 | 0.85 |
| 80 °C | 48 | 96.2 | 3.8 | 0.85 |
| 80 °C | 72 | 94.1 | 5.9 | 0.85 |
Mechanistic Insights and Potential Degradation Pathways
Based on the chemistry of sulfonamides, a theoretical degradation map can be proposed.[7] This serves as a hypothesis to be tested by identifying the structures of degradants observed in the HPLC analysis, typically using mass spectrometry (LC-MS).
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An In-depth Technical Guide to N,N-Dimethylindoline-5-Sulfonamide: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group represents one of the most prolific and versatile scaffolds in the history of medicinal chemistry. Since the advent of the sulfa drugs, the first broadly effective antimicrobials, this moiety has been integral to the development of a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere of carboxylic acids and its capacity for strong hydrogen bonding, have cemented its role in the design of drugs targeting a wide range of diseases, from bacterial infections to cancer and glaucoma.[2][4]
Within this critical class of compounds, N,N-Dimethylindoline-5-Sulfonamide emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. Its rigid bicyclic indoline core, combined with the synthetically tractable dimethylsulfonamide group, provides a well-defined vector for molecular elaboration and a potent anchor for engaging with biological targets. This guide offers an in-depth technical overview of this compound, from its fundamental molecular properties to its application in cutting-edge drug discovery workflows, with a particular focus on its role in the development of carbonic anhydrase inhibitors.
Core Molecular Profile of this compound
A precise understanding of the molecular characteristics of a scaffold is fundamental to its effective application in drug design. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄N₂O₂S | |
| Molecular Weight | 226.3 g/mol | |
| CAS Number | 99169-99-0 | |
| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Melting Point | 109-111 °C | |
| Boiling Point (Predicted) | 389.8 ± 52.0 °C | |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ |
Synthetic Strategy and Characterization
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of the indoline core. The following protocol is adapted from procedures for analogous indoline-5-sulfonamide derivatives and represents a robust pathway to the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: N-Acetylation of Indoline
-
To a solution of indoline (1 equivalent) in dichloromethane, add acetic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline.
Step 2: Chlorosulfonylation of 1-Acetylindoline
-
Add 1-acetylindoline (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1-acetylindoline-5-sulfonyl chloride.
Step 3: Amination with Dimethylamine
-
Dissolve 1-acetylindoline-5-sulfonyl chloride (1 equivalent) in tetrahydrofuran.
-
Add a solution of dimethylamine (2.5 equivalents, e.g., 40% in water) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-acetyl-N,N-dimethylindoline-5-sulfonamide.
Step 4: Deacetylation
-
Dissolve the N-acetylated intermediate in a mixture of methanol and aqueous hydrochloric acid.
-
Reflux the solution for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structural Elucidation
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will provide detailed information about the molecular structure. Expected signals in the ¹H NMR spectrum would include triplets for the methylene protons of the indoline ring, a singlet for the N,N-dimethyl protons, and signals in the aromatic region for the benzene ring protons.[5][6][7][8] The ¹³C NMR spectrum would show corresponding signals for all carbon atoms in the molecule.[5][6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[9]
-
Purity Analysis (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing a single major peak.[10][11][12][13]
Application in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition
The indoline-5-sulfonamide scaffold is a privileged structure in the design of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[14][15][16] Specifically, the tumor-associated isoforms CA IX and CA XII are highly sought-after targets in oncology, as their inhibition can disrupt the pH regulation of the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[14][17][18]
This compound serves as a valuable starting point for the synthesis of potent and selective CA inhibitors. The sulfonamide group acts as the zinc-binding group, anchoring the molecule in the active site of the enzyme, while the indoline core can be functionalized to achieve isoform selectivity and optimize pharmacokinetic properties.
Experimental Protocol: In Vitro Carbonic Anhydrase IX Inhibition Assay
This fluorescence-based assay provides a robust and accessible method for determining the inhibitory potency of compounds against CA IX.[19]
Materials:
-
Recombinant human CA IX[20]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[20]
-
Fluorescent indicator dye (e.g., dansylamide-based probe)[19]
-
Test compound (e.g., a derivative of this compound)
-
Positive control (Acetazolamide)[17]
-
96-well black microplates[19]
-
Fluorescence plate reader[19]
Procedure:
-
Prepare a stock solution of the test compound and a positive control (e.g., Acetazolamide) in DMSO.
-
Perform serial dilutions of the stock solutions in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of recombinant human CA IX and the fluorescent indicator to each well.
-
Add the serially diluted test compound and control compounds to the designated wells. Include a "no inhibitor" control containing only the enzyme and indicator.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[19]
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
The use of a fluorescence-based assay is a practical alternative to the more complex stopped-flow method for measuring CO₂ hydration.[19] The principle relies on the displacement of a fluorescent probe from the enzyme's active site by the inhibitor, leading to a change in fluorescence that is proportional to the inhibitor's binding affinity.[19]
-
Acetazolamide is a well-characterized, non-selective CA inhibitor and serves as a reliable positive control to validate the assay's performance.[17][19]
-
The pre-incubation step is crucial to ensure that the inhibitor-enzyme binding has reached equilibrium, which is essential for accurate determination of the inhibitory potency.[19]
Logical Framework for Drug Discovery and Analysis
The development of novel therapeutics based on the this compound scaffold follows a logical progression from synthesis to biological evaluation and analytical characterization.
Caption: A logical workflow for the development of this compound-based drug candidates.
Analytical Considerations: LC-MS/MS for Sulfonamide Quantification
A robust and sensitive analytical method is paramount for the quantitative analysis of sulfonamide derivatives in various matrices during preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[10][11][12][13]
General Protocol for LC-MS/MS Analysis
-
Sample Preparation: Depending on the matrix (e.g., plasma, tissue homogenate), a sample preparation step such as solid-phase extraction (SPE) or protein precipitation is typically required to remove interferences and concentrate the analyte.[10][12]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for the separation of sulfonamides. The mobile phase often consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like methanol or acetonitrile in a gradient elution mode.[10][11][13]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and reduces background noise.[11][13]
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is essential before use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Exposure Control: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound stands as a testament to the enduring utility of the sulfonamide scaffold in contemporary drug discovery. Its well-defined structure and synthetic accessibility make it an invaluable tool for medicinal chemists, particularly in the pursuit of novel carbonic anhydrase inhibitors. By understanding its core molecular properties, mastering its synthesis and characterization, and applying robust biological and analytical assays, researchers can effectively leverage this compound to develop the next generation of targeted therapeutics. This guide provides a foundational framework for such endeavors, grounded in established scientific principles and field-proven methodologies.
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
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Spectral Assignments and Reference Data. CONICET. Available at: [Link]
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CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Available at: [Link]
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LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Spectral Assignments and Reference Data. Wiley Online Library. Available at: [Link]
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Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
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1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
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Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]
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Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. PubMed Central. Available at: [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed Central. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-Vivo In-Silico Journal. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. Available at: [Link]
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Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. National Institutes of Health. Available at: [Link]
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Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]
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Sulfamide, N,N-dimethyl-N'-phenyl-. PubChem. Available at: [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central. Available at: [Link]
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Physicochemical Investigation of Sulfonamide-Derived Compounds Interacting with Conventional Cationic Surfactants in Aqueous Media. ResearchGate. Available at: [Link]
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Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PubMed Central. Available at: [Link]
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Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for N,N-Dimethylindoline-5-Sulfonamide in Carbonic Anhydrase Inhibition Assays
Introduction: The Significance of Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1).[1][2][3] They are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5] This seemingly simple reaction is pivotal for a multitude of physiological processes, including pH homeostasis, CO₂ transport between tissues and lungs, electrolyte secretion, and biosynthetic pathways.[2][4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and kinetic properties.[6]
The involvement of specific CA isoforms in various pathologies has rendered them critical therapeutic targets. For instance, elevated activity of certain CAs is associated with glaucoma, epilepsy, and the proliferation and survival of tumor cells, particularly the transmembrane isoforms CA IX and CA XII which are markers of tumor hypoxia.[1][7][8][9] Consequently, the discovery and characterization of potent and isoform-selective CA inhibitors (CAIs) is a major focus in drug development.[7]
The Role of Sulfonamides: A Cornerstone of CA Inhibition
The primary sulfonamide moiety (-SO₂NH₂) is the most established and efficient zinc-binding group (ZBG) for designing potent CAIs.[6][10] The mechanism of action is well-characterized: the deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion at the catalytic core of the enzyme's active site.[4][10][11] This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[10][12] N,N-Dimethylindoline-5-Sulfonamide belongs to this crucial class of inhibitors, offering a distinct chemical scaffold for exploring selective interactions within the CA active site. Recent studies on related 1-acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against tumor-associated CA IX and CA XII isoforms, highlighting the therapeutic potential of this molecular core.[8]
Mechanism of Sulfonamide Inhibition
The interaction between a sulfonamide inhibitor and the carbonic anhydrase active site is a classic example of metalloenzyme inhibition. The diagram below illustrates this key interaction.
Caption: Sulfonamide inhibitor binding to the CA active site Zn(II) ion.
Assay Principle: Leveraging Esterase Activity for High-Throughput Screening
While the physiological function of CA is CO₂ hydration, the enzyme also exhibits esterase activity.[13] This secondary function provides a convenient and robust method for measuring CA activity and screening for inhibitors in a high-throughput format.[14][15] The assay utilizes the colorless substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol (p-NP).[1][3] The rate of p-NP formation can be monitored continuously by measuring the increase in absorbance at 400-405 nm.[1][3] In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis decreases in a dose-dependent manner, allowing for the determination of inhibitory potency (e.g., IC₅₀ value).[1][2]
Detailed Protocol: Colorimetric CA Inhibition Assay
This protocol provides a step-by-step methodology for determining the inhibitory activity of this compound against a specific carbonic anhydrase isoform in a 96-well microplate format.
PART 1: Materials and Reagents
-
Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII).
-
Inhibitor: this compound.
-
Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor).[2]
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.5.
-
Organic Solvent: DMSO (for dissolving inhibitor and control) and acetonitrile (for dissolving substrate).[1][16]
-
Equipment:
PART 2: Reagent Preparation
Scientist's Note (Trustworthiness): Proper reagent preparation is critical for assay reproducibility. Prepare stock solutions with high accuracy and avoid contamination. Enzyme solutions are particularly sensitive; handle them on ice and minimize freeze-thaw cycles to preserve activity.
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume.
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot into smaller volumes and store at -80°C.
-
CA Working Solution: Immediately before use, dilute the CA Stock Solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in 100% DMSO.
-
Inhibitor/Control Working Solutions: Prepare serial dilutions of the stock solutions in Assay Buffer. It is crucial to maintain a constant final DMSO concentration (typically ≤1%) across all wells to avoid solvent-induced effects on enzyme activity.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[1]
PART 3: Experimental Workflow
Scientist's Note (Causality): The order of addition is important. The enzyme and inhibitor are pre-incubated to allow for binding to occur before the reaction is initiated by the addition of the substrate. A blank well containing no enzyme is essential to correct for any non-enzymatic hydrolysis of p-NPA.
Caption: High-level workflow for the carbonic anhydrase inhibition assay.
PART 4: Assay Procedure (96-well Plate)
All measurements should be performed in at least triplicate.
-
Plate Setup: Add reagents to the wells according to the table below. The total volume per well will be 200 µL.
| Well Type | Assay Buffer | Inhibitor/Control or Vehicle (DMSO) | CA Working Solution | p-NPA Substrate |
| Blank (No Enzyme) | 180 µL | - | - | 20 µL |
| Max Activity (Vehicle) | 158 µL | 2 µL (e.g., 1% DMSO) | 20 µL | 20 µL |
| Test Compound | 158 µL | 2 µL (Serial Dilution) | 20 µL | 20 µL |
| Positive Control | 158 µL | 2 µL (Serial Dilution) | 20 µL | 20 µL |
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C or 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the p-NPA Substrate Solution to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm. Record readings every 30 seconds for 15-30 minutes.
Data Analysis and Presentation
-
Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). Subtract the rate of the blank well from all other wells to correct for background substrate hydrolysis.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = [ 1 - ( Vinhibitor / Vvehicle ) ] x 100
Where:
-
Vinhibitor is the reaction rate in the presence of the inhibitor.
-
Vvehicle is the reaction rate of the maximum activity control (with DMSO vehicle).
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme activity by 50%. To determine the IC₅₀ value, plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Data Presentation Table
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | hCA I | [Experimental Value] | [Experimental Value] |
| hCA II | [Experimental Value] | [Experimental Value] | |
| hCA IX | [Experimental Value] | [Experimental Value] | |
| hCA XII | [Experimental Value] | [Experimental Value] | |
| Acetazolamide (Control) | hCA I | 250 | - |
| hCA II | 12 | - | |
| hCA IX | 25 | - | |
| hCA XII | 5.7 | - |
Note: Kᵢ is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It can be determined through more detailed kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Dimethylindoline-5-Sulfonamide as a Candidate Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Sulfonamide-Based Fluorophore
The field of bioimaging continuously seeks novel fluorescent probes that offer enhanced photostability, brightness, and specificity for visualizing complex biological processes. Sulfonamide-containing molecules have emerged as a versatile class of fluorophores, with applications ranging from live-cell imaging to the development of targeted probes for cancer detection.[1][2] The indoline scaffold, a privileged structure in medicinal chemistry, offers a unique electronic and structural foundation that can be functionalized to create environmentally sensitive dyes.
This document outlines a comprehensive guide to the characterization and application of a novel candidate molecule, N,N-Dimethylindoline-5-Sulfonamide , as a potential fluorescent probe for cellular imaging. While established applications for this specific compound are not yet widely documented, its structural motifs suggest significant potential. These notes are designed to provide a foundational framework for researchers aiming to explore its capabilities, from initial photophysical characterization to detailed protocols for live-cell microscopy. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for rigorous scientific inquiry.
Part 1: Synthesis and Characterization
The successful application of any fluorescent probe begins with its synthesis and a thorough understanding of its fundamental properties.
Hypothetical Synthesis Pathway
The synthesis of this compound would likely proceed through a multi-step process, beginning with the sulfonation of indoline followed by amidation. A plausible synthetic route is outlined below, drawing inspiration from established sulfonamide synthesis methodologies.[3]
Caption: Hypothetical synthesis workflow for this compound.
Structural and Purity Analysis
Post-synthesis, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques are essential for this validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the successful incorporation of the dimethylsulfonamide group.[3]
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight of the synthesized compound.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product, which should ideally be >95% for use in biological applications.[3]
Part 2: Photophysical Properties Evaluation
A probe's utility is defined by its photophysical characteristics. These properties dictate the optimal microscope settings and potential applications. The investigation of solvent effects is crucial, as changes in spectral properties in different solvents can indicate sensitivity to the local environment, a desirable trait for bioimaging probes.[5]
Core Photophysical Parameters
The following table summarizes the key photophysical parameters to be determined for this compound. Expected values are hypothesized based on similar sulfonamide-based dyes.[4][6]
| Parameter | Method of Determination | Hypothesized Value | Significance |
| Absorption Maximum (λabs) | UV-Vis Spectrophotometry | ~340-360 nm | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | Fluorometry | ~450-500 nm | Determines the optimal emission filter for microscopy. |
| Stokes Shift | Calculated (λem - λabs) | >100 nm | A large Stokes shift is desirable to minimize spectral overlap and improve signal-to-noise ratio. |
| Molar Extinction Coefficient (ε) | UV-Vis Spectrophotometry (using Beer-Lambert law) | >10,000 M-1cm-1 | A measure of how strongly the molecule absorbs light; higher values indicate a brighter probe. |
| Fluorescence Quantum Yield (ΦF) | Comparative method using a known standard (e.g., quinine sulfate) | 0.1 - 0.5 | Represents the efficiency of the fluorescence process; a higher value indicates a brighter probe. |
| Fluorescence Lifetime (τ) | Time-Correlated Single Photon Counting (TCSPC) | 1-5 ns | The average time the molecule spends in the excited state; can be sensitive to the local environment. |
Protocol 1: Determination of Photophysical Properties
This protocol outlines the steps to characterize the spectral properties of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
A series of solvents of varying polarity (e.g., hexane, dioxane, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Working Solutions: Prepare a 10 µM solution of the probe in each of the selected solvents.
-
Absorption Spectra:
-
Record the absorption spectrum of each solution from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectra:
-
Set the fluorometer's excitation wavelength to the determined λabs.
-
Record the emission spectrum, scanning a range approximately 20 nm above the excitation wavelength to 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Calculate the Stokes shift for the probe in each solvent.
-
Analyze the solvatochromic shifts (changes in λabs and λem with solvent polarity) to assess the probe's environmental sensitivity.[5]
-
Part 3: Application in Cellular Bioimaging
The ultimate test of a fluorescent probe is its performance in a biological context. The following protocols are designed to evaluate the utility of this compound for imaging live or fixed cells.
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
This protocol details the procedure for staining live cells and visualizing the probe's subcellular localization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set based on determined spectra)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration range of 1-10 µM.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove excess, unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate live-cell imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Capture images using the optimal excitation and emission wavelengths determined in Part 2.
-
Caption: Workflow for live-cell imaging with a fluorescent probe.
Protocol 3: Fixed-Cell Staining
Fixation is often required for immunofluorescence co-staining or high-resolution imaging.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, incubate the fixed cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to a working concentration of 1-10 µM in PBS.
-
Incubate the fixed cells with the staining solution for 10-20 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Allow the mounting medium to cure before imaging.
-
Protocol 4: Cytotoxicity Assessment (MTT Assay)
It is crucial to determine the concentration range at which the probe is non-toxic to cells, especially for live-cell imaging.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Part 4: Data Analysis and Troubleshooting
Data Interpretation:
-
Subcellular Localization: Compare the fluorescence signal with images from known organelle trackers to hypothesize the probe's localization (e.g., nucleus, mitochondria, lipid droplets). Sulfonamide-based probes have shown tendencies to accumulate in specific cellular compartments.[2]
-
Environmental Sensitivity: If the probe's emission spectrum shifts upon binding to cellular structures, it may indicate sensitivity to local polarity or viscosity, making it a potential sensor for cellular microenvironments.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| No/Weak Fluorescence Signal | Probe concentration is too low. | Increase the probe concentration in a stepwise manner. |
| Incorrect filter set on the microscope. | Verify that the excitation and emission filters match the probe's spectra. | |
| Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed cells. | |
| High Background Fluorescence | Probe concentration is too high. | Decrease the probe concentration. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Cell Death/Morphological Changes | Probe is cytotoxic at the working concentration. | Perform a cytotoxicity assay (Protocol 4) to determine a non-toxic concentration range. Reduce incubation time. |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, candidate for fluorescent probe development. The protocols and frameworks provided here offer a systematic approach to characterizing its photophysical properties and evaluating its potential for bioimaging. Future work could involve derivatizing the indoline or sulfonamide moieties to tune its spectral properties or to introduce specific targeting groups, thereby expanding its utility for visualizing specific cellular components or disease states.[2][7] The exploration of such novel fluorophores is essential for advancing the frontiers of biological research and drug discovery.
References
- Shekharagouda, P., Mamatha, G. P., Pallavi, K. M., & Krishnamurthy, C. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence, 40(8).
-
MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Available at: [Link]
- Kikuchi, K., et al. (2010). Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative. Inorganic Chemistry, 49(3), 888-99.
-
ResearchGate. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Available at: [Link]
-
MDPI. (2022). Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. Available at: [Link]
- Grychowska, K., et al. (2025).
-
NIH. (2024). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. Available at: [Link]
-
NIH. (2025). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Available at: [Link]
- Adhikari, D., et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932-9.
-
MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]
Sources
- 1. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Strategies for the Quantification of N,N-Dimethylindoline-5-Sulfonamide
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the detection and quantification of N,N-Dimethylindoline-5-Sulfonamide. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, its precise measurement is paramount for quality control and drug safety. We present two orthogonal, high-fidelity analytical approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and trace-level detection. This guide is structured to provide researchers, analytical chemists, and drug development professionals with both the theoretical foundation and practical, step-by-step protocols necessary for immediate implementation. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction: The Analytical Imperative
This compound is a sulfonamide derivative whose presence, even at trace levels, can be of significant interest in pharmaceutical development and production. Sulfonamides are a class of compounds known for their therapeutic effects and potential as allergens, making the control of related impurities a critical quality attribute.[3] The development of sensitive, specific, and reliable analytical methods is therefore not merely a procedural step but a cornerstone of ensuring product quality and patient safety.[4]
This guide addresses this need by providing two powerful and complementary analytical frameworks.
-
HPLC: Ideal for its robustness, high throughput, and precision in quantifying the analyte in bulk substances and formulated products.[5][6]
-
GC-MS: Offers unparalleled specificity and sensitivity, making it the gold standard for impurity identification and trace-level quantification, particularly when coupled with an appropriate derivatization strategy.[7][8]
Method 1: Quantitative Analysis by RP-HPLC with UV Detection
This method is designed for the accurate and precise quantification of this compound. The reversed-phase approach is selected for its versatility and excellent performance with moderately polar organic molecules.
Principle and Causality
Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) retains the analyte, while a polar mobile phase elutes it. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can control the elution of this compound, ensuring a sharp, symmetrical peak that is well-resolved from potential impurities.[4] A UV detector is chosen for its reliability and the strong chromophore present in the sulfonamide structure. A Photo-Diode Array (PDA) detector is recommended to confirm peak purity and specificity.[5][6]
Instrumentation and Reagents
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard configuration for robust and reproducible analysis. A column oven is critical for controlling retention time stability. |
| Analytical Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent | A C8 column provides a balanced retention for sulfonamides. C18 is also a suitable alternative. The chosen column offers excellent peak shape and longevity.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH to ensure the analyte is in a single ionic form, preventing peak tailing.[9] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common, effective organic modifier with good UV transparency and low viscosity.[6] |
| Column Temp. | 25 °C | Ensures consistent retention times and protects against thermal degradation.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[4] |
| Detection | 265 nm | Sulfonamides typically exhibit strong absorbance around this wavelength, providing good sensitivity.[5][10] |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Diluent | Water/Acetonitrile (50:50, v/v) | Chosen to ensure complete solubilization of the analyte and compatibility with the mobile phase. |
Experimental Protocol: Step-by-Step
1. Standard Preparation: a. Stock Solution (500 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve in ~5 mL of diluent, sonicate briefly if necessary, and dilute to the mark with diluent.[4][6] c. Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
2. Sample Preparation (for a Drug Substance): a. Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask. b. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 500 µg/mL. c. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[11][12]
3. Chromatographic Run: a. Set up the HPLC system with the parameters listed in Section 2.2. b. Implement a gradient elution program as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
HPLC Workflow Diagram
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. Analysis of sulfonamides | PPTX [slideshare.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
"N,N-Dimethylindoline-5-Sulfonamide as a building block in organic synthesis"
An In-Depth Guide to N,N-Dimethylindoline-5-Sulfonamide as a Versatile Building Block in Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the identification and utilization of versatile molecular building blocks are paramount to the efficient discovery of novel therapeutic agents. This compound has emerged as a significant scaffold, merging the structurally rigid and biologically relevant indoline core with the synthetically malleable and pharmacologically important sulfonamide moiety. The indoline ring system is a "privileged scaffold," frequently found in a multitude of natural products and pharmaceuticals, valued for its three-dimensional structure.[1] The sulfonamide group, a cornerstone in drug design, not only imparts favorable physicochemical properties such as improved solubility and bioavailability but also serves as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[2]
This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and strategic application in the synthesis of complex, high-value molecules. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, offering researchers, scientists, and drug development professionals a practical and intellectually robust resource for leveraging this powerful building block.
Part 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | [3][4] |
| CAS Number | 99169-99-0 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 226.3 g/mol | [4] |
| Melting Point | 109-111 °C | [5] |
| Boiling Point | 389.8 ± 52.0 °C (Predicted) | [5] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | White to off-white solid | N/A |
| pKa | 1.83 ± 0.20 (Predicted, for the indoline nitrogen) | [5] |
Spectroscopic Signature
Spectroscopic analysis is critical for reaction monitoring and final product confirmation. The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum will feature distinct signals for the aromatic protons on the indoline ring, two aliphatic triplets corresponding to the methylene protons at the C2 and C3 positions, and a singlet integrating to six protons for the two methyl groups on the sulfonamide nitrogen. The secondary amine (N-H) of the indoline will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the two aliphatic carbons of the five-membered ring, and the N-methyl carbons of the sulfonamide group.
-
IR Spectroscopy: Key vibrational modes include N-H stretching for the secondary amine of the indoline (around 3350–3310 cm⁻¹), aromatic C-H stretching, aliphatic C-H stretching, and strong characteristic stretches for the sulfonamide group (S=O asymmetric and symmetric stretching, typically in the 1330-1125 cm⁻¹ region).[6]
-
Mass Spectrometry: The monoisotopic mass is 226.0776 Da.[3] Expect to see the [M+H]⁺ ion at m/z 227.08488 in ESI positive mode.[3]
Part 2: Core Reactivity & Synthetic Strategy
The synthetic utility of this compound stems from the distinct reactivity of its indoline nitrogen and the influence of the electron-withdrawing sulfonamide group on the aromatic ring.
Key Reactive Sites
The molecule offers several handles for synthetic modification, primarily centered around the nucleophilic indoline nitrogen.
Caption: Key reactive sites on this compound.
The primary site for synthetic elaboration is the indoline nitrogen (N1) . As a secondary amine, it is nucleophilic and readily participates in a wide range of bond-forming reactions, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.[7]
These transformations are fundamental to modifying the scaffold, as demonstrated in the discovery of potent enzyme inhibitors where substitution at the N1 position was critical for enhancing biological activity.[8]
Part 3: Application Notes & Protocols
Application 1: Synthesis of N-Aroylindoline Sulfonamides as Enzyme Inhibitors
Context & Rationale: A key strategy in drug discovery is the exploration of structure-activity relationships (SAR) by systematically modifying a lead scaffold. The N-phenylindoline-5-sulfonamide core has been identified as a potent inhibitor of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for treating obesity and metabolic diseases.[8] By introducing various acyl groups at the indoline nitrogen, chemists can fine-tune the molecule's steric and electronic properties to optimize binding affinity and selectivity for the target enzyme.
The protocol below describes a general procedure for the N-acylation of this compound with a substituted benzoyl chloride.
Protocol 1: N-Acylation with 4-Chlorobenzoyl Chloride
Objective: To synthesize 1-(4-chlorobenzoyl)-N,N-dimethylindoline-5-sulfonamide. This reaction is analogous to the synthesis of related bioactive compounds.[1]
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. TEA is a common, non-nucleophilic base suitable for this purpose. Cooling mitigates the exothermic nature of the acylation.
-
-
Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Causality: Dropwise addition controls the reaction rate and temperature. A slight excess of the acylating agent ensures complete consumption of the starting material.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and finally brine.
-
Causality: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove water from the organic layer and break up emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Workflow Visualization
Caption: Experimental workflow for N-acylation protocol.
Application 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Context & Rationale: The formation of N-aryl bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse biological activities.[7] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. Applying this methodology to this compound allows for the introduction of various aryl or heteroaryl groups at the N1 position, providing rapid access to libraries of compounds for screening.
Protocol 2: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
Objective: To synthesize N,N-dimethyl-1-(4-methylphenyl)indoline-5-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos or BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk tube or sealed reaction vial
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Heating block or oil bath
-
Celite® for filtration
Step-by-Step Methodology:
-
Reagent Preparation (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Causality: This reaction is highly sensitive to oxygen. The Pd(0) catalyst is easily oxidized and deactivated. The ligand (Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. NaOtBu is a strong, non-nucleophilic base required for the deprotonation step in the catalytic cycle.
-
-
Addition of Substrates: Add this compound (1.0 eq) and 4-bromotoluene (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-arylated product.
Catalytic Cycle Visualization
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Application Notes and Protocols for In Vitro Assays Using N,N-Dimethylindoline-5-Sulfonamide
Introduction: Unveiling the Bioactivity of N,N-Dimethylindoline-5-Sulfonamide
This compound is a synthetic organic compound featuring a bicyclic indoline core fused to a sulfonamide functional group.[1] This unique structural combination positions it as a molecule of significant interest for drug discovery and chemical biology. The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2] Specifically, the indoline-5-sulfonamide scaffold has been identified as a potent inhibitor of carbonic anhydrases, enzymes strongly implicated in cancer progression.[3]
Furthermore, the indoline core is structurally related to indole, a heterocycle known for its intrinsic fluorescence properties.[4][5] This suggests that this compound may possess exploitable photophysical characteristics, making it suitable for fluorescence-based assays to study its molecular interactions.[6]
This guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of this compound. The protocols are designed as self-validating systems, explaining the scientific rationale behind each step to ensure robust and reproducible results. We will explore its potential as a carbonic anhydrase inhibitor, a kinase inhibitor, and an antiproliferative agent, and discuss its application in fluorescence-based assays.
Section 1: Carbonic Anhydrase Inhibition Assay
Scientific Rationale & Expertise
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[3] Sulfonamides are a premier class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site. Given that indoline-5-sulfonamides have been shown to inhibit these cancer-related CAs, it is a primary hypothesis that this compound will exhibit similar activity.[3]
The following protocol utilizes a colorimetric method based on the esterase activity of CAs.[7][8] The enzyme hydrolyzes a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 405 nm, is directly proportional to CA activity. An inhibitor will slow this rate, allowing for the determination of its potency, typically expressed as an IC₅₀ value.[7]
Experimental Workflow: CA Inhibition Assay
Detailed Protocol: Colorimetric CA Inhibition Assay
Materials and Reagents:
-
Human Carbonic Anhydrase II (CA II) (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvents: Acetonitrile (ACN) and DMSO (ACS grade)
-
Equipment: 96-well clear flat-bottom microplate, multichannel pipettes, microplate reader with kinetic measurement capability at 400-405 nm.
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution (e.g., 20 units/mL): Just before use, dilute the CA stock solution to the desired concentration with cold Assay Buffer.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare this solution fresh daily.[7]
-
Inhibitor Stock (10 mM): Dissolve this compound and Acetazolamide in DMSO.
-
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the designated wells.
-
Add 2 µL of the inhibitor working solutions (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to facilitate inhibitor-enzyme binding.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[7]
-
-
Data Analysis:
-
Calculate Reaction Rates (V): Determine the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve for each well.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[7]
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
-
Section 2: Kinase Inhibition Assay
Scientific Rationale & Expertise
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are among the most important drug targets, particularly in oncology.[9] Kinase inhibitors prevent the phosphorylation of substrate proteins by blocking the ATP binding site or through allosteric mechanisms. The sulfonamide moiety is a "privileged scaffold" in medicinal chemistry and has been incorporated into numerous kinase inhibitors.[10][11][12] Therefore, evaluating this compound against a panel of kinases is a logical step in characterizing its bioactivity.
This protocol describes a homogenous, luminescence-based assay (e.g., Kinase-Glo®) that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13] The assay works by using luciferase to generate a light signal from the remaining ATP. Low light signal indicates high kinase activity (ATP consumed), while a high light signal indicates low kinase activity (ATP preserved due to inhibition). This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[13]
Experimental Workflow: Luminescence-Based Kinase Assay
Detailed Protocol: MTT Assay for Adherent Cells
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (Test Compound)
-
Doxorubicin or another cytotoxic drug (Positive Control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Equipment: Sterile 96-well flat-bottom tissue culture plates, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a 100% viability control.
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Labeling:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. * Calculate Percent Viability: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Determine GI₅₀/IC₅₀ Value: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the concentration that inhibits growth by 50%.
-
Section 4: Fluorescence-Based Binding and Inhibition Assays
Scientific Rationale & Expertise
The indoline scaffold of this compound is a fluorescent moiety. [4]The fluorescence of such molecules is often sensitive to the local environment, including solvent polarity and binding within the active site of a protein. [6]This property can be exploited to develop fluorescence-based assays. For instance, fluorescence quenching can be used to study inhibitor binding. If the intrinsic fluorescence of the indoline core is quenched upon binding to a target enzyme (e.g., through interaction with nearby amino acid residues), this change can be used to measure binding affinity (K_d). [14][15] Alternatively, a fluorescence polarization (FP) assay can be developed. In an FP assay, a fluorescently labeled ligand (a tracer) with a low molecular weight tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger protein, its tumbling slows, and the polarization of the emitted light increases. A test compound that competes with the tracer for the same binding site will displace it, causing a decrease in polarization. This makes FP an excellent method for screening competitive inhibitors in a homogenous format. [16][17]
Conceptual Protocol: Tryptophan Fluorescence Quenching Assay
This assay is applicable if the target protein has tryptophan residues near the active site, which is common. Tryptophan fluorescence (excitation ~295 nm, emission ~340 nm) can be quenched by a bound inhibitor. [14]
-
Determine Optimal Spectra: Record the fluorescence emission spectrum of the target enzyme to identify the tryptophan emission peak.
-
Titration: In a quartz cuvette, add a fixed concentration of the enzyme. Titrate in increasing concentrations of this compound.
-
Measurement: After each addition and a brief incubation, measure the fluorescence intensity at the tryptophan emission maximum.
-
Analysis: A decrease in fluorescence intensity indicates quenching upon binding. The data can be analyzed using the Stern-Volmer equation to determine quenching constants, which are related to binding affinity. [14]
Quantitative Data Summary Table
The following table structure should be used to summarize the quantitative data obtained from the described assays.
| Assay Type | Target(s) | Parameter | Value (e.g., µM) | Positive Control | Control Value (e.g., µM) |
| Carbonic Anhydrase | CA II, CA IX | IC₅₀ | Experimental | Acetazolamide | Experimental |
| Kinase Inhibition | VEGFR-2, FAK | IC₅₀ | Experimental | Staurosporine | Experimental |
| Antiproliferation | MCF-7, A549 | GI₅₀ | Experimental | Doxorubicin | Experimental |
| Fluorescence Quenching | Target Enzyme | K_d | Experimental | N/A | N/A |
References
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- Gatilov, Y. V., & Morisseau, C. (2009). Tryptophan Fluorescence Quenching by Enzyme Inhibitors As a Tool for Enzyme Active Site Structure Investigation: Epoxide Hydrolase.
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N,N-Dimethylindoline-5-Sulfonamide: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Enduring Potential of the Sulfonamide Moiety
The sulfonamide functional group represents one of the most enduring and versatile pharmacophores in the history of medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a cornerstone of drug discovery, leading to a multitude of FDA-approved drugs for a wide array of diseases.[1] Their success can be attributed to their synthetic accessibility, metabolic stability, and their ability to engage in key hydrogen bonding interactions with biological targets.[2][3] The indoline-5-sulfonamide scaffold, in particular, has emerged as a privileged structure, demonstrating significant potential in oncology and the treatment of metabolic disorders. This technical guide will provide an in-depth exploration of N,N-Dimethylindoline-5-sulfonamide, a specific derivative within this promising class, offering detailed protocols for its synthesis and biological evaluation.
The N,N-dimethyl substitution on the sulfonamide nitrogen enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as cell permeability and metabolic stability.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this scaffold.
Key Biological Targets and Therapeutic Rationale
Research into indoline-5-sulfonamide derivatives has illuminated two primary and highly promising therapeutic targets: Carbonic Anhydrases (CAs) and Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2).
Carbonic Anhydrase IX (CA IX) Inhibition in Oncology
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[3][5] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[3][6] Under hypoxic conditions, cancer cells shift to glycolytic metabolism, leading to an increase in the production of acidic byproducts. CA IX plays a crucial role in maintaining the intracellular pH of tumor cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby facilitating an acidic tumor microenvironment which promotes tumor growth and metastasis.[6][7][8] Inhibition of CA IX can disrupt this pH regulation, leading to increased intracellular acidosis and subsequent cancer cell death, making it an attractive target for cancer therapy.[3] The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit metalloenzymes like carbonic anhydrases.[7]
Caption: Hypoxia-induced CA IX signaling pathway and point of inhibition.
MGAT2 Inhibition for Metabolic Disorders
Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the enterocytes of the small intestine.[9][10] It catalyzes the acylation of monoacylglycerol to diacylglycerol, a critical step in the absorption of dietary fats.[11] Genetic deletion of MGAT2 in mice has been shown to protect against diet-induced obesity and improve insulin sensitivity.[10] Therefore, pharmacological inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and related metabolic diseases like type 2 diabetes.[1][2][9] The indoline-5-sulfonamide scaffold has been identified as a potent core for the development of MGAT2 inhibitors.[9]
Caption: Role of MGAT2 in the monoacylglycerol pathway of fat absorption.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from indoline, involving a chlorosulfonation followed by amination.
Step 1: Synthesis of Indoline-5-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add indoline (1 equivalent). Cool the flask to 0-5°C in an ice-salt bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (4-5 equivalents) dropwise to the stirred indoline, maintaining the temperature below 10°C.[12] The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, indoline-5-sulfonyl chloride, will precipitate out.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized indoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Amination: Cool the solution to 0°C and add dimethylamine (2.5-3 equivalents, either as a solution in THF or bubbled as a gas) dropwise. The addition of a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) is recommended to scavenge the HCl byproduct.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Wash the reaction mixture with water, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted for determining the inhibitory potency of this compound against CA isoforms, particularly CA IX, based on the esterase activity of the enzyme.[14][15][16]
Materials:
-
Recombinant human Carbonic Anhydrase (e.g., CA IX)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Acetazolamide in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to obtain a range of test concentrations.
-
Assay Plate Setup:
-
Blank wells: 180 µL assay buffer + 20 µL substrate solution.
-
Control wells (100% activity): 158 µL assay buffer + 2 µL DMSO + 20 µL CA enzyme working solution.
-
Test wells: 158 µL assay buffer + 2 µL of test compound dilution + 20 µL CA enzyme working solution.
-
Positive control wells: 158 µL assay buffer + 2 µL of Acetazolamide dilution + 20 µL CA enzyme working solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of freshly prepared pNPA solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: In Vitro MGAT2 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound against MGAT2 using a cell-free system with radiolabeled substrates.[17][18]
Materials:
-
Microsomes from cells overexpressing human MGAT2
-
[¹⁴C]Oleoyl-CoA (acyl-CoA donor)
-
2-monooleoylglycerol (2-MAG) (acyl acceptor)
-
Assay buffer (e.g., Tris-HCl buffer containing a detergent like Triton X-100)
-
This compound (test compound)
-
Known MGAT2 inhibitor (positive control)
-
DMSO for dissolving compounds
-
Quench solution (e.g., chloroform:methanol 2:1 v/v)
-
TLC plates
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Create a series of dilutions in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 2-MAG, and the test compound or DMSO (for control).
-
Pre-incubation: Add the MGAT2-containing microsomes to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding the quench solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the diacylglycerol (DAG) product from the unreacted substrates.
-
Quantification: Scrape the spot corresponding to DAG from the TLC plate and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following table provides a template for summarizing the inhibitory activities of this compound and its analogs against the target enzymes.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Method |
| This compound | hCA IX | TBD | TBD | pNPA Esterase Assay |
| This compound | hMGAT2 | TBD | TBD | Radiometric TLC Assay |
| Analog A | hCA IX | Value | Value | pNPA Esterase Assay |
| Analog B | hMGAT2 | Value | Value | Radiometric TLC Assay |
| Acetazolamide (Control) | hCA IX | Reference Value | Reference Value | pNPA Esterase Assay |
| MGAT2 Inhibitor (Control) | hMGAT2 | Reference Value | Reference Value | Radiometric TLC Assay |
| TBD: To be determined by experimentation. |
Conclusion and Future Directions
This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. Its potential as a dual inhibitor of CA IX and MGAT2, or as a starting point for the optimization of selective inhibitors for either target, warrants further investigation. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives. Future work should focus on determining the in vitro potency and selectivity of this compound, followed by cell-based assays to assess its efficacy in relevant cancer and metabolic disease models. Further structural modifications to the indoline core and the sulfonamide moiety could lead to the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 99169-99-0: this compound [cymitquimica.com]
- 5. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. repository.ias.ac.in [repository.ias.ac.in]
Strategic Derivatization of N,N-Dimethylindoline-5-Sulfonamide: Protocols and Mechanistic Insights for Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N-Dimethylindoline-5-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds.[1] Its structure, featuring a reactive indoline nitrogen and a sulfonamide group—a well-established pharmacophore—makes it an ideal template for chemical modification.[2][3] The derivatization of this core is a critical strategy in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). By introducing diverse chemical moieties, researchers can fine-tune the molecule's pharmacological properties to develop novel therapeutics, particularly in oncology and central nervous system (CNS) disorders.[2][4][5] For instance, derivatives have shown significant promise as potent and selective inhibitors of cancer-related carbonic anhydrase isoforms CA IX and XII.[4][5]
This guide provides an in-depth exploration of the derivatization of this compound, moving beyond simple step-by-step instructions. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for N-acylation, and outline robust methods for the characterization of the resulting derivatives. The objective is to equip researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.
Core Chemistry and Strategic Rationale
The power of the this compound scaffold lies in its distinct reactive sites. The secondary amine of the indoline ring is a prime nucleophile, readily participating in reactions such as acylation and alkylation. The sulfonamide group (-SO₂NH₂) is a critical functional group, known for its ability to coordinate with the Zn²⁺ ion in the active sites of metalloenzymes, a key interaction for inhibitors of enzymes like carbonic anhydrases.[4]
Derivatization is not a random process; it is a hypothesis-driven strategy. The primary goals are to:
-
Modulate Biological Activity: Introduce functional groups that can form new interactions with a biological target, thereby increasing potency or altering the mode of action.
-
Enhance Selectivity: Modify the structure to favor binding to a specific target isoform or receptor subtype, reducing off-target effects.
-
Optimize ADMET Properties: Alter physicochemical properties such as lipophilicity, solubility, and metabolic stability to improve the drug-like characteristics of the compound.
The following diagram illustrates the principal pathways for derivatizing the indoline core, focusing on N-acylation, the most common and impactful modification for this scaffold.
Caption: General derivatization strategies for the indoline scaffold.
Experimental Protocol 1: N-Acylation via Acyl Chlorides
N-acylation is a robust and widely used method for derivatizing the indoline nitrogen. The reaction involves the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic organic base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Expertise & Causality: Why These Choices?
-
Solvent (Dichloromethane, DCM): DCM is an excellent choice as it is relatively non-polar, effectively dissolves the starting materials, and is inert under these reaction conditions. Acetonitrile (ACN) is another viable option.
-
Base (Triethylamine, TEA): TEA is a common, non-nucleophilic base that acts as an effective scavenger for HCl. Its boiling point allows for easy removal during work-up. Pyridine can also be used but can be more difficult to remove.
-
Temperature (0 °C to Room Temperature): The reaction is often initiated at 0 °C (ice bath) for a crucial reason: acylation is typically exothermic. Starting cold helps to control the reaction rate, prevent potential side reactions, and improve overall yield and purity. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution. Stir for 5 minutes at room temperature under a nitrogen or argon atmosphere to ensure a dry, inert environment.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 3-chlorobenzoyl chloride) (1.1 equivalents) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching & Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to remove residual water).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-acylated derivative.
Data Presentation: Representative N-Acylation Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Typical Yield |
| Acetyl Chloride | TEA | DCM | 2 | >90% |
| Benzoyl Chloride | TEA | DCM | 3 | 85-95% |
| 3-Chlorobenzoyl Chloride | TEA | DCM | 3 | 80-90% |
| 4-Methoxybenzoyl Chloride | TEA | DCM | 4 | 80-90% |
Experimental Protocol 2: Product Characterization
A protocol is only as trustworthy as its validation. Confirming the identity and purity of the synthesized derivative is a non-negotiable step.
Step-by-Step Methodology
-
Reaction Monitoring (TLC): Use TLC plates (e.g., silica gel 60 F₂₅₄) to monitor the disappearance of the starting material and the appearance of the product spot. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Structural Confirmation (¹H and ¹³C NMR): Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Expect to see the disappearance of the N-H proton signal from the indoline starting material. New signals corresponding to the protons of the added acyl group will appear. Aromatic protons on the indoline core may shift downfield due to the electron-withdrawing effect of the new carbonyl group.
-
¹³C NMR: The most telling signal is the appearance of a new peak in the carbonyl region (typically ~165-175 ppm).
-
-
Molecular Weight Verification (Mass Spectrometry): Use LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the molecular weight.[6][7][8] The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass. High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition.
Data Presentation: Expected Analytical Data for 1-(3-Chlorobenzoyl)-N,N-dimethylindoline-5-sulfonamide
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃) | Appearance of new aromatic signals for the 3-chlorobenzoyl group (approx. 7.3-7.8 ppm). Shift of indoline protons. |
| ¹³C NMR (CDCl₃) | Carbonyl peak appears around 168 ppm. |
| HRMS (ESI+) | Calculated for C₁₇H₁₈ClN₂O₃S [M+H]⁺: 365.0721. Found: 365.0725. |
Integrated Synthesis and Analysis Workflow
The following workflow diagram illustrates the logical progression from starting material to a fully characterized and validated derivative, forming a self-validating system.
Caption: Complete workflow from synthesis to characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive acylating agent (hydrolyzed); Insufficient base. | Monitor reaction by TLC until starting material is consumed; Use fresh or newly opened acylating agent; Ensure at least 1.1-1.2 equivalents of base are used. |
| Low Yield | Product loss during aqueous work-up; Inefficient purification. | Ensure correct pH during washes; Perform back-extraction of aqueous layers; Optimize chromatography conditions (solvent system, silica loading). |
| Multiple Products | Side reactions due to excessive heat; Reaction with sulfonamide nitrogen (less common under these conditions). | Maintain cooling during addition of acyl chloride; Ensure an inert atmosphere to prevent side reactions with moisture. |
| Difficulty Removing Byproducts | Residual TEA or acid from work-up. | Perform all washing steps thoroughly; Use brine wash to break emulsions and aid separation. |
References
-
This compound. Mol-Instincts.[Link]
-
Głowacka, I. E., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 153, 108076. [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.[Link]
-
Toma, I., et al. (2021). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. ResearchGate.[Link]
-
Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health (NIH).[Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.[Link]
-
Chavan, N. D., et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate.[Link]
-
Chavan, N. D., et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. National Institutes of Health (NIH).[Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate.[Link]
Sources
- 1. CAS 99169-99-0: this compound [cymitquimica.com]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N,N-Dimethylindoline-5-Sulfonamide and its Analogs in Oncology Research
I. Introduction: The Indoline-5-Sulfonamide Scaffold in Cancer Biology
The tumor microenvironment presents a formidable barrier to effective cancer therapy. A key feature of this environment is hypoxia, or low oxygen, which triggers a cascade of adaptive responses orchestrated by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha). One of the critical consequences of this response is the upregulation of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[1][2] These enzymes play a pivotal role in maintaining pH homeostasis in cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH. This pH gradient promotes tumor cell proliferation, invasion, metastasis, and confers resistance to a wide range of chemotherapeutic agents.[1][3]
The sulfonamide functional group has long been recognized as a "privileged" scaffold in medicinal chemistry due to its ability to potently and selectively inhibit carbonic anhydrases by coordinating with the zinc ion in the enzyme's active site.[4] This has led to the exploration of various sulfonamide-based compounds as anticancer agents. Among these, the indoline-5-sulfonamide core has emerged as a promising scaffold for developing selective inhibitors of tumor-associated CAs.[1][2][5] This guide focuses on the application of N,N-Dimethylindoline-5-Sulfonamide and its structurally related analogs in cancer research, detailing their mechanism of action, providing validated experimental protocols, and offering insights into data interpretation.
II. Mechanism of Action: Targeting Hypoxia-Induced Acidosis
The primary anticancer mechanism of indoline-5-sulfonamide derivatives is the targeted inhibition of carbonic anhydrases IX and XII.[1][2] Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of genes that promote tumor survival, including CA9 and CA12. The resulting overexpression of CA IX and CA XII on the cancer cell surface leads to an acidic tumor microenvironment, which is a hallmark of aggressive tumors.
Indoline-5-sulfonamides act as potent inhibitors of these enzymes, leading to several downstream anti-tumor effects:
-
Reversal of Tumor Acidosis: Inhibition of CA IX/XII activity disrupts the cancer cell's ability to extrude protons, leading to a decrease in extracellular acidity and an increase in intracellular acidity.[3] This pH shift can sensitize cancer cells to conventional chemotherapies and inhibit pH-dependent invasion processes.
-
Suppression of Proliferation: By disrupting pH homeostasis, these inhibitors can arrest cell growth. Studies have shown that potent indoline-5-sulfonamide derivatives exhibit significant antiproliferative activity, particularly under hypoxic conditions which mimic the tumor microenvironment.[1][2]
-
Overcoming Multidrug Resistance (MDR): The acidic tumor microenvironment is known to contribute to chemoresistance, in part by reducing the efficacy of weakly basic drugs (like doxorubicin) and by upregulating drug efflux pumps like P-glycoprotein (P-gp).[1] Certain indoline-5-sulfonamides have been shown to reverse chemoresistance to doxorubicin in cancer cells that overexpress P-gp.[1][2]
-
Inhibition of CA IX Expression: Beyond enzymatic inhibition, some lead compounds have demonstrated the ability to suppress the actual expression of the CA IX protein under hypoxic conditions, representing a dual mode of action.[1]
Signaling Pathway Overview
The following diagram illustrates the central role of CA IX in the hypoxic tumor microenvironment and the point of intervention for indoline-5-sulfonamide inhibitors.
Caption: CA IX inhibition by Indoline-5-Sulfonamides in hypoxic cancer cells.
III. Quantitative Data Summary
Research into 1-acylated indoline-5-sulfonamide derivatives has yielded compounds with potent and selective inhibitory activity against cancer-associated carbonic anhydrases. The following tables summarize key findings for representative compounds from the literature.[1]
Table 1: Carbonic Anhydrase Inhibition Profile
| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) |
| 4e | >10000 | 250.4 | 196.4 | 50.1 |
| 4f | 8569 | 109.8 | 132.8 | 41.3 |
| AAZ * | 250 | 12 | 25 | 5.7 |
| AAZ (Acetazolamide) is a standard, non-selective CA inhibitor included for reference. Data from Krymov et al., 2022.[1] |
Table 2: Antiproliferative Activity (IC_50 in µM)
| Compound | MCF-7 (Normoxia) | MCF-7 (Hypoxia) | A431 (Normoxia) | A431 (Hypoxia) |
| 4e | 29.5 | 25.1 | >50 | >50 |
| 4f | 25.8 | 12.9 | >50 | 44% inhibition at 50µM |
| Data from Krymov et al., 2022.[1] |
These data highlight that derivatives like 4f are potent inhibitors of the target enzymes CA IX and CA XII, with weaker activity against the ubiquitous cytosolic isoforms CA I and II, indicating a favorable selectivity profile.[1] Furthermore, the enhanced antiproliferative activity under hypoxic conditions for compound 4f in MCF-7 breast cancer cells correlates well with its proposed mechanism of action.[1]
IV. Experimental Protocols
The following protocols are adapted from validated methodologies and provide a framework for evaluating indoline-5-sulfonamide derivatives in a cancer research setting.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes the determination of inhibitory activity (K_I) against purified CA isoforms using a stopped-flow technique, which measures the enzyme-catalyzed CO₂ hydration.
Rationale: This is the gold-standard biophysical assay to directly quantify the potency of an inhibitor against the target enzyme. It provides the inhibition constant (K_I), which is essential for structure-activity relationship (SAR) studies.
Materials:
-
Purified human CA isoforms (hCA I, II, IX, XII)
-
Indoline-5-sulfonamide test compounds dissolved in DMSO
-
HEPES buffer (pH 7.5)
-
CO₂-saturated solution
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Solution: Prepare a solution of the CA isoenzyme in HEPES buffer at a concentration appropriate for the instrument (typically in the nanomolar range).
-
Reaction: The assay measures the kinetics of the CO₂ hydration reaction. In the stopped-flow instrument, the enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated solution containing a pH indicator.
-
Measurement: The instrument monitors the change in absorbance of the pH indicator over time as protons are generated by the reaction. The initial rate of reaction is calculated.
-
Inhibition Analysis: Repeat the measurement with varying concentrations of the inhibitor.
-
Data Calculation: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ values are then converted to K_I values using the Cheng-Prusoff equation.[5]
Protocol 2: Cell Proliferation Assay (MTT)
This protocol assesses the cytotoxic and cytostatic effects of the test compounds on cancer cell lines under both normal and low-oxygen conditions.
Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Performing the assay under both normoxia and hypoxia is critical to validate the hypoxia-selective activity of CA IX/XII inhibitors.
Workflow Diagram:
Caption: Workflow for MTT cell proliferation assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A431) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the indoline-5-sulfonamide compound in cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation:
-
Normoxia: Place one set of plates in a standard incubator (37°C, 5% CO₂).
-
Hypoxia: Place the second set of plates in a hypoxic incubator or chamber (37°C, 5% CO₂, 1% O₂).
-
Incubate for 72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol 3: Western Blot for CA IX Expression
This protocol is used to determine if a test compound affects the protein levels of CA IX, particularly its induction under hypoxia.
Rationale: While enzymatic inhibition is the primary mechanism, some compounds may also affect protein expression. This experiment provides deeper mechanistic insight by showing if the inhibitor can downregulate the synthesis of the target protein, a highly desirable therapeutic attribute.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., A431) to ~70% confluency. Treat the cells with the test compound at a relevant concentration (e.g., near the IC₅₀) and incubate under both normoxic and hypoxic conditions for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for CA IX overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the CA IX band intensity to the loading control to compare expression levels between different treatment conditions.
V. Conclusion and Future Directions
The indoline-5-sulfonamide scaffold represents a highly promising platform for the development of targeted anticancer agents. By specifically inhibiting the tumor-associated carbonic anhydrases IX and XII, these compounds can effectively disrupt the pH regulation mechanisms that are crucial for the survival and aggressive phenotype of hypoxic cancer cells. The protocols detailed herein provide a robust framework for researchers to investigate the efficacy and mechanism of action of novel derivatives. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to advance the most promising candidates toward preclinical and clinical development, potentially in combination with standard chemotherapies to overcome drug resistance.
VI. References
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. Available from: [Link]
-
El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. Available from: [Link]
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Available from: [Link]
-
Yamali, C., Sevin, S., Nenni, M., Sakarya, M. T., & Gul, H. I. (2023). Design, synthesis, and assessment of pharmacological properties of indole-based fluorinated chalcones and their benzenesulfonamide analogs. Chemical Papers, 77(9), 5349–5365. (Note: This reference provides context on indole-sulfonamide hybrids). Available from: [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Available from: [Link]
-
Das, R., Chatterjee, D. R., Kapoor, S., Vyas, H., & Shard, A. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC medicinal chemistry, 15(5), 1361–1371. Available from: [Link]
-
Akyuz, M., Inci, B., Koc, B., Arslan, M., Akın, S., Supuran, C. T., & Mete, E. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem, e202300680. Advance online publication. Available from: [Link]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of N,N-Dimethylindoline-5-Sulfonamide as a Novel Antibacterial Agent
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Abstract: The persistent rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Sulfonamides represent a historically significant class of synthetic antibacterial agents, and the indoline moiety is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] This document provides a comprehensive guide for the investigation of N,N-Dimethylindoline-5-Sulfonamide , a compound of interest at the intersection of these two pharmacophores. While direct evidence of the antibacterial activity of this specific molecule is not yet established in the literature, the promising results from studies on various indoline-sulfonamide derivatives warrant a thorough evaluation of its potential.[2][3][4] This guide offers a structured approach, from synthesis to a suite of in vitro antibacterial and preliminary toxicological assays, to systematically characterize the antimicrobial profile of this compound.
Introduction: The Rationale for Investigating this compound
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[5] This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication. The indoline scaffold, a saturated analog of indole, has garnered significant interest in recent years, with indoline-containing compounds demonstrating antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]
The convergence of the sulfonamide and indoline moieties in this compound presents a unique chemical entity with the potential for novel antibacterial properties. Research on related indoline-sulfonamide derivatives has shown that this structural combination can yield compounds with significant antibacterial efficacy.[2][3][4] Therefore, a systematic evaluation of this compound is a logical and promising avenue in the search for new antibacterial agents.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis and Characterization
A plausible synthetic route for this compound involves the chlorosulfonylation of indoline followed by amination with dimethylamine. The following protocol is a general guideline and may require optimization.
Protocol 2.1: Synthesis of this compound
Materials:
-
Indoline
-
Chlorosulfonic acid
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chlorosulfonylation of Indoline:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.
-
Slowly add indoline (1 equivalent) dropwise to the stirred chlorosulfonic acid. Caution: This reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Collect the resulting precipitate (indoline-5-sulfonyl chloride) by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Amination with Dimethylamine:
-
Dissolve the crude indoline-5-sulfonyl chloride in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of dimethylamine solution (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Antibacterial Activity Assessment
A systematic evaluation of the antibacterial properties of this compound should be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (DMSO)
-
Resazurin solution (for viability assessment)
-
Mueller-Hinton Agar (MHA) plates
Workflow for MIC and MBC Determination:
Caption: Workflow for MIC and MBC determination.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well and perform a 2-fold serial dilution across the plate.
-
Include wells for a positive control (standard antibiotic), a negative control (DMSO at the highest concentration used), and a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be observed visually or by adding a viability indicator like resazurin.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 3.2: Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.
Procedure:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without the compound.
-
Inoculate each flask with the test bacterium at a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on MHA plates to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Anti-Biofilm Activity Assessment
The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a crucial aspect of its antibacterial potential.
Protocol 4.1: Biofilm Inhibition and Eradication Assay
Procedure:
-
Biofilm Formation:
-
Grow the test bacterium (e.g., P. aeruginosa or S. aureus) in a suitable biofilm-promoting medium (e.g., TSB with glucose).
-
In a 96-well plate, add the bacterial suspension along with various concentrations of this compound.
-
Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm Inhibition:
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution.
-
After washing away the excess stain, solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
-
Eradication of Established Biofilms:
-
First, allow biofilms to form in the 96-well plate as described above without the compound.
-
After the initial incubation, remove the medium and add fresh medium containing various concentrations of this compound to the established biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet method.
-
Preliminary Cytotoxicity Assessment
An early assessment of the compound's toxicity to mammalian cells is essential to gauge its potential therapeutic index.
Protocol 5.1: MTT Assay on a Human Cell Line
Procedure:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation and Interpretation
The results from these assays should be systematically recorded and analyzed.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 16 | 64 |
| E. coli ATCC 25922 | 32 | >128 |
| P. aeruginosa PAO1 | >128 | >128 |
| K. pneumoniae ATCC 13883 | 64 | >128 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time | IC₅₀ (µM) |
| HEK293 | 48 hours | >100 |
Hypothetical Mechanism of Action
Based on its sulfonamide moiety, the primary hypothesized mechanism of action is the inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of action of this compound.
References
- Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67.
- Agarwal, K., Singh, A., Mushtaq, I., & Ahmed, A. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. BMC Chemistry, 17(1), 1-10.
- Gudipati, R., Anreddy, N., & Vabbilisetty, P. (2015). Novel furanylarylene arylsulfonylindolesulfonamides: synthesis and their antibacterial evaluation. Medicinal Chemistry Research, 24(10), 3795-3807.
- Agarwal, K., Singh, A., Mushtaq, I., & Ahmed, A. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent.
- Allen, N. E., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(21), 5092.
- Javed, S., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8503274.
- Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.
- Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(13), 4087.
- Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current medicinal chemistry, 28(24), 4828–4844.
- Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453.
- Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Anand, U., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(45), 67575-67590.
- Adeboye, O. A., et al. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2017, 9342718.
- Gomes, A., et al. (2020). Increased antibacterial properties of indoline-derived phenolic Mannich bases. ChemRxiv.
- Koval, A., et al. (2021). 3-Amino-5-(indol-3-yl)
- Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
Sources
- 1. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent - ProQuest [proquest.com]
- 3. Novel furanylarylene arylsulfonylindolesulfonamides: synthesis and their antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Dimethylindoline-5-Sulfonamide in Antimalarial Drug Discovery
Introduction: The Imperative for Novel Antimalarial Scaffolds
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, presents a formidable challenge to global health. The declining efficacy of frontline treatments, including artemisinin-based combination therapies (ACTs), necessitates an urgent and continuous pipeline of novel antimalarial agents with diverse mechanisms of action.[1][2][3] Sulfonamides, a class of synthetic antimicrobial agents, have long been a part of the antimalarial armamentarium, primarily through their inhibition of folate biosynthesis, a pathway critical for parasite survival.[4][5][6][7] This document provides a detailed guide for researchers on the exploration of N,N-Dimethylindoline-5-Sulfonamide and its analogs as a promising scaffold in the discovery of next-generation antimalarial drugs.
The core rationale for investigating this specific chemical entity lies in the established, yet underexploited, potential of the indoline nucleus combined with the sulfonamide pharmacophore. This combination offers a unique three-dimensional structure that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties, while potentially circumventing existing resistance mechanisms.[8][9][10] These notes are designed to provide both the strategic context and the detailed, actionable protocols required to advance this class of compounds from initial synthesis to preclinical evaluation.
Part 1: The Molecular Target and Mechanism of Action
The Folate Biosynthesis Pathway: An Achilles' Heel
Plasmodium parasites, unlike their human hosts who acquire folate (Vitamin B9) from their diet, rely on the de novo synthesis of folates.[7] This metabolic distinction provides a crucial therapeutic window. The folate pathway is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it indispensable for parasite replication and survival.[5]
Dihydropteroate Synthase (DHPS): The Sulfonamide Target
Sulfonamides exert their antimalarial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[4][5][6] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate, a key intermediate in the folate pathway. This compound, owing to its structural similarity to pABA, is hypothesized to bind to the active site of DHPS, thereby blocking the synthesis of downstream folates and ultimately leading to parasite death.
Overcoming Resistance
Resistance to traditional sulfonamides like sulfadoxine is primarily associated with point mutations in the dhps gene, which reduce the binding affinity of the drug to the enzyme.[4][11] The exploration of novel indoline-sulfonamide scaffolds is driven by the hypothesis that modifications to the indoline ring can introduce new interactions with the enzyme, potentially restoring affinity for these mutated forms.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, in vitro screening, and preliminary toxicological assessment of this compound derivatives.
Synthesis of this compound Analogues
Protocol 2.1.1: General Synthesis of Indoline-5-Sulfonamide Derivatives
-
Step 1: Chlorosulfonation of Indoline.
-
In a fume hood, cool a solution of chlorosulfonic acid (3 equivalents) in a suitable chlorinated solvent (e.g., dichloromethane) to 0°C in an ice bath.
-
Slowly add indoline (1 equivalent) to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude indoline-5-sulfonyl chloride.
-
-
Step 2: Amination.
-
Dissolve the crude indoline-5-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add a solution of dimethylamine (2.2 equivalents) in THF dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove any precipitate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired this compound.
-
-
Causality Behind Experimental Choices:
-
Chlorosulfonic acid: A powerful sulfonating agent necessary to introduce the sulfonyl chloride group onto the electron-rich aromatic ring of indoline.
-
Low temperature: Controls the exothermic nature of the chlorosulfonation and amination reactions, preventing side reactions and degradation of the starting material.
-
Excess amine: Ensures complete conversion of the sulfonyl chloride to the desired sulfonamide.
-
In Vitro Antimalarial Activity Screening
The primary assessment of antimalarial activity is performed using in vitro cultures of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method.[12]
Protocol 2.2.1: SYBR Green I-Based Fluorescence Assay
-
Materials:
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well black microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Synchronize parasite cultures to the ring stage.
-
Adjust the parasitemia to 0.5% with a 2% hematocrit in complete medium.
-
Add 180 µL of the parasite culture to each well of the pre-dosed plate. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the parasite biomass.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Cytotoxicity Assay
To assess the selectivity of the compounds for the parasite over host cells, a standard cytotoxicity assay using a mammalian cell line is essential.[13][14][15][16] The MTT assay is a colorimetric assay that measures cellular metabolic activity.[13][14][15]
Protocol 2.3.1: MTT Cytotoxicity Assay
-
Materials:
-
Human cell line (e.g., HEK293T or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium and add them to the cells.
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.
-
Part 3: In Vivo Efficacy Models
Compounds that demonstrate promising in vitro activity and selectivity should be advanced to in vivo efficacy studies using murine malaria models.[17][18][19] The Peters' 4-day suppressive test is a standard primary in vivo screening method.[20]
Protocol 3.1.1: Peters' 4-Day Suppressive Test
-
Animals and Parasites:
-
Swiss albino mice (e.g., ICR strain)
-
Chloroquine-sensitive Plasmodium berghei ANKA strain
-
-
Procedure:
-
Inoculate mice intraperitoneally with 1x10⁷ parasitized red blood cells on Day 0.
-
Two hours post-infection, administer the first dose of the test compound orally or subcutaneously.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for the treated and untreated control groups.
-
Determine the percentage of suppression using the formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100
-
The effective dose that suppresses parasitemia by 50% or 90% (ED₅₀ or ED₉₀) can be determined by testing a range of doses.
-
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: In Vitro Activity and Cytotoxicity of Indoline-Sulfonamide Analogs
| Compound ID | Structure Modification | IC₅₀ (nM) vs. P. falciparum 3D7 | IC₅₀ (nM) vs. P. falciparum Dd2 | CC₅₀ (nM) vs. HEK293T | Selectivity Index (SI) |
| Lead-001 | N,N-Dimethyl | Data | Data | Data | Data |
| Analog-A | Specify | Data | Data | Data | Data |
| Analog-B | Specify | Data | Data | Data | Data |
| Chloroquine | Reference | Data | Data | Data | Data |
Table 2: In Vivo Efficacy of Lead Compounds in P. berghei Model
| Compound ID | Dose (mg/kg/day) | Route of Admin. | % Parasite Suppression |
| Lead-001 | 10 | Oral | Data |
| 30 | Oral | Data | |
| 100 | Oral | Data | |
| Chloroquine | 5 | Oral | Data |
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antimalarial agents targeting the well-validated DHPS enzyme. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this compound class. By systematically exploring the structure-activity relationships and optimizing for potency, selectivity, and drug-like properties, researchers can contribute to the critical mission of discovering the next generation of medicines to combat malaria.
References
-
Triglia, T., Menting, J. G., Wilson, C., & Cowman, A. F. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 94(25), 13944–13949. [Link]
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Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710–718. [Link]
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Ocheje, J., Olayemi, O., & Ocheje, A. (2020). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 25(23), 5553. [Link]
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Webster, H. K., & Whaun, J. M. (1982). Antimalarial drug screening: in vitro assay of military relevant drugs. The Southeast Asian journal of tropical medicine and public health, 13(2), 294–300. [Link]
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Wang, P., Read, M., Sims, P. F., & Hyde, J. E. (1997). Sulfadoxine resistance in the human malaria parasite Plasmodium falciparum is determined by mutations in dihydropteroate synthetase and an additional factor associated with folate utilization. Molecular microbiology, 23(5), 979–986. [Link]
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Wells, T. N., van Huijsduijnen, R. H., & Van Voorhis, W. C. (2015). Malaria medicines: a glass half full?. Nature reviews. Drug discovery, 14(6), 424–442. [Link]
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Bhatt, S., Bhatt, A., & Bhatt, H. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Current drug discovery technologies, 16(4), 374–386. [Link]
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Espíndola, M. R., Varotti, F. D. P., Aguiar, A. C. C., Andrade, S. N., & Rocha, E. M. M. D. (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]
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Geary, T. G., Divo, A. A., & Jensen, J. B. (1983). An in vitro assay system for the identification of potential antimalarial drugs. The Journal of parasitology, 69(3), 577–583. [Link]
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Ocheje, J., Olayemi, O., & Ocheje, A. (2020). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules (Basel, Switzerland), 25(23), 5553. [Link]
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Singh, A., & Kumar, P. (2024). Repurposing sulfonamide-scaffolds for enhanced and sustainable malaria therapy. Expert Opinion on Drug Discovery, 1-13. [Link]
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Medicines for Malaria Venture. (n.d.). Research & development. [Link]
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Espíndola, M. R., Varotti, F. D. P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]
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Kumar, A., & Singh, N. (2023). Editorial: Advances in anti-malarial drug discovery. Frontiers in Cellular and Infection Microbiology, 13, 1326960. [Link]
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Dantas, L. C., Campos, V. R., Borges, J. C., & Pinheiro, L. C. S. (2023). A short review of antimalarial compounds with sulfonamide moiety. Mini reviews in medicinal chemistry, 23(13), 1481–1495. [Link]
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Hanboon, S., et al. (2021). Scoping Review of Antimalarial Drug Candidates in Phase I and II Drug Development. Antimicrobial Agents and Chemotherapy, 65(12), e01272-21. [Link]
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Nowell, F. (1972). Sulphonamide resistance induced in malaria parasites by milk diet given to host animals. Transactions of the Royal Society of Tropical Medicine and Hygiene, 66(2), 376-377. [Link]
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Espíndola, M. R., Varotti, F. P., Aguiar, A. C. C., Andrade, S. N., & Rocha, E. M. M. (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]
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Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLoS ONE, 3(5), e2252. [Link]
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Jiménez-Díaz, M. B., et al. (2014). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology, 141(1), 3-15. [Link]
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Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., & Wells, T. N. (2017). Antimalarial drug discovery: progress and approaches. Nature reviews. Drug discovery, 16(5), 313-331. [Link]
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Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520. [Link]
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Tukulula, M., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31735–31750. [Link]
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Brooks, D. R., Wang, P., Read, M., Watkins, W. M., Sims, P. F., & Hyde, J. E. (1994). Primary structure and expression of the dihydropteroate synthetase gene of Plasmodium falciparum. European journal of biochemistry, 224(2), 397–405. [Link]
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Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria SYBR green I-based fluorescence assay. Antimicrobial agents and chemotherapy, 51(7), 2539–2543. [Link]
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ResearchGate. (n.d.). Cytotoxicity of the natural compounds and extracts. [Link]
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Feng, L., et al. (2015). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 58(15), 6210–6224. [Link]
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Vinayagam, S., et al. (2022). Ten-year persistence and evolution of Plasmodium falciparum antifolate and anti-sulfonamide resistance markers pfdhfr and pfdhps. Scientific Reports, 12(1), 1-11. [Link]
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P&S Chemicals. (n.d.). Product information, this compound. [Link]
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Triglia, T., & Cowman, A. F. (1999). The mechanism of resistance to sulfa drugs in Plasmodium falciparum. Acta tropica, 73(3), 249–258. [Link]
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Yahiya, S., et al. (2023). A novel class of sulfonamides potently block malaria transmission by targeting a Plasmodium vacuole membrane protein. Disease Models & Mechanisms, 16(1), dmm049950. [Link]
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Triglia, T., & Cowman, A. F. (1999). The mechanism of resistance to sulfa drugs in Plasmodium falciparum. Acta tropica, 73(3), 249–258. [Link]
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ResearchGate. (n.d.). Structure of the P. falciparum dihydropteroate synthase (PfDHPS) domain. [Link]
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Sharma, M., et al. (2019). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria journal, 18(1), 415. [Link]
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Brooks, D. R., Wang, P., Read, M., Watkins, W. M., Sims, P. F., & Hyde, J. E. (1994). Primary structure and expression of the dihydropteroate synthetase gene of Plasmodium falciparum. Proceedings of the National Academy of Sciences, 91(15), 7149–7153. [Link]
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Al-Saai, S., et al. (2007). Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal. Memorias do Instituto Oswaldo Cruz, 102(4), 439-442. [Link]
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De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. Journal of medicinal chemistry, 41(25), 4918–4926. [Link]
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Vangapandu, S., et al. (2007). Structure-activity relationship study of antimalarial indolo [2,1-b]quinazoline-6,12-diones (tryptanthrins). Three dimensional pharmacophore modeling and identification of new antimalarial candidates. Bioorganic & medicinal chemistry, 15(7), 2878–2888. [Link]
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Vyando, A. C., & Durojaye, O. A. (2018). Review on structural-activity relationship (SAR) using antimalarial drug design as a case study. International Journal of Advanced Research in Chemical Science, 5(8), 1-8. [Link]
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Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6), 633–644. [Link]
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Bosterbio. (n.d.). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]
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Application Notes and Protocols: Experimental Setups for N,N-Dimethylindoline-5-Sulfonamide Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Indoline-5-Sulfonamide Scaffold
N,N-Dimethylindoline-5-sulfonamide is a versatile heterocyclic compound featuring a bicyclic indoline core fused to a sulfonamide moiety. This unique structural combination imparts a range of chemical properties that make it a valuable building block in medicinal chemistry and materials science. The indoline nitrogen offers a site for facile functionalization, allowing for the introduction of diverse substituents to modulate the molecule's steric and electronic properties. The sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, derivatives of indoline-5-sulfonamides have demonstrated significant biological activity, including the inhibition of cancer-related carbonic anhydrases.[2]
These application notes provide a comprehensive guide to the experimental setups for the synthesis and subsequent functionalization of this compound, offering detailed, step-by-step protocols and insights into the rationale behind the experimental choices.
Synthesis of this compound
Reaction Principle
The synthesis proceeds via the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of indoline-5-sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. An excess of dimethylamine or the addition of a tertiary amine base is typically used to neutralize the hydrochloric acid generated during the reaction.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Indoline-5-sulfonyl chloride | 217.68 | 1.0 g | 4.6 |
| Dimethylamine (2.0 M in THF) | 45.08 | 4.6 mL | 9.2 |
| Triethylamine | 101.19 | 1.28 mL | 9.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Hexane | - | As needed | - |
| Saturated NaCl solution (brine) | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline-5-sulfonyl chloride (1.0 g, 4.6 mmol).
-
Dissolve the starting material in 20 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine (1.28 mL, 9.2 mmol) to the stirred solution.
-
Add dimethylamine (4.6 mL of a 2.0 M solution in THF, 9.2 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 4:1 and gradually increasing the polarity).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Reactions of this compound: Functionalization of the Indoline Nitrogen
The secondary amine of the indoline ring is a key site for further molecular elaboration. N-acylation and N-alkylation are fundamental transformations that allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
N-Acylation
N-acylation of the indoline nitrogen introduces an amide bond, which can act as a hydrogen bond acceptor and can influence the conformation of the molecule. A variety of acylating agents can be employed, including acid chlorides and anhydrides. A general protocol for the N-acylation of indoles using thioesters as the acyl source in the presence of a base has been reported and can be adapted for indolines.[5]
Caption: Workflow for the N-acylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 226.30 | 500 mg | 2.21 |
| Acetyl chloride | 78.50 | 0.17 mL | 2.43 |
| Triethylamine | 101.19 | 0.34 mL | 2.43 |
| Anhydrous Dichloromethane (DCM) | - | 15 mL | - |
| 1 M Hydrochloric acid | - | 10 mL | - |
| Saturated Sodium Bicarbonate | - | 10 mL | - |
| Saturated NaCl solution (brine) | - | 10 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (500 mg, 2.21 mmol) in 15 mL of anhydrous DCM.
-
Add triethylamine (0.34 mL, 2.43 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.17 mL, 2.43 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (3:2 hexane:ethyl acetate).
-
Upon completion, dilute the reaction mixture with 10 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-acetylated product.
N-Alkylation
N-alkylation introduces alkyl substituents to the indoline nitrogen, which can significantly impact the lipophilicity and metabolic stability of the molecule. Classical N-alkylation methods often utilize a strong base like sodium hydride with an alkyl halide in an aprotic polar solvent such as DMF or THF.[6]
Caption: Workflow for the N-alkylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 226.30 | 500 mg | 2.21 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 97 mg | 2.43 |
| Methyl iodide | 141.94 | 0.15 mL | 2.43 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - |
| Diethyl Ether | - | 40 mL | - |
| Saturated NaCl solution (brine) | - | 15 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (97 mg of a 60% dispersion, 2.43 mmol).
-
Wash the sodium hydride with hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.
-
Add 5 mL of anhydrous DMF to the flask and cool to 0 °C.
-
Dissolve this compound (500 mg, 2.21 mmol) in 5 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.15 mL, 2.43 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (3:2 hexane:ethyl acetate).
-
Carefully quench the reaction by the slow addition of 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-methylated product.
Analytical Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are standard for the analysis of such organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Expected signals for this compound would include two singlets for the N-methyl groups of the sulfonamide, triplets for the two methylene groups of the indoline ring, and signals in the aromatic region for the benzene ring protons.[7][8]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Expected signals would include those for the N-methyl carbons, the methylene carbons of the indoline, and the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for sulfonamides.[9][10]
Expected Mass:
| Compound | Formula | Exact Mass | [M+H]⁺ |
| This compound | C₁₀H₁₄N₂O₂S | 226.08 | 227.09 |
References
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(No author given). (n.d.). N-Aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sul-fonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. CONICET. Retrieved from [Link]
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(No author given). (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Retrieved from [Link]
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(No author given). (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Retrieved from [Link]
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(No author given). (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
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(No author given). (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PubMed Central. Retrieved from [Link]
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(No author given). (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]
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(No author given). (n.d.). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. ResearchGate. Retrieved from [Link]
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Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]
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Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
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(No author given). (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Human Metabolome Database. Retrieved from [Link]
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(No author given). (n.d.). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). This compound (C10H14N2O2S). PubChemLite. Retrieved from [Link]
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(No author given). (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
- (No author given). (n.d.). Method for preparing N-aryl sulfonamide from indoline and aryl .... Google Patents.
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(No author given). (n.d.). Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. The Royal Society of Chemistry. Retrieved from [Link]
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(No author given). (n.d.). Sulfamide, N,N-dimethyl-N'-phenyl-. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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(No author given). (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. Retrieved from [Link]
-
(No author given). (n.d.). Product information, this compound. P&S Chemicals. Retrieved from [Link]
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(No author given). (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry (RSC Publishing). Retrieved from [Link]
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(No author given). (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. Retrieved from [Link]
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(No author given). (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Institutes of Health. Retrieved from [Link]
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(No author given). (n.d.). 13 C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm). Retrieved from [Link]
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Application Notes & Protocols: N,N-Dimethylindoline-5-Sulfonamide as a Molecular Probe
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N-Dimethylindoline-5-sulfonamide as a versatile molecular probe. The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring prominently in a wide array of FDA-approved drugs for its diverse biological activities.[1][2][3] When incorporated into an indoline scaffold—a privileged structure in bioactive compounds—it creates a molecule with significant potential for targeted biological investigation.[4][5] This guide details the foundational principles, physicochemical properties, synthesis, and detailed experimental protocols for utilizing this compound in two primary applications: as an inhibitor and probe for enzyme activity, specifically targeting carbonic anhydrases, and as a potential fluorescent probe for cellular imaging.
Foundational Principles: The Indoline-Sulfonamide Scaffold
The efficacy of this compound as a molecular probe stems from the synergistic combination of its two core structural motifs: the indoline ring system and the sulfonamide functional group.
-
The Sulfonamide Group (-SO₂NR₂): This group is a potent zinc-binding moiety and a bioisostere for carboxylic acids.[6] Its primary role in many biological contexts is the inhibition of metalloenzymes.[7] Specifically, it is the quintessential pharmacophore for the inhibition of carbonic anhydrases (CAs), where the sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the enzyme's active site.[8]
-
The Indoline Core: This bicyclic heterocyclic system provides a rigid and tunable scaffold. Modifications to the indoline nitrogen (at position 1) or the aromatic ring can significantly alter the molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.[4]
-
Probe Characteristics: The combination of an electron-donating dimethylamino group with the aromatic system suggests potential for environmentally sensitive fluorescence, analogous to well-known fluorescent probes like Dansyl chloride.[7] This phenomenon, often driven by an intramolecular charge transfer (ICT) excited state, can result in fluorescence emission that is highly sensitive to local solvent polarity and binding events, making it a powerful tool for probing molecular interactions.[9]
General Synthesis Workflow
The synthesis of this compound and its derivatives typically follows a well-established nucleophilic substitution pathway involving the reaction of a sulfonyl chloride with a primary or secondary amine.[10] The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct generated during the reaction.[11]
Caption: General workflow for the synthesis of this compound.
Physicochemical & Spectral Properties
A thorough understanding of the probe's fundamental properties is essential for experimental design.
| Property | Value / Description | Source |
| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | [12] |
| CAS Number | 99169-99-0 | [13][14] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [13] |
| Molecular Weight | 226.30 g/mol | [13] |
| Appearance | Expected to be a solid at room temperature. | - |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | [15] |
| UV-Vis Abs (λₘₐₓ) | Expected in the 250-350 nm range, characteristic of aromatic sulfonamides.[16] | - |
| Fluorescence (λₑₘ) | Emission is highly solvent-dependent; expected in the 400-550 nm range.[9] | - |
Note: Spectral characteristics are predictive and must be determined empirically for the specific compound and experimental conditions.
Application I: Probing Carbonic Anhydrase Activity
Indoline-5-sulfonamides are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX and hCA XII.[5] This makes this compound an excellent candidate for use as a molecular probe to study the activity and inhibition of these critical enzymes.
Mechanism of Inhibition
The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the tetrahedrally coordinated Zn(II) ion at the core of the CA active site. This binding displaces a zinc-bound water molecule/hydroxide ion, which is essential for the enzyme's catalytic cycle of hydrating CO₂.
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide probe.
Protocol: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration)
This protocol outlines the determination of inhibitory potency (Kᵢ) by measuring the effect of the probe on the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA II, hCA IX).
-
This compound probe.
-
Stopped-flow spectrophotometer.
-
Buffer: 10 mM HEPES or TAPS, pH 7.4, containing 20 mM Na₂SO₄.
-
CO₂-saturated water (substrate).
-
pH indicator (e.g., 4-nitrophenol).
-
Acetazolamide (standard CA inhibitor control).
Procedure:
-
Enzyme & Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA enzyme in the assay buffer.
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.[15]
-
Create a series of dilutions of the probe in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is constant and low (<0.5%).
-
-
Assay Setup:
-
Equilibrate the stopped-flow instrument and all solutions to a constant temperature (e.g., 25°C).
-
Syringe A: Fill with the enzyme solution (at twice the final concentration) mixed with the pH indicator.
-
Syringe B: Fill with CO₂-saturated water.
-
Perform a control run (no inhibitor) to establish the baseline catalyzed rate.
-
-
Inhibition Measurement:
-
For each inhibitor concentration, pre-incubate the enzyme (from Syringe A) with the probe for a set time (e.g., 15 minutes) to allow for binding equilibrium.
-
Rapidly mix the contents of Syringe A (enzyme + indicator + inhibitor) and Syringe B (CO₂ solution).
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to carbonic acid formation. The initial slope of this curve is proportional to the initial reaction rate.
-
-
Data Analysis:
-
Calculate the initial rate for each inhibitor concentration.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the substrate concentration and Kₘ.
-
Application II: Fluorescent Probe for Cellular Imaging
The inherent fluorogenic potential of the N,N-dimethylamino-aromatic system allows this molecule to be explored as a fluorescent probe for visualizing subcellular compartments or protein binding events. Its fluorescence may be enhanced or shifted upon binding to a hydrophobic protein pocket, providing a mechanism for "turn-on" detection.[17]
Protocol: Live-Cell Fluorescence Microscopy
This protocol provides a general framework for using the probe to stain live cells. Optimization of probe concentration and incubation time is critical.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
10 mM stock solution of this compound in cell-culture grade DMSO.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube, to be determined empirically).
Caption: Workflow for a live-cell fluorescence imaging experiment.
Procedure:
-
Cell Preparation: Seed cells at an appropriate density on glass-bottom imaging dishes 24 hours prior to the experiment to achieve 60-80% confluency.
-
Probe Loading:
-
Prepare working solutions of the probe by diluting the 10 mM DMSO stock into pre-warmed complete culture medium. Test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a "vehicle control" dish that receives medium with the same final concentration of DMSO but no probe.
-
Aspirate the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. This time may require optimization.
-
Washing: Gently aspirate the probe-containing medium and wash the cells three times with warm PBS or a suitable live-cell imaging solution to remove unbound probe and reduce background fluorescence.
-
Imaging: Immediately transfer the dish to the stage of a fluorescence microscope. Acquire images using the empirically determined optimal excitation/emission filter set.
-
Data Interpretation: Analyze the images to determine the subcellular localization of the probe's fluorescence. Compare the signal intensity and pattern to the vehicle control to assess specificity. Co-localization experiments with known organelle trackers can be performed to identify specific targets.
References
-
Bibi, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]
-
Zhang, Z., et al. (2023). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. NIH. [Link]
-
R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. R-Biopharm. [Link]
-
Al-Masoudi, A. J., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. [Link]
-
PubChem. (n.d.). N,N-dimethyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole-5-sulfonamide. PubChem. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
-
Ishihara, T., et al. (2015). Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed. [Link]
-
Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
-
Kumar, A., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PMC - PubMed Central. [Link]
-
Sajid, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]
-
D'Ascenzio, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
-
Singh, S., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]
- Barn, D. R., et al. (2003). Process to prepare sulfonamides.
-
Goralski, C. T., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
Reeve, T. B., et al. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. NIH. [Link]
-
Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Bugaj, J. E., et al. (2006). 3,3-Diphenylpropylamido-indocyanine sulfonamide. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]
-
Li, H., et al. (2024). Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience. MDPI. [Link]
-
Asiri, A. M., et al. (2012). Spectral characteristics of 4-(p-N,N-dimethyl-aminophenylmethylene)-2-phenyl-5-oxazolone (DPO) in different media. PubMed. [Link]
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- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Developing Enzyme Inhibitors with an N,N-Dimethylindoline-5-Sulfonamide Scaffold: Application Notes and Protocols
Introduction: The Privileged N,N-Dimethylindoline-5-Sulfonamide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The indoline-5-sulfonamide core is one such scaffold, demonstrating significant potential in the development of potent and selective enzyme inhibitors.[1][2] This guide focuses on the N,N-dimethylated variant, a modification that can enhance metabolic stability and fine-tune physicochemical properties, making it an attractive starting point for drug discovery campaigns.
The sulfonamide group is a well-established zinc-binding group, making this scaffold particularly effective for targeting metalloenzymes like carbonic anhydrases (CAs).[3] CAs are implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[3][4] Furthermore, the indoline core can be functionalized to interact with the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[2]
These application notes provide a comprehensive, experience-driven guide for researchers and drug development professionals. We will delve into the strategic design of inhibitor libraries based on the this compound scaffold, provide detailed, field-tested protocols for their synthesis, and outline robust methodologies for evaluating their inhibitory activity against two major enzyme classes: carbonic anhydrases and protein kinases.
Part 1: Design and Synthesis of this compound Derivatives
The development of a successful enzyme inhibitor library hinges on a strategic approach to chemical synthesis, allowing for the exploration of structure-activity relationships (SAR). The this compound scaffold offers multiple points for diversification.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be approached through a multi-step sequence starting from indoline. A general workflow is outlined below. This strategy is adapted from established methods for the synthesis of related indoline-5-sulfonamides.[3]
Caption: General workflow for the synthesis of an this compound inhibitor library.
Detailed Synthetic Protocol: Synthesis of this compound
This protocol details the synthesis of the core scaffold, which can then be further functionalized.
Step 1: N-Acetylation of Indoline
-
Rationale: The nitrogen of the indoline ring is protected with an acetyl group to prevent side reactions during the subsequent electrophilic chlorosulfonation step.
-
Procedure:
-
To a solution of indoline (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq.) dropwise.
-
Add a base such as triethylamine (1.2 eq.) to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.
-
Step 2: Chlorosulfonation of 1-Acetylindoline
-
Rationale: This step introduces the sulfonyl chloride group at the 5-position of the indoline ring, which is the key functional handle for introducing the sulfonamide.
-
Procedure:
-
Cool chlorosulfonic acid (5-10 eq.) to 0 °C in a flask equipped with a dropping funnel and a gas trap.
-
Add 1-acetylindoline (1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 1-acetylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 3: Amination with Dimethylamine
-
Rationale: The sulfonyl chloride is reacted with dimethylamine to form the desired N,N-dimethylsulfonamide.
-
Procedure:
-
Dissolve 1-acetylindoline-5-sulfonyl chloride (1 eq.) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add an excess of dimethylamine (e.g., a 2M solution in THF, 3 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-acetyl-N,N-dimethylindoline-5-sulfonamide.
-
Step 4: N-Deprotection
-
Rationale: The acetyl protecting group is removed to liberate the indoline nitrogen, allowing for further diversification.
-
Procedure:
-
Suspend 1-acetyl-N,N-dimethylindoline-5-sulfonamide (1 eq.) in a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.[3]
-
Cool the reaction and remove the solvent in vacuo.
-
Dissolve the residue in water and neutralize with a base (e.g., 1N NaOH) to a pH of 7-8 to precipitate the product.
-
Collect the solid by filtration and purify by flash chromatography to obtain this compound.
-
Part 2: Enzyme Inhibition Assays
Once a library of derivatives is synthesized, their biological activity must be assessed. Below are detailed protocols for two common enzyme classes targeted by sulfonamides.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the inhibition of the esterase activity of carbonic anhydrase using a colorimetric substrate.[4][5]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Materials and Reagents:
-
Purified human carbonic anhydrase (hCA II is common)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO for dissolving compounds
-
96-well clear, flat-bottom plates
-
Microplate reader capable of kinetic measurements
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA (e.g., 1 mg/mL) in cold Assay Buffer and store in aliquots at -80°C.
-
On the day of the assay, dilute the hCA stock to a working concentration (e.g., 20 units/mL) in cold Assay Buffer.
-
Prepare a fresh stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.[5]
-
Prepare serial dilutions of your test compounds and Acetazolamide in DMSO.
-
-
Plate Setup (in triplicate):
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.[5]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[6]
Principle: Kinase activity is directly proportional to the amount of ADP generated. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to kinase inhibition.
Materials and Reagents:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]
-
ADP detection reagent kit (e.g., ADP-Glo™)
-
96-well white, opaque plates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your test compounds and Staurosporine in the appropriate solvent (e.g., DMSO).
-
Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[6]
-
Add 2.5 µL of the kinase to each well.[6]
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase substrate.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[6]
-
Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 3: Data Presentation and Interpretation
Systematic data collection and presentation are crucial for understanding SAR and prioritizing compounds for further development.
Structure-Activity Relationship (SAR) Table
Summarize the inhibitory activity of your synthesized compounds in a clear, tabular format. This allows for easy comparison and identification of key structural features that contribute to potency and selectivity.
| Compound ID | R-Group (at N1) | CA II IC50 (nM) | Kinase A IC50 (nM) |
| Scaffold | -H | 1250 | >10,000 |
| Cpd-01 | -COCH₃ | 850 | 5200 |
| Cpd-02 | -CH₂Ph | 430 | 1500 |
| Cpd-03 | -COPh | 150 | 890 |
| Cpd-04 | -CO(3-Cl-Ph) | 98 | 450 |
| AAZ | N/A | 12 | N/A |
| Stauro. | N/A | N/A | 5 |
Data are hypothetical and for illustrative purposes only. AAZ = Acetazolamide; Stauro. = Staurosporine.
From this hypothetical data, one could infer that acylation of the indoline nitrogen with aromatic groups (Cpd-03, Cpd-04) enhances activity against both carbonic anhydrase and the target kinase, with electron-withdrawing substituents on the phenyl ring (Cpd-04) further improving potency. This provides a rational basis for the design of the next generation of inhibitors.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent ability to interact with key enzyme families like carbonic anhydrases and kinases makes it a valuable tool in drug discovery. By employing the robust synthetic and screening protocols detailed in these notes, researchers can systematically explore the chemical space around this scaffold, leading to the identification of potent and selective lead compounds for a variety of therapeutic targets.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- BenchChem Technical Support Team. (2025). Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
-
Semantic Scholar. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). [Journal Name]. [Link]
Sources
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- 2. ajchem-b.com [ajchem-b.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Evaluating N,N-Dimethylindoline-5-Sulfonamide and Related Compounds in GPR119 Cell-Based Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, such as N,N-Dimethylindoline-5-Sulfonamide, for activity at the G protein-coupled receptor 119 (GPR119). While this compound represents a relevant chemical scaffold, this guide will utilize the principles and protocols established for well-characterized sulfonamide-based GPR119 agonists to ensure scientific accuracy and reproducibility.
Introduction: GPR119, a Key Target for Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Its activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion from the pancreas, and the promotion of incretin hormone release—such as glucagon-like peptide-1 (GLP-1)—from the gut.[4][5][6] This dual action, coupled with a low risk of hypoglycemia, makes GPR119 agonists a highly sought-after class of therapeutics.[3][5]
The exploration of small molecules containing sulfonamide functional groups has yielded numerous potent GPR119 agonists.[7] These compounds offer a rich chemical space for developing novel drug candidates. This guide provides detailed protocols for assessing the activity of such compounds using robust, cell-based functional assays.
Mechanism of Action: The GPR119 Signaling Cascade
GPR119 is a Class A GPCR that couples to the stimulatory G protein alpha subunit, Gαs.[8] Upon agonist binding, GPR119 undergoes a conformational change, activating Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][8] The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the exocytosis of GLP-1-containing vesicles.[4]
Caption: GPR119 signaling cascade initiated by an agonist.
Part 1: Protocol for GPR119 Agonist Potency Determination via cAMP Assay
The most direct method to quantify the potency of a GPR119 agonist is to measure the accumulation of intracellular cAMP in a host cell line engineered to express the human GPR119 receptor.[8] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and high-throughput compatible technology for this purpose.
Principle of the HTRF cAMP Assay
This assay is a competitive immunoassay.[7] Endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. When the antibody binds the d2-labeled cAMP, FRET occurs, generating a high signal. High levels of cellular cAMP displace the d2-labeled cAMP, disrupting FRET and resulting in a low signal. The signal is therefore inversely proportional to the intracellular cAMP concentration.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Line | HEK293 cells stably expressing human GPR119 (e.g., from eEnzyme, MyBioSource).[2][9] |
| Test Compound | This compound or other sulfonamide-based compounds, dissolved in DMSO. |
| Positive Control | A known GPR119 agonist (e.g., AR231453) or a general adenylyl cyclase activator (Forskolin).[7] |
| Vehicle Control | 100% DMSO. |
| Assay Plates | 384-well, low-volume, white, solid-bottom plates. |
| cAMP Detection Kit | HTRF-based cAMP assay kit (e.g., from Revvity, Cisbio).[10] |
| Cell Culture Medium | DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). |
| Reagents | PBS, Trypsin-EDTA, Phosphodiesterase (PDE) inhibitor (e.g., IBMX). |
Step-by-Step Protocol
-
Cell Culture: Culture HEK293-hGPR119 cells in T75 flasks until they reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle in an appropriate assay buffer containing a PDE inhibitor like IBMX. The final DMSO concentration in the well should be ≤ 0.5%.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cells and resuspend them in assay buffer to the desired concentration (typically 2,000-5,000 cells per well).
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition: Add 5 µL of the prepared compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.
-
Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's protocol. This typically involves mixing the cAMP-d2 and the anti-cAMP-cryptate reagents.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis and Interpretation
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data by setting the vehicle control as 0% activation and the maximal response of a potent GPR119 agonist as 100% activation.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that elicits 50% of the maximal response.
Caption: Experimental workflow for the GLP-1 secretion assay.
References
-
Brunk, E. et al. (2017). Therapeutic application of GPR119 ligands in metabolic disorders. Experimental & Molecular Medicine. [Link]
-
Overton, H. A. et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]
-
eENZYME (n.d.). G-protein coupled receptor 119 (GPR119) ACTOne Stable Cell Line. eENZYME. [Link]
-
Kim, M. K. et al. (2015). GPR119: a promising target for nonalcoholic fatty liver disease. The FASEB Journal. [Link]
-
Zhang, Z. et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. [Link]
-
Hansen, K. B. et al. (2012). Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119. British Journal of Pharmacology. [Link]
-
PATENTSCOPE (2018). Treatment of Diabetes, Obesity, Dyslipidemia, and Related Disorders with GPR119 Agonists. WIPO. [Link]
-
Kang, M. et al. (2017). Therapeutic application of GPR119 ligands in metabolic disorders. Experimental & Molecular Medicine. [Link]
-
Chu, Z. L. et al. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. [Link]
-
Ng, N. X. et al. (2018). GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes. [Link]
-
Flatt, P. R. et al. (2014). β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes. [Link]
-
Chu, Z. L. et al. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. [Link]
-
Chu, Z. L. et al. (2007). A Role for β-Cell-Expressed G Protein-Coupled Receptor 119 in Glycemic Control by Enhancing Glucose-Dependent Insulin Release. Endocrinology. [Link]
-
Biocompare (n.d.). cAMP Assay Kits. Biocompare. [Link]
-
Wang, Y. et al. (2014). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE. [Link]
-
Aleksić, M. & Stanić, S. (2014). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Applied Engineering Science. [Link]
-
Study.com (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
Chu, Z. L. et al. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethylindoline-5-Sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N,N-Dimethylindoline-5-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this synthetic route. Our goal is to provide practical, experience-driven insights to help you navigate the common challenges and side reactions encountered during this procedure. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: After the initial chlorosulfonation of indoline, my reaction mixture is a dark, tarry mess with a very low yield of the desired indoline-5-sulfonyl chloride. What is causing this?
Answer: This is a frequent and frustrating issue that typically points to two main culprits: reaction temperature and the inherent reactivity of the indoline starting material.
-
Causality (Expertise & Experience): The chlorosulfonation of aromatic compounds is a highly exothermic and aggressive electrophilic aromatic substitution.[1] Indoline, with its electron-rich aromatic ring activated by the secondary amine, is particularly susceptible to rapid, uncontrolled reactions. If the temperature is not strictly controlled (ideally kept at 0°C or below), several side reactions can occur:
-
Charring/Polymerization: The strong acid and high heat can cause the indoline to degrade and polymerize, resulting in the characteristic dark tar.
-
Over-sulfonation: Multiple sulfonyl chloride groups may be added to the ring.
-
Oxidation: The indoline ring can be sensitive to the oxidative conditions, leading to decomposition.
-
-
Troubleshooting Protocol & Recommendations:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath) before the dropwise addition of chlorosulfonic acid. Monitor the internal temperature closely.
-
Consider N-Protection: The most robust solution is to temporarily protect the indoline nitrogen as an acetamide (forming 1-acetylindoline) before chlorosulfonation.[2] The acetyl group is electron-withdrawing, which "tames" the reactivity of the aromatic ring, leading to a much cleaner and more controlled reaction. The acetyl group can be easily removed later via hydrolysis.[2] This is a classic strategy to improve selectivity and prevent degradation in sensitive amine-containing aromatics.
-
Reverse Addition: Slowly add the indoline (or N-acetylindoline) to the cooled chlorosulfonic acid. This ensures the indoline is always the limiting reagent in the immediate reaction environment, preventing localized heat spikes.
-
Question 2: My TLC analysis after the reaction of indoline-5-sulfonyl chloride with dimethylamine shows three spots. One is the product, but what are the other two?
Answer: This is a classic purification challenge. The two most common side products in this step are unreacted starting material and a hydrolysis byproduct.
-
Identity of Side Products (Expertise & Experience):
-
Spot 1 (Highest Rf): Typically the starting material, indoline-5-sulfonyl chloride . It is less polar than the sulfonamide product.
-
Spot 2 (Lowest Rf, often streaky): This is almost certainly indoline-5-sulfonic acid . It forms when the highly reactive sulfonyl chloride comes into contact with any trace moisture in the reagents, solvent, or even from the atmosphere.[3] Being a salt-like, highly polar compound, it will stick to the baseline of a silica TLC plate.
-
Spot 3 (Intermediate Rf): This is your target compound, This compound .
-
-
Troubleshooting Protocol & Recommendations:
-
Confirmation: Co-spot your reaction mixture on a TLC plate with your starting indoline-5-sulfonyl chloride to confirm the identity of the highest Rf spot.
-
Moisture Control: Use anhydrous solvents and ensure your glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric moisture.
-
Workup Strategy: The sulfonic acid byproduct can be easily removed during the aqueous workup. After the reaction is complete, quench the mixture and extract with an organic solvent (like ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble sodium sulfonate salt, which will partition into the aqueous layer, effectively removing it from your product.
-
| Compound | Typical Rf (3:1 Hexanes:EtOAc) | Removal Method |
| Indoline-5-sulfonyl chloride | ~0.7 | Drive reaction to completion; Chromatography |
| This compound | ~0.4 | (Desired Product) |
| Indoline-5-sulfonic acid | ~0.0 (baseline) | Aqueous basic wash (e.g., NaHCO₃) |
| Table 1: Typical TLC profile and purification strategies for common impurities. |
Question 3: The final reaction with dimethylamine is sluggish and does not go to completion, even after extended reaction times. Why is this happening?
Answer: Incomplete conversion is often due to the neutralization of your amine nucleophile by an acidic byproduct.
-
Causality (Expertise & Experience): The reaction of a sulfonyl chloride with an amine (like dimethylamine) generates one equivalent of hydrochloric acid (HCl).[4]
-
R-SO₂Cl + 2 (CH₃)₂NH → R-SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
If you only use one equivalent of dimethylamine, half of it will be consumed as the nucleophile, and the other half will be protonated by the generated HCl, forming a non-nucleophilic ammonium salt. To drive the reaction to completion, you must use at least two equivalents of the amine or add an alternative, non-nucleophilic base to act as an acid scavenger.
-
-
Troubleshooting Protocol & Recommendations:
-
Stoichiometry Check: Use at least 2.2 equivalents of dimethylamine for every one equivalent of the sulfonyl chloride.
-
Add a Tertiary Amine Base: A more efficient approach is to use ~1.2 equivalents of dimethylamine and add 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] These bases are non-nucleophilic and will effectively scavenge the HCl byproduct without consuming your primary nucleophile, allowing the reaction to proceed smoothly to completion.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the amination step? A: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are relatively inert, have good solubility for the sulfonyl chloride, and are easy to remove post-reaction. Using a base like pyridine as the solvent is also a classic method, as it serves as both the solvent and the acid scavenger.[5]
Q: Can I use dimethylamine hydrochloride salt directly? A: Yes, but you must add at least two additional equivalents of a base (like TEA) to first neutralize the salt and free the dimethylamine, and then to scavenge the HCl produced during the reaction. It is often more straightforward to use a solution of dimethylamine in a solvent like THF or ethanol.
Q: My final compound appears as a sticky oil or semi-solid. How can I get it to crystallize? A: Sticky oils are common for sulfonamides.[6] First, ensure it is pure via chromatography. Then, attempt recrystallization from a solvent/anti-solvent system. A good starting point is dissolving the oil in a minimal amount of a solvent where it is highly soluble (like ethyl acetate or acetone) and then slowly adding a non-polar "anti-solvent" in which it is poorly soluble (like hexanes or petroleum ether) until turbidity persists. Scratching the flask with a glass rod and/or cooling can induce crystallization.[7]
Visualizing Reaction & Troubleshooting Pathways
The following diagrams illustrate the core synthesis and potential side reactions, as well as a logical workflow for troubleshooting common issues.
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound (via N-Acetyl Protection)
Step 1a: Synthesis of 1-Acetylindoline
-
To a round-bottom flask charged with indoline (1.0 eq) and dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor by TLC until the indoline spot is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used without further purification.
Step 1b: Chlorosulfonation of 1-Acetylindoline
-
In a separate, dry flask, add chlorosulfonic acid (5.0 eq) and cool to 0°C.
-
Add the crude 1-acetylindoline (1.0 eq) from the previous step portion-wise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Very carefully, pour the reaction mixture onto crushed ice. A precipitate should form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This yields 1-acetylindoline-5-sulfonyl chloride.
Step 2: Amination to form this compound (with deprotection)
-
Suspend the crude 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in a suitable solvent like THF (~0.3 M).
-
Add a solution of dimethylamine (3.0 eq, e.g., 2M in THF).
-
Stir at room temperature for 3-4 hours.
-
Add aqueous HCl (~6M) and heat the reaction to 50-60°C for 2-4 hours to hydrolyze the acetyl protecting group.
-
Monitor by TLC for the disappearance of the intermediate and formation of the final product.
-
Cool the reaction, basify with aqueous NaOH or NaHCO₃ until pH > 8.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford pure this compound.
References
-
Sulfonamides: Protecting Groups for Amines. (2020). YouTube. Available at: [Link]
-
Synthesis and biological activities of some indoline derivatives. (2009). ResearchGate. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Available at: [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Cu-Catalyzed Direct C7-Sulfonylation of Indolines with Arylsulfonyl Chlorides. (2021). ResearchGate. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Available at: [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. (2014). Der Pharma Chemica. Available at: [Link]
- 5-Chloro-indole preparation. (1983). Google Patents.
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. Available at: [Link]
-
Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2024). Nature. Available at: [Link]
- Process to prepare sulfonamides. (2003). Google Patents.
-
Preparation of sulfonamides from N-silylamines. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2022). ACS Publications. Available at: [Link]
- Indoline and tetrahydroquinoline sulfonyl inhibitors of dimetalloenzymes and use of the same. (2017). Google Patents.
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). National Institutes of Health (NIH). Available at: [Link]
- Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (1967). Google Patents.
- Aromatic sulfonation reactions. (2004). Google Patents.
Sources
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- 2. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of N,N-Dimethylindoline-5-Sulfonamide by Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of N,N-Dimethylindoline-5-Sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple procedural lists to explore the underlying principles, enabling you to intelligently design purification strategies and troubleshoot common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Method Development
This section addresses the critical decisions made before beginning the purification process. A well-designed method based on preliminary analysis is the most effective way to prevent downstream issues.
Q1: What is the most appropriate chromatographic technique for purifying this compound?
A1: For typical lab-scale purification (milligrams to several grams), normal-phase flash column chromatography using silica gel is the most common and effective starting point.[1]
-
Rationale & Expertise: this compound possesses a moderately polar sulfonamide group and a basic nitrogen within the indoline ring, attached to a relatively non-polar bicyclic aromatic structure. This balance of polarity makes it well-suited for separation on a polar stationary phase like silica gel.[2] The synthesis of similar sulfonamides frequently concludes with purification by silica gel chromatography, often using hexane/ethyl acetate solvent systems, indicating this is a field-proven method.[3] While reversed-phase chromatography (e.g., using a C18 stationary phase) is an alternative, especially for highly polar impurities, normal-phase is generally more cost-effective and allows for the use of organic solvents that are easier to remove under vacuum.[1]
Q2: How do I select the right solvent system (mobile phase) for my flash chromatography?
A2: The ideal solvent system is best determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your target compound and its impurities.
-
Causality & Best Practices: The retention factor (Rƒ) on a TLC plate is directly correlated to how a compound will behave on a silica column. For an effective isocratic (single solvent mixture) elution, you should aim for an Rƒ value for this compound between 0.2 and 0.4 .[2][4]
-
An Rƒ > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[4]
-
An Rƒ < 0.2 indicates the compound will be too strongly adsorbed to the silica, leading to long elution times and significant peak broadening due to diffusion.[4]
A good starting point for TLC analysis is a mixture of Ethyl Acetate (EtOAc) and Hexane.[5][6] You can then adjust the ratio to achieve the target Rƒ. For more polar compounds or impurities, a system like Methanol (MeOH) in Dichloromethane (DCM) may be necessary.[5]
-
Q3: What are the most likely impurities I will encounter?
A3: Impurities can originate from the synthesis or subsequent degradation.
-
Synthetic Impurities: These include unreacted starting materials (e.g., N,N-Dimethylindoline, sulfonyl chloride derivatives) or side-products from the reaction.[7][8] For instance, if the synthesis involves the reaction of an amine with a sulfonyl chloride, unreacted amine or hydrolyzed sulfonyl chloride (sulfonic acid) could be present.[9][10]
-
Degradation Products: Indolines can be susceptible to air oxidation, which can form the corresponding, more conjugated indole or other colored byproducts. Sulfonamides themselves can undergo photodegradation or hydrolysis under harsh pH conditions, potentially cleaving the sulfonamide bond.[11]
Q4: Should I perform a "liquid load" or a "dry load" of my crude sample onto the column?
A4: The choice depends entirely on the solubility of your crude material in the mobile phase.
-
Liquid Loading: This is preferred if your compound is readily soluble in the initial, least polar mobile phase of your chromatography.[2] The sample should be dissolved in the minimum amount of solvent to ensure it is loaded onto the column as a narrow, concentrated band.[12] Using a strong, highly polar solvent like pure DCM or MeOH to dissolve the sample for liquid loading can cause poor separation, as the strong solvent will carry the compound down the column prematurely.[13]
-
Dry Loading: This is the superior method if your compound has poor solubility in the mobile phase.[2] To dry load, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (a few times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column bed. This technique prevents solubility issues and often results in sharper peaks and better resolution.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may observe during the purification run.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Peaks | 1. Inappropriate Solvent System: The mobile phase polarity is too high, causing all compounds to elute quickly and together. 2. Column Overload: Too much sample has been loaded for the amount of silica gel used.[14] | 1. Reduce Mobile Phase Polarity: Re-develop your method on TLC to achieve a lower Rƒ (0.15-0.25) for your target compound, ensuring better separation from impurities.[4] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 2. Decrease Sample Load: A general rule of thumb is to use a silica gel-to-sample mass ratio of at least 30:1 for simple separations, and up to 100:1 for difficult ones.[4] |
| Peak Tailing | 1. Secondary Interactions: The basic nitrogen of the indoline ring can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and asymmetrically.[15] 2. Channeling in Column: The silica gel bed is not packed uniformly, creating channels where the solvent flows faster. | 1. Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of a competitive base like triethylamine (Et₃N) or ammonia (in MeOH) to your mobile phase.[5][6] This will occupy the acidic sites on the silica, preventing your compound from interacting with them and improving peak shape.[15] 2. Repack the Column: Ensure the column is packed carefully as a uniform slurry without any air bubbles or cracks.[12] |
| Peak Fronting | 1. Poor Sample Solubility: The sample is precipitating at the top of the column as the mobile phase is introduced. 2. Mass Overload: The concentration of the sample at the top of the column is too high, exceeding the linear capacity of the stationary phase.[14] | 1. Use Dry Loading: This is the most effective solution for solubility issues.[2] Alternatively, ensure the sample is fully dissolved in the initial mobile phase before loading. 2. Dilute the Sample: Reduce the concentration of the sample loaded onto the column.[14] |
| Low or No Product Recovery | 1. Compound is Stuck on Column: The mobile phase is not polar enough to elute the highly polar sulfonamide. 2. Compound Degradation: The compound may be unstable on the acidic silica gel. | 1. Increase Mobile Phase Polarity: After eluting less polar impurities, flush the column with a much stronger solvent system, such as 5-10% MeOH in DCM or EtOAc, to recover your product.[5] 2. Deactivate the Silica: Pack the column using a solvent system that already contains a modifier (e.g., 1% Et₃N in hexane/EtOAc). Alternatively, consider switching to a less acidic stationary phase like alumina or using reversed-phase chromatography. |
| High Column Backpressure | 1. Blockage: The column inlet frit may be blocked by particulate matter from the sample or silica fines. 2. Precipitation: The sample has precipitated on the column due to low solubility in the mobile phase. | 1. Filter the Sample: Ensure your sample is free of any solid particles before loading. If pressure builds during a run, try reversing the column flow (back-flushing) to dislodge the blockage from the frit.[16] 2. Change Loading Technique: Switch to a dry loading method or dissolve the sample in a solvent more compatible with the mobile phase. |
Section 3: Visualized Workflows & Protocols
General Purification Workflow
The following diagram outlines the logical steps from a crude reaction mixture to a purified compound.
Caption: Workflow for chromatographic purification.
Troubleshooting Peak Shape
Use this decision tree to diagnose and remedy common peak shape problems.
Caption: Decision tree for troubleshooting peak asymmetry.
Section 4: Experimental Protocols
Protocol 1: TLC Method Development
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc). Prepare separate dilute solutions of your starting materials if available.
-
Spotting: Using a capillary tube, spot the crude mixture and any available standards onto the baseline of a silica gel TLC plate. Keep the spots small.
-
Development: Place the plate in a sealed TLC chamber containing your chosen mobile phase (e.g., 20% EtOAc in Hexane).[5] Ensure the solvent level is below the baseline.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rƒ for each spot (Rƒ = distance spot traveled / distance solvent front traveled). Adjust the solvent ratio until the Rƒ of the target compound is between 0.2 and 0.4.[2][4]
Protocol 2: Flash Column Chromatography
-
Column Selection: Choose a column size appropriate for your sample amount. A 70:1 ratio of silica gel to crude compound mass is a good starting point for moderately difficult separations.[4]
-
Packing the Column:
-
Add a small layer of sand to the bottom of the column.
-
Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 5% EtOAc/Hexane).[12]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[12]
-
Add a protective layer of sand on top of the packed silica bed.[12]
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.
-
-
Loading the Sample (Dry Load Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3x the mass of your crude product) and mix well.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in your packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Using gentle air pressure, begin pushing the solvent through the column, collecting the eluent in fractions (e.g., test tubes).
-
If using a gradient, start with the low-polarity mobile phase and systematically increase the percentage of the more polar solvent.
-
-
Monitoring:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Combine the fractions that contain only your pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Combs, M. T., et al. (1996).
- ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- BenchChem. (2025). Purification of biphenyl sulfonamide 1 from crude reaction mixture.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- Chemistry LibreTexts. (2021). Running a flash column.
- Al-Saeed, M. H., & Al-Tamimi, A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
- ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Dasenaki, M. E., & Thomaidis, N. S. (2019).
- USDA FSIS. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
- Agilent Technologies. (2023). Why it matters and how to get good peak shape.
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- LCGC International. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis.
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Technical Support Center: Solubility of N,N-Dimethylindoline-5-Sulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-Dimethylindoline-5-Sulfonamide (CAS: 99169-99-0). We will address common solubility challenges, offer troubleshooting strategies, and provide a validated experimental protocol for determining aqueous solubility.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and solubility of this compound.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is dictated by its hybrid structure.[1] It possesses a nonpolar indoline bicyclic ring and two methyl groups, which contribute to its hydrophobicity and lipophilicity.[1][2] Conversely, the sulfonamide functional group (-SO₂N(CH₃)₂) introduces polarity and acts as a weak acid, allowing for pH-dependent solubility.[1][2] The interplay between the hydrophobic core and the polar/ionizable sulfonamide group is the primary determinant of its behavior in different solvents.
Q2: What is the expected general solubility profile of this compound?
A: Given its significant hydrophobic character from the indoline ring, this compound is expected to have very low solubility in aqueous solutions at neutral pH.[2] It is generally classified as a poorly water-soluble compound.[3] However, it is readily soluble in many water-miscible organic solvents.[2]
Q3: What are the recommended starting solvents for preparing a high-concentration stock solution?
A: For creating initial concentrated stock solutions for use in biological assays or chemical reactions, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
It is standard practice in drug discovery to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before performing further dilutions into aqueous buffers.[2]
Q4: How does solution pH impact the solubility of this compound?
A: The sulfonamide group is weakly acidic.[2][4] In aqueous media, increasing the pH above its pKa will deprotonate the sulfonamide nitrogen (if it were a primary or secondary sulfonamide) or associated groups, forming a more soluble anionic salt. Therefore, the aqueous solubility of sulfonamide-containing compounds typically increases significantly in alkaline (basic) conditions.[2][4] Adjusting the pH of your aqueous buffer can be a primary and effective first step to improve solubility.[2]
Q5: What are the essential safety precautions for handling this compound?
A: While a specific, comprehensive safety profile for this exact molecule is not widely published, related sulfonamides may cause skin, eye, and respiratory irritation.[5] Standard laboratory precautions should be strictly followed. Always consult the material safety data sheet (SDS) provided by your supplier.[6] Essential precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]
Section 2: Troubleshooting Guide for Common Solubility Issues
This guide addresses specific problems users may encounter during their experiments, explaining the underlying causes and providing actionable solutions.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.
This is the most common solubility challenge. The abrupt change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one causes the compound to fall out of solution.
Caption: Troubleshooting workflow for compound precipitation.
-
Cause & Solution A: Insufficient Final DMSO Concentration
-
Expertise: While researchers aim to minimize DMSO to avoid artifacts, a certain threshold is required to maintain solubility. A final concentration of <0.1% may be insufficient for a hydrophobic compound.
-
Troubleshooting: Incrementally increase the final DMSO concentration in your assay (e.g., from 0.1% to 0.25%, then to 0.5%).[7] Crucially, you must run a parallel vehicle control with the same final DMSO concentration to ensure the solvent itself does not affect the experimental outcome.[7]
-
-
Cause & Solution B: Buffer Incompatibility
-
Expertise: The pH and salt composition of your aqueous buffer can dramatically affect solubility. As a weak acid, the compound is more soluble at a higher pH.[2] Certain salts can also "salt out" the compound, reducing its solubility.
-
Troubleshooting:
-
Adjust pH: Increase the pH of your final buffer system slightly (e.g., from 7.4 to 8.0) and re-test.
-
Simplify Buffer: If using a complex buffer (e.g., RPMI), try a simpler system like PBS or HEPES to see if a specific component is causing precipitation.[7]
-
-
-
Cause & Solution C: Micro-Precipitation
-
Expertise: The compound may be forming very small, invisible precipitates that can still interfere with assays, particularly light-based measurements (e.g., absorbance, fluorescence).[7]
-
Troubleshooting: After final dilution, centrifuge your solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Carefully collect the supernatant, or filter the final solution through a 0.22 µm syringe filter before adding it to your experiment.[8]
-
Issue 2: I observe poor data reproducibility or inconsistent results in my bioassays.
This often points to issues with the actual concentration of the compound in solution, which can vary between experiments if not prepared carefully.
-
Cause & Solution A: Incomplete Dissolution of Stock Solution
-
Expertise: The compound may not be fully dissolved in the stock solvent, leading to incorrect concentrations from the start. This is especially true if crystals are not visible to the naked eye.
-
Troubleshooting: After adding the solvent, vortex the solution vigorously. If solids persist, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath until the solution is completely clear.[8] Always visually inspect the stock solution against a light source before use.
-
-
Cause & Solution B: Adsorption to Labware
-
Expertise: Hydrophobic compounds are prone to adsorbing to the surfaces of standard plastic labware (e.g., microplates, pipette tips), which lowers the effective concentration in your experiment.[7]
-
Troubleshooting:
-
-
Cause & Solution C: Compound Degradation
-
Expertise: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the compound.
-
Troubleshooting: Prepare fresh dilutions from the stock solution immediately before each experiment.[7][8] Aliquot your high-concentration stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
-
Section 3: Quantitative Solubility Data
Specific experimental solubility data for this compound is not broadly published. The following table provides estimated solubility classifications based on the compound's structure and the known behavior of similar sulfonamides in common laboratory solvents. These values should be considered starting estimates, and experimental verification is highly recommended.
| Solvent | Solvent Type | Dielectric Constant¹ | Expected Solubility | Rationale / Notes |
| Water (pH 7.0) | Polar Protic | 80.1 | Very Low / Insoluble | The large hydrophobic indoline ring dominates over the polar sulfonamide group. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | ~79 | Very Low | Similar to water. The presence of salts may slightly decrease solubility. |
| Methanol (MeOH) | Polar Protic | 32.7 | Moderately Soluble | Sulfonamides show good solubility in methanol, which decreases with longer alcohol chain lengths.[9] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Soluble | A common choice for creating stock solutions of moderately polar compounds.[8] |
| Acetone | Polar Aprotic | 21.0 | Soluble | Good solvent for many organic solids. |
| Acetonitrile (ACN) | Polar Aprotic | 36.6 | Moderately Soluble | Often used in analytical chemistry (e.g., HPLC mobile phases). |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Highly Soluble | Excellent solvent for a wide range of poorly water-soluble compounds used in drug discovery.[8] |
| Dichloromethane (DCM) | Nonpolar | 9.1 | Soluble | Good for dissolving nonpolar to moderately polar organic compounds. |
| Cyclohexane | Nonpolar | 2.0 | Poorly Soluble | The polarity of the sulfonamide group limits solubility in highly nonpolar, aliphatic solvents.[10] |
¹Dielectric constants are from various sources for general reference.[11]
Section 4: Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method to determine the thermodynamic equilibrium solubility of this compound in a solvent of choice, adapted from standard industry practices.[7] This method is considered the "gold standard" for solubility measurement.
Caption: Shake-flask method workflow for solubility determination.
Objective: To determine the concentration of a saturated solution of the compound at a specific temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., pH 7.4 PBS)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE, check for compatibility)
-
Calibrated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes for standard curve preparation
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~2-5 mg per mL of solvent.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly. Prepare at least three replicates for each solvent condition.
-
-
Equilibration:
-
Causality: This is the most critical step. The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For crystalline compounds, this can take time.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time, typically 24 to 48 hours.[7] A 24-hour time point is common, but a 48-hour check is recommended to confirm equilibrium has been reached.
-
-
Separation:
-
After equilibration, let the vials stand for a short period to allow larger particles to settle.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.[7]
-
-
Sampling and Filtration:
-
Causality: This step ensures that you are only measuring the truly dissolved compound, free from any solid particulates.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.[7] Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Analysis and Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Determine the concentration of the dissolved compound in the filtered sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[7]
-
The concentration obtained is the equilibrium solubility of the compound under the tested conditions.
-
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"stability issues of N,N-Dimethylindoline-5-Sulfonamide in solution"
Technical Support Center: N,N-Dimethylindoline-5-Sulfonamide
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of this compound in solution. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing the stability of this molecule.
Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is the general stability of this compound in aqueous solutions?
A1: The stability of this compound is influenced by the chemical properties of its two core moieties: the indoline ring and the sulfonamide group. The indole ring, a related structure, is known to be a highly stable aromatic system.[1][2] The sulfonamide group, however, can be susceptible to degradation under certain conditions. Generally, sulfonamides exhibit good hydrolytic stability at neutral and alkaline pH (pH 7-9).[3][4]
Q2: What are the primary factors that can cause degradation of this compound in solution?
A2: The main factors that can lead to the degradation of this compound in solution are:
-
pH: Acidic conditions are known to promote the hydrolysis of the sulfonamide bond.[3][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis.[3][6]
-
Light: Many sulfonamides are susceptible to photodegradation when exposed to UV or even ambient light.[5][6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[5]
Q3: How does pH specifically affect the stability?
A3: The hydrolysis of sulfonamides is highly dependent on pH. They are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[5] Studies on various sulfonamides have shown that the hydrolysis rate is often highest at pH 4 and lowest at pH 9.[3] The anionic form of sulfonamides, which is more prevalent at higher pH, is less sensitive to hydrolysis than the neutral or cationic forms.[5]
Q4: What are the likely degradation products?
A4: The primary degradation pathway for sulfonamides is the cleavage of the S-N bond in the sulfonamide group.[7] This would likely result in the formation of two main products: the corresponding indoline amine and a sulfonic acid derivative. Other potential degradation pathways include modifications to the indoline ring, especially under oxidative or photolytic stress.[8]
Q5: What are the recommended storage conditions for stock solutions of this compound?
A5: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Use a high-purity, anhydrous solvent such as DMSO or ethanol for the initial stock solution.
-
Buffering: If aqueous solutions are necessary, use a buffer system to maintain a neutral to slightly alkaline pH (7.0-8.0).
-
Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: I am observing a gradual loss of compound activity or inconsistent results in my multi-day cellular assays.
-
Question: Why is the efficacy of my compound decreasing over the course of my experiment?
-
Answer & Troubleshooting Steps: This issue is often indicative of compound degradation in the aqueous cell culture medium. The combination of physiological temperature (37°C), pH, and potential exposure to light can accelerate the degradation of this compound.
-
Assess Stability in Media: Perform a simple stability test by incubating the compound in your cell culture medium under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to quantify the remaining parent compound.
-
Freshly Prepare Working Solutions: If instability is confirmed, prepare fresh working solutions from a frozen stock immediately before each experiment or, for longer experiments, replenish the compound in the media at regular intervals.
-
Minimize Light Exposure: Ensure that plates and media containing the compound are protected from light as much as possible during incubation and handling.
-
Issue 2: My stock solution in DMSO has developed a precipitate after storage.
-
Question: What could be causing the formation of a precipitate in my frozen DMSO stock?
-
Answer & Troubleshooting Steps: Precipitate formation can be due to several factors:
-
Solubility Limits: You may have exceeded the solubility limit of the compound in DMSO, especially at low temperatures.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air. The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds, causing them to precipitate.
-
Degradation: While less common in anhydrous DMSO, degradation products may be less soluble and precipitate out of solution.
-
Troubleshooting:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a more dilute stock solution.
-
Always use high-quality, anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.
-
If the precipitate does not redissolve upon warming, it may be a degradation product. Analyze the solution by HPLC or LC-MS to identify the components.
-
-
Issue 3: The color of my aqueous working solution has changed over time.
-
Question: My initially colorless solution has turned yellow/brown. What does this mean?
-
Answer & Troubleshooting Steps: A change in color is a strong indicator of chemical degradation, often due to oxidation or photodegradation. The indoline ring system can be susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Troubleshooting:
-
Immediately discard the colored solution and prepare a fresh one.
-
To prevent this from recurring, consider de-gassing your aqueous buffer before dissolving the compound to remove dissolved oxygen.
-
Strictly protect the solution from light at all times.
-
If the problem persists, consider adding a small amount of an antioxidant, if compatible with your experimental system.
-
-
Data Summary: Factors Influencing Sulfonamide Stability
The following table summarizes the general stability of sulfonamides under various conditions, based on published literature. This can serve as a guide for this compound.
| Condition | pH | Temperature | Stability Outcome | Primary Degradation Pathway | Reference |
| Acidic | 4.0 | 50°C | Low Stability / High Hydrolysis Rate | S-N Bond Cleavage | [3] |
| Neutral | 7.0 | 25°C | Generally Stable (Compound Dependent) | Slow Hydrolysis | [3][4] |
| Alkaline | 9.0 | 25°C | High Stability | Minimal Hydrolysis | [3][4] |
| Photolytic | N/A | Ambient | Can be Unstable | Photodegradation | [5][6] |
| Thermal | N/A | > 60°C | Unstable | Thermodegradation | [5][9] |
| Oxidative | N/A | Ambient | Potentially Unstable | Oxidation | [5] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[10][11] This protocol is based on ICH guidelines.[5][11]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 100°C oven for 48 hours.
-
Also, place a vial of the stock solution in a 60°C oven for 48 hours.
-
Analyze samples at specified time points.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample, protected from light, under the same conditions.
-
Analyze both samples by HPLC.
-
Analysis:
-
Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to analyze the samples.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Preparation and Storage of Stable Stock Solutions
Objective: To provide a reliable procedure for preparing and storing stock solutions to minimize degradation.
Procedure:
-
Solvent Selection: Use anhydrous, high-purity DMSO for the primary stock solution.
-
Weighing: Accurately weigh the compound using an analytical balance in a low-humidity environment.
-
Dissolution: Dissolve the compound in anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber glass vials or polypropylene tubes. This prevents repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
-
Preparation of Aqueous Solutions: When preparing aqueous working solutions, use a pre-warmed (to room temperature) aliquot of the DMSO stock. Add the DMSO stock to your aqueous buffer (not the other way around) while vortexing to prevent precipitation. Do not store aqueous solutions for extended periods; prepare them fresh for each experiment.
Visualizations: Workflows and Pathways
Troubleshooting Workflow for Compound Instability
Caption: A workflow for troubleshooting inconsistent experimental results.
Potential Hydrolytic Degradation Pathway
Caption: A potential hydrolytic degradation pathway under acidic conditions.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Sci-Hub. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
-
Wikipedia. (n.d.). Sulfacetamide. Available at: [Link]
-
Gothwal, R., & Khan, I. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234. Available at: [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]
-
García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available at: [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]
-
Halling-Sørensen, B., et al. (2002). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 21(4), 724-730. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. Available at: [Link]
-
Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]
-
Le Bizec, B., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 7. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethylindoline-5-Sulfonamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethylindoline-5-Sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound involves the reaction of indoline with a sulfonating agent, followed by N,N-dimethylation. A common approach is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1]
Q2: I am observing a very low yield in my reaction. What are the likely causes?
Low yields in sulfonamide synthesis can often be attributed to several factors:
-
Poor Reactivity of Starting Materials: The nucleophilicity of the amine is a critical factor.[2]
-
Degradation of the Sulfonylating Agent: Sulfonyl chlorides can be susceptible to hydrolysis, which is a common competing reaction that consumes the starting material.[2]
-
Side Reactions: Undesired reactions such as polysulfonylation can reduce the yield of the target product.[3]
Q3: How can I improve the regioselectivity of the sulfonation to favor the 5-position of the indoline ring?
Controlling regioselectivity in electrophilic aromatic substitution on indoline derivatives is crucial. To favor substitution at the 5-position, consider the following:
-
Protecting Groups: Protecting the amino group of the indoline can influence the directing effects of the substituents on the aromatic ring.
-
Reaction Temperature: Temperature can influence the product ratio in reversible sulfonation reactions. Careful optimization is necessary.[3]
-
Choice of Sulfonylating Agent: The nature and bulkiness of the sulfonylating agent can impact the regioselectivity of the reaction.[3]
Q4: What are the best practices for purifying the final this compound product?
Purification of sulfonamides can be achieved through various techniques. Recrystallization is a common and effective method. The choice of solvent is critical and may require some experimentation.[4] For instance, using a propanol-water mixture and cooling the solution can facilitate the precipitation of the purified product.[4] Column chromatography is another powerful tool for separating the desired product from impurities.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Inactive Amine | The indoline nitrogen might be protonated, reducing its nucleophilicity. | Ensure the reaction is carried out under basic conditions using a suitable base like pyridine or triethylamine to deprotonate the amine.[1][5] |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive and can hydrolyze.[2] | Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Temperature | The reaction may have a high activation energy. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[2] Some sulfonamide syntheses are performed at elevated temperatures (120-160 °C).[6] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, affecting solubility and reactivity. | Screen different anhydrous solvents such as acetonitrile, diethyl ether, or dichloromethane.[1][7] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Polysulfonylation | The indoline ring is activated and can undergo multiple sulfonylations.[3] | Use stoichiometric amounts of the sulfonylating agent. Protecting the indoline nitrogen can deactivate the ring and prevent over-sulfonylation.[3] |
| Ortho/Para Isomer Formation | Electrophilic substitution on the indoline ring can lead to a mixture of isomers. | Protect the amino group to sterically hinder the ortho positions, thereby favoring para-substitution.[3][8] Optimize the reaction temperature, as higher temperatures can sometimes favor the thermodynamically more stable para-product.[3] |
| Side Reactions with the Indoline Nitrogen | The sulfonyl chloride can react with the indoline nitrogen if it's not the intended reaction site. | If N-sulfonylation is not desired, protect the indoline nitrogen with a suitable protecting group before the sulfonation step. |
Issue 3: Difficult Product Purification
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Product is an Oil or Sticky Solid | The product may not crystallize easily, making isolation difficult.[9] | Attempt purification via column chromatography. Try co-distillation with a non-polar solvent to remove residual solvents that may be inhibiting crystallization. |
| Contamination with Starting Materials | Unreacted starting materials are co-eluting with the product. | Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Perform an aqueous workup to remove water-soluble starting materials and byproducts. |
| Product Degradation During Purification | The product may be unstable under the purification conditions (e.g., on silica gel). | Use a less acidic stationary phase for chromatography (e.g., neutral alumina). Minimize the time the product is on the column. |
Experimental Workflow & Protocols
General Synthesis Pathway
The synthesis of this compound can be visualized as a two-step process: sulfonylation of indoline followed by N,N-dimethylation.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of Indoline-5-sulfonyl chloride
This protocol describes the initial step of introducing the sulfonyl chloride group onto the indoline ring.
Materials:
-
Indoline
-
Chlorosulfonic acid[10]
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Cool a solution of indoline in the anhydrous solvent in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Indoline-5-sulfonyl chloride.
Protocol 2: Synthesis of this compound
This protocol details the reaction of the sulfonyl chloride with dimethylamine.
Materials:
-
Indoline-5-sulfonyl chloride
-
Dimethylamine (aqueous solution or gas)
-
Base (e.g., triethylamine)[5]
-
Anhydrous solvent (e.g., acetonitrile)[10]
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
Dissolve Indoline-5-sulfonyl chloride in the anhydrous solvent.
-
Add the base to the solution.
-
Slowly add dimethylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethylindoline-5-Sulfonamide Degradation
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with N,N-Dimethylindoline-5-Sulfonamide. The stability of a molecule is a critical parameter that influences its development, formulation, and therapeutic efficacy. Understanding its degradation pathways is paramount for developing robust analytical methods, establishing appropriate storage conditions, and ensuring the safety and quality of the final drug product. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses fundamental questions regarding the inherent stability and degradation profile of this compound, drawing parallels from the broader class of sulfonamide compounds.
Q1: What are the primary degradation pathways I should be aware of for a molecule like this compound?
A1: this compound combines an indoline core with a sulfonamide functional group. Its degradation is therefore influenced by the liabilities of both moieties. Based on extensive studies of related sulfonamides, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[1][2]
-
Hydrolytic Degradation: This is one of the most common pathways for sulfonamides and typically involves the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group.[3][4] The rate of hydrolysis is highly dependent on pH, with acidic conditions generally promoting this cleavage.[3][5] For this compound, this would result in the formation of indoline and N,N-dimethylsulfamic acid derivatives.
-
Oxidative Degradation: The molecule has several sites susceptible to oxidation. The indoline ring system and the sulfonamide nitrogen can be targeted. For many sulfonamides, oxidation can lead to the formation of hydroxylamine and highly reactive nitroso metabolites, which have been implicated in idiosyncratic toxicity.[6][7] While the N,N-dimethyl substitution on the sulfonamide in your specific molecule may alter this particular pathway compared to primary amine-containing sulfonamides, oxidation of the indoline ring remains a significant possibility.
-
Photodegradation: Sulfonamides are known to be sensitive to light, particularly UV radiation.[8][9] Common photodegradation pathways include the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO2), leading to the formation of various recombination products.[10] Experiments have shown that even fluorescent laboratory light can be sufficient to cause degradation of some sulfonamides in solution.[8]
Q2: My this compound solution is showing unexpected peaks in the chromatogram after a few days of storage in the autosampler. What is the likely cause?
A2: The appearance of new peaks upon storage, especially in a prepared solution, strongly suggests degradation. The most probable culprits are photodegradation and hydrolysis.
-
Troubleshooting Photodegradation: Standard laboratory lighting, particularly fluorescent lights, emits UV radiation that can degrade sensitive compounds over time.[8] Autosampler vials are often clear and offer no protection.
-
Preventative Action: Switch to amber or UV-protected vials for all samples. If possible, cover the autosampler to minimize light exposure. Storing stock solutions in the dark is mandatory for photosensitive compounds.[11]
-
-
Troubleshooting Hydrolysis: The pH of your solvent system is a critical factor.[11] If you are using an unbuffered aqueous or protic solvent (like methanol/water), the inherent pH could be slightly acidic, accelerating the hydrolytic cleavage of the sulfonamide bond.
Q3: Are there any biological or metabolic degradation pathways I should consider for in-vivo or in-vitro studies?
A3: Yes. In a biological system, this compound would be subject to enzymatic metabolism. For sulfonamides in general, key metabolic pathways include:
-
Oxidation: Cytochrome P450 enzymes in the liver can hydroxylate the aromatic ring (the indoline core in this case).[1][12]
-
Acetylation: While your molecule has a tertiary sulfonamide (N,N-dimethyl), the indoline nitrogen is a potential site for N-acetylation, a common metabolic route for related structures.
-
Biodegradation by Microorganisms: If studying environmental fate, it's important to note that various microbial species can degrade sulfonamides.[13][14][15] Common pathways involve hydroxylation, cleavage of the C-N bond, and release of SO2.[14]
Section 2: Troubleshooting Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods.[2] This section provides guidance on common issues encountered during these experiments.
Q1: I am not seeing any degradation under my standard acidic/basic stress conditions. What should I do?
A1: This indicates your molecule is relatively stable under the initial conditions. The goal of forced degradation is to achieve a target degradation of 5-20%.[16] If you see no degradation, you must increase the severity of the stress conditions incrementally.
-
Causality & Action:
-
Insufficient Energy Input: Chemical reactions, including degradation, require activation energy. You can increase the energy by:
-
Increasing Temperature: If you started at 40°C, try increasing to 60°C or 80°C. Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours).
-
Increasing Reagent Concentration: Move from 0.1 M HCl or NaOH to 0.5 M or 1.0 M.
-
-
Solubility Issues: Ensure the compound is fully dissolved in the stress medium. Poor solubility will drastically reduce the degradation rate. You may need to add a small percentage of a co-solvent like acetonitrile or methanol, but be mindful that this can alter the degradation pathway.
-
Q2: My oxidative stress test with hydrogen peroxide resulted in almost 100% degradation immediately. How can I achieve controlled degradation?
A2: This is a common issue indicating high sensitivity to oxidation. The reaction is too aggressive, and you need to reduce the oxidative pressure.
-
Causality & Action:
-
Excessive Oxidant Concentration: A 30% H₂O₂ solution is extremely potent.
-
Reduce H₂O₂ Concentration: Lower the concentration significantly. Start with 3% H₂O₂ and, if that is still too fast, dilute further to 1% or even 0.5%.
-
Control Temperature: Perform the experiment at room temperature or even in an ice bath to slow the reaction kinetics.
-
Reduce Reaction Time: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to find the optimal window for achieving 5-20% degradation.
-
-
Q3: What are the best analytical methods for separating and identifying the degradants of this compound?
A3: A multi-faceted approach is most effective.
-
Primary Separation Technique: High-Performance Liquid Chromatography (HPLC) is the standard. A reversed-phase C18 column is a good starting point.
-
Method Development: A gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or acetic acid to improve peak shape) is crucial for separating the parent peak from its various degradants, which will likely have different polarities.
-
-
Detection and Identification:
-
UV/DAD (Diode Array Detector): Essential for initial method development and quantification. It also provides information on peak purity.[17]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for structural elucidation of unknown degradation products.[10][18] By obtaining the mass-to-charge ratio (m/z) of the degradant and its fragments, you can confidently propose its chemical structure.
-
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 1.8-5 µm particle size | Good retention for moderately nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Detection | DAD (for quantification) followed by ESI-MS/MS (for identification) | DAD provides robust quantification while MS provides structural data. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The indoline nitrogen is readily protonated. |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a standard workflow for stress testing, designed to generate degradation products for the development of a stability-indicating method.
1. Reagents and Equipment
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks
-
HPLC-DAD-MS/MS system
-
Thermostatic water bath or oven
-
Amber HPLC vials
2. Stock Solution Preparation
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
3. Stress Condition Application
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, and 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C). Sample at 1, 4, and 12 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Incubate at room temperature (25°C). Sample at 30 min, 2 hours, and 8 hours.
-
Thermal Stress: Store the solid powder in an oven at 105°C for 24 hours. Then, prepare a solution for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare a dark control wrapped in aluminum foil.
4. Sample Analysis
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a final concentration of ~50 µg/mL.
-
Inject onto the HPLC-DAD-MS/MS system and analyze.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the m/z of the major degradation products.
Section 4: Pathway and Workflow Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Standard workflow for a forced degradation study.
References
- Toxicity and biodegradability of sulfonamides and products of their photocatalytic degrad
- Photodegradation of Sulfa Drugs by Fluorescent Light.
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.PubMed.
- Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastew
- Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
- Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.MedCrave.
- Forced Degrad
- Degradation of sulfonamides as a microbial resistance mechanism.PubMed.
- Studies on sulfonamide degradation products.
- Biodegradability properties of sulfonamides in activ
- Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS).PubMed.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.PMC - PubMed Central.
- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines.MDPI.
- Hydrolysis of sulphonamides in aqueous solutions.
- Degradation of different sulfonamides by resting cells of...
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.PMC - NIH.
- Overview of sulfonamide biodegradation and the relevant p
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Differences in metabolism of sulfonamides predisposing to idiosyncr
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Photodegradation of sulfonamides and their N (4)
- Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant.PMC - NIH.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- Major metabolites of sulfonamide antibiotics.
- Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS).Semantic Scholar.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection.
- Time-course of toxicity of reactive sulfonamide metabolites.PubMed.
- A study of the oxidation and acetylation of sulphonamide drugs and rel
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.ARKIVOC.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.Journal of Drug Delivery and Therapeutics.
- Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
- This compound Product Description.ChemicalBook.
- 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity.PubMed.
Sources
- 1. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N,N-Dimethylindoline-5-Sulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of N,N-Dimethylindoline-5-Sulfonamide from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the complexities of process scale-up.
Introduction
This compound is a key building block in medicinal chemistry, notably as a precursor to various pharmacologically active agents. While its synthesis may appear straightforward on a laboratory scale, scaling up production presents significant challenges related to reaction control, impurity profiles, and process safety. This guide provides in-depth, experience-driven advice to anticipate and overcome these hurdles.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. The typical synthetic route involves the protection of the indoline nitrogen, followed by chlorosulfonation and subsequent amination with dimethylamine.
Q1: My yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and how can I fix it?
A1: A drop in yield during scale-up is a frequent issue, often attributable to a combination of factors related to mass and heat transfer.
-
Inadequate Mixing: The reaction of indoline with a sulfonating agent is often a heterogeneous mixture.[1] What works with a small magnetic stir bar in a round-bottom flask is insufficient for a large reactor. Poor mixing leads to localized "hot spots" and areas of high reactant concentration, promoting side reactions.
-
Solution: Employ mechanical overhead stirring with appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity. The goal is to maximize the interfacial area between the reacting phases.[1]
-
-
Poor Temperature Control: Sulfonation reactions are highly exothermic.[2] The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation less efficient. Uncontrolled temperature increases can lead to product degradation and the formation of polysulfonated byproducts.[1]
-
Solution: Use a jacketed reactor with a reliable heating/cooling system. For highly exothermic steps, consider controlling the rate of addition of the sulfonating agent to manage the heat evolution.[3]
-
-
Sub-optimal Stoichiometry: While a slight excess of the sulfonating agent is often used to drive the reaction to completion, a large excess on scale-up can significantly increase the formation of disulfonated byproducts.[1]
-
Solution: Carefully control the stoichiometry. The molar ratio of the indoline substrate to the sulfonating agent should be re-optimized at the larger scale. An ideal starting point is often a molar ratio of 1:1.1 to 1:1.5 of indoline to chlorosulfonic acid.
-
Q2: I'm observing significant formation of a disulfonated byproduct. How can I minimize this?
A2: The formation of disulfonated indoline is a classic side reaction, particularly under harsh conditions.
-
Cause: This side reaction is favored by high temperatures and an excess of the sulfonating agent.[1] The second sulfonation is generally less favorable than the first, but higher temperatures provide the necessary activation energy.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a controlled reaction temperature, typically at the lower end of the effective range. For the chlorosulfonation of N-acylindoline, temperatures are often kept between 0°C and 10°C.
-
Controlled Addition: Add the chlorosulfonic acid dropwise or via a syringe pump to the solution of N-acylindoline. This prevents a rapid temperature spike and maintains a low instantaneous concentration of the sulfonating agent.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC. This will help you determine the optimal reaction time to maximize the yield of the desired monosulfonated product while minimizing the formation of the disulfonated impurity.[1]
-
Q3: The workup and isolation of my product are difficult and inefficient at a larger scale. What are my options?
A3: The high polarity and water solubility of sulfonamides and their intermediates can complicate isolation.[4][5]
-
Problematic Quenching: A common laboratory practice is to quench the reaction mixture by pouring it onto ice. On a large scale, this can be hazardous and difficult to control.
-
Solution: A reverse quench is often safer and more controllable. Slowly and carefully add the reaction mixture to a well-stirred vessel containing ice or a cold aqueous solution. This helps to manage the exotherm from quenching the excess sulfonating agent.
-
-
Emulsion Formation: During extraction, the presence of sulfonated compounds can lead to the formation of stable emulsions, making phase separation difficult.
-
Solution: Use a brine wash (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break emulsions. If the problem persists, a centrifugation step may be necessary on a larger scale.
-
-
Purification Strategy:
-
Crystallization: The most scalable purification method is crystallization. After the amination step, perform a solvent screen to find a suitable system for crystallizing the final this compound product. Isopropanol, ethanol, or mixtures with water are often good starting points.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent. You may be able to precipitate the product by carefully adjusting the pH of the aqueous solution after workup.
-
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The reagents used in this synthesis, particularly chlorosulfonic acid and thionyl chloride (often used in the synthesis of sulfonyl chlorides), are highly corrosive and reactive.[6][7]
-
Reagent Handling: These reagents react violently with water and are highly corrosive. Ensure all glassware and reactors are scrupulously dry. Handle them in a well-ventilated fume hood or a closed system, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Gas Evolution: The reaction of chlorosulfonic acid generates hydrogen chloride (HCl) gas.[5] The reaction to form sulfonyl chlorides can also evolve HCl and sulfur dioxide (SO2).[6] These off-gases must be scrubbed through a basic solution (e.g., NaOH solution) before venting.
-
Exotherms: As mentioned, the sulfonation and quenching steps are highly exothermic.[2][6] A runaway reaction is a serious risk. Always have a robust cooling system and a plan for emergency cooling if necessary.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: A widely used route involves a three-step process:
-
N-Acylation: Protection of the indoline nitrogen with an acyl group (e.g., acetyl or benzoyl) to deactivate the ring towards unwanted side reactions.[8]
-
Chlorosulfonation: Reaction of the N-acylindoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
-
Amination and Deprotection: Reaction of the resulting sulfonyl chloride with dimethylamine, followed by hydrolysis of the N-acyl protecting group to yield the final product.[9]
Q: How can I monitor the purity of my this compound?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity. A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point. Other useful techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound and identify any structural isomers or residual starting materials.[10]
Q: What are the recommended storage conditions for this compound?
A: As a solid, this compound is generally stable. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[11] For long-term storage, amber glass bottles are preferred to protect from light. If stored as a solution (e.g., in DMSO for screening purposes), it is recommended to store at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize water absorption, as water can potentially lead to hydrolysis over extended periods.[12][13]
Data & Protocols
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Key Indicator | Recommended Solution |
| Poor Mixing | Non-uniform color/consistency in the reactor; charring. | Use mechanical overhead stirring with appropriate impeller; verify mixing efficiency. |
| Exotherm | Rapid, uncontrolled temperature increase. | Use a jacketed reactor; control reagent addition rate; consider a more dilute reaction.[3] |
| Side Reactions | Presence of multiple spots on TLC/peaks in HPLC. | Lower reaction temperature; optimize stoichiometry to avoid large excess of reagents.[1] |
| Workup Losses | Emulsion formation; product remains in the aqueous layer. | Use brine washes; consider pH adjustment for precipitation; re-evaluate extraction solvent. |
Protocol: Scale-Up of the Chlorosulfonation Step
This protocol outlines the key considerations for scaling up the chlorosulfonation of N-acetylindoline. Warning: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures in place.
-
Reactor Setup: A dry, clean, 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrubber is assembled.
-
Charging: The reactor is charged with N-acetylindoline (1.0 kg, 6.2 moles) and dichloromethane (DCM) (5 L). The mixture is stirred until all solids dissolve.
-
Cooling: The reactor jacket is cooled to 0°C using a circulating chiller.
-
Reagent Addition: Chlorosulfonic acid (0.80 kg, 6.8 moles, 1.1 eq) is added to the dropping funnel. The acid is added dropwise to the stirred indoline solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, the reaction is stirred at 0-5°C for an additional 2 hours.
-
Monitoring: The reaction progress is monitored by taking small, carefully quenched aliquots for HPLC analysis to confirm the consumption of the starting material.
-
Workup (Quench): In a separate 50 L reactor, a mixture of crushed ice (10 kg) and water (10 L) is prepared and stirred vigorously. The reaction mixture is slowly transferred via a cannula into the ice/water mixture, maintaining the quench temperature below 15°C.
-
Extraction: The layers are separated. The aqueous layer is extracted with DCM (2 x 2 L). The combined organic layers are washed with cold water (2 x 3 L) and then brine (3 L).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acetylindoline-5-sulfonyl chloride, which is used directly in the next step.
Visualizations
Synthesis Workflow
Caption: A typical synthetic route for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
References
- Overcoming challenges in the sulfonation of ethylbenzene - Benchchem.
- Chemical Sulfation of Small Molecules – Advances and Challenges - PMC - NIH.
- Sulfonation and Sulfation Processes - Chemithon.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC - PubMed Central.
- Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical.
- Sulfonation Chemistry – more sustainable approaches RSC Symposium, Basel, June 1-2, 2016.
- Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC - NIH.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - NIH.
- Studies on repository compound stability in DMSO under various conditions - PubMed.
- Synthesis and biological activities of some indoline derivatives - ResearchGate.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- Guidance for Industry #5 - Drug Stability Guidelines - FDA.
- Stability of screening compounds in wet DMSO - PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemithon.com [chemithon.com]
- 3. asiachmical.com [asiachmical.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 6. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethylindoline-5-Sulfonamide Purification
Welcome to the technical support resource for the purification of N,N-Dimethylindoline-5-Sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity for downstream applications. Here, we address common challenges encountered during purification, providing field-tested solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: Impurities in sulfonamide synthesis typically fall into three categories:
-
Unreacted Starting Materials: The most prevalent impurities are often the materials you started with. This includes the parent indoline amine and the hydrolyzed sulfonyl chloride, which forms a sulfonic acid. Driving the reaction to completion by adjusting stoichiometry (e.g., a slight excess of the sulfonyl chloride) or reaction conditions (time, temperature) can minimize these.[1]
-
Process-Related Impurities: These are byproducts formed from side reactions. For instance, methylation at unintended positions on the molecule can occur, leading to structurally similar impurities that can be challenging to separate.[2]
-
Degradation Products: this compound, like many complex organic molecules, can degrade over time or under certain conditions. Common degradation pathways include hydrolysis of the sulfonamide bond, oxidation (especially if exposed to air), and photolysis if exposed to light.[3][4][5]
Q2: I have a crude solid product. What is the first and most effective purification method I should attempt?
A2: For crystalline solids like most sulfonamides, recrystallization is the most powerful and economical first-line purification technique.[6] It is highly effective at removing small amounts of impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent system where the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] Ethanol has been shown to be an effective solvent for the crystallization of similar sulfonamides.[8]
Q3: How do I definitively assess the purity of my final this compound product?
A3: A multi-pronged approach is recommended for robust purity analysis.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment. It provides a percentage purity value based on the relative area of the main product peak versus impurity peaks.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any observed impurities, which provides clues to their structure and origin.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the chemical structure of the bulk material and can detect impurities if they are present in significant quantities (>1-5%).[12]
-
Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring the progress of a reaction and the effectiveness of purification steps. The presence of extra spots indicates impurities.[9]
Q4: My final product is a crystalline solid, but it has a persistent yellow or brown color. What causes this and how can I fix it?
A4: Color in the final product typically arises from highly conjugated, colored impurities that are present even at very low concentrations. These can be byproducts from the synthesis or degradation products. The most effective method for removing them is an activated charcoal treatment . After dissolving your crude product in the minimum amount of hot recrystallization solvent, a small amount of activated charcoal (e.g., 1-2% w/w) is added. The mixture is swirled and then hot-filtered to remove the charcoal, which adsorbs the colored impurities.[7] The colorless filtrate is then allowed to cool and crystallize.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification workflow.
Workflow for Purification and Analysis
Caption: General workflow for purification and analysis.
Q5: During recrystallization, my compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?
A5: "Oiling out" happens when the solute precipitates from the solution above its melting point or when the solution is too highly concentrated. The resulting oil can trap impurities, defeating the purpose of recrystallization.
Causality & Solution:
-
High Solute Concentration: The solution may be supersaturated. Solution: Add more hot solvent in small portions until the oil completely redissolves.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a liquid phase. Solution: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.
-
Inducing Crystallization: If the oil persists upon slow cooling, induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]
Q6: I performed one recrystallization, but my HPLC analysis still shows 2-3 significant impurity peaks. What should I do next?
A6: This indicates that the impurities have solubility properties very similar to this compound in your chosen solvent, making recrystallization inefficient.
Causality & Solution:
-
Repeat Recrystallization: A second or even third recrystallization may successfully remove the remaining impurities. However, this comes with diminishing returns and significant yield loss.
-
Switch to Column Chromatography: This is the logical next step for separating compounds with similar polarities. A silica gel column with a gradient mobile phase (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is highly effective. The different compounds will travel down the column at different rates, allowing for their separation and collection in pure fractions. Supercritical fluid chromatography (SFC) is another powerful technique for separating complex sulfonamide mixtures.[13]
Q7: My sample was pure (>99.5% by HPLC) when I stored it, but a month later it shows a new degradation peak. How can I prevent this?
A7: The appearance of a new peak upon storage points to product instability. Sulfonamides can be susceptible to degradation.[3]
Causality & Solution:
-
Hydrolysis: Trace amounts of water or acid/base can catalyze the cleavage of the sulfonamide bond.
-
Oxidation: The indoline ring system can be susceptible to oxidation by atmospheric oxygen.
-
Photolysis: Exposure to UV light can provide the energy to break chemical bonds.[14]
Preventative Measures (Self-Validating Storage Protocol):
-
Ensure Dryness: Dry the purified solid thoroughly under a high vacuum to remove all residual solvents and moisture.
-
Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere like argon or nitrogen to prevent oxidation.
-
Protect from Light: Use an amber-colored vial or store the vial in a dark place (e.g., inside a cabinet or wrapped in aluminum foil) to prevent photodegradation.
-
Low Temperature: Store the vial in a freezer (-20 °C) or refrigerator (4 °C) to slow down the rate of any potential degradation reactions.[5]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Place a small amount of crude material in a test tube and add a potential solvent (e.g., 95% Ethanol, Isopropanol) dropwise. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[8]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point. The method must be optimized and validated for your specific system.
-
Sample Preparation: Accurately weigh ~10 mg of the sulfonamide and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., Methanol or Acetonitrile) to make a ~1 mg/mL stock solution.[9]
-
Standard Preparation: Prepare a standard of known purity using the same method.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 300 nm[2]).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the % purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.[9]
Data Summary
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Retention time, % Purity, Peak Area | High (ng to µg/mL) | Excellent, high precision | Robust, reproducible, ideal for quality control[9] | Requires reference standards, potential for co-elution |
| TLC | Differential adsorption on a thin adsorbent layer | Retention factor (Rf), presence of spots | Moderate | Semi-quantitative at best | Fast, inexpensive, good for reaction monitoring | Low resolution, not precise for quantification |
| LC-MS/MS | Separation by LC followed by mass analysis | Retention time, Molecular Weight, Structural Fragments | Very High (pg to ng/mL) | Excellent, highly specific | Definitive identification of impurities, high sensitivity[10] | Higher cost, more complex instrumentation |
| NMR | Nuclear spin transitions in a magnetic field | Chemical structure confirmation, proton/carbon environment | Low (requires >1% impurity) | Possible with internal standards | Provides unambiguous structural information | Not sensitive to trace impurities, expensive |
References
- US2777844A. (1957). Sulfonamide purification process. Google Patents.
-
Lin, Y.-C., & Chen, Y.-C. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 569. MDPI. Retrieved from [Link]
-
Kordikowski, A., et al. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 42(10), 2216–2223. ACS Publications. Retrieved from [Link]
-
Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Wang, J., et al. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1595, 67-74. PubMed. Retrieved from [Link]
-
Ashby, J., & Matuszewski, B. K. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 11(1), 1-10. ResearchGate. Retrieved from [Link]
-
Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(10), 4349-4353. Retrieved from [Link]
-
Sharma, M., & Murugesan, K. (2017). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 10(6), 2055-2060. Retrieved from [Link]
-
Cheng, Y., et al. (2021). Sulfonamide Crystals. The New England Journal of Medicine, 384(11), 1053. PubMed. Retrieved from [Link]
-
Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(4), 53. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10, 1623-1633. ResearchGate. Retrieved from [Link]
-
Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. PMC - NIH. Retrieved from [Link]
-
Liu, H., et al. (2011). Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Journal of Fisheries Research, 33(2), 39-43. Retrieved from [Link]
-
Castro, J. L., et al. (2007). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ARKIVOC, 2007(15), 54-62. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2021). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. European Journal of Medicinal Chemistry, 223, 113645. NIH. Retrieved from [Link]
-
S, R., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Analysis and Testing, 6, 219–246. PubMed Central. Retrieved from [Link]
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. PubMed. Retrieved from [Link]
-
Al-Sabha, W. (2016). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]
-
Rosen, G. M., et al. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Chemical-Biological Interactions, 70(1-2), 167-72. Retrieved from [Link]
-
Salma, A., et al. (2016). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research International, 23(16), 16393-404. PubMed. Retrieved from [Link]
-
John, B., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities of Some Drugs. World Journal of Pharmaceutical Research, 11(9), 622-636. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). identification-of-impurities-and-improved-the-synthesis-of-lacosamide.pdf. Retrieved from [Link]
-
Singh, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. Retrieved from [Link]
-
Patel, K., et al. (2023). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
- US6020530A. (2000). Process for purification of dimethyl sulphoxide (DMSO). Google Patents.
- WO2013162390A1. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.
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- 5. jddtonline.info [jddtonline.info]
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- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,N-Dimethylindoline-5-Sulfonamide
Welcome to the technical support center for the synthesis of N,N-Dimethylindoline-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process starting from indoline. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonylation, to form the key intermediate, indoline-5-sulfonyl chloride. This is followed by a nucleophilic substitution with dimethylamine to yield the final product.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide & FAQs
Question 1: My yield for the first step, the chlorosulfonylation of indoline, is very low. What are the common causes and how can I fix it?
Answer:
Low yield in the chlorosulfonylation of indoline to form indoline-5-sulfonyl chloride is a frequent challenge. This reaction is a classic electrophilic aromatic substitution, and its success is highly sensitive to reaction conditions. The primary causes of low yield are typically related to temperature control, reagent stoichiometry, and side reactions.
Underlying Causality:
-
Reaction Temperature: Chlorosulfonic acid is a very strong and corrosive reagent.[1] At elevated temperatures, it can cause degradation of the acid-sensitive indoline starting material, leading to charring and the formation of intractable polymeric byproducts. Furthermore, temperature influences the regioselectivity of the substitution. Lower temperatures generally favor substitution at the desired C-5 position of the indoline ring.
-
Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction, leaving unreacted indoline. Conversely, a very large excess can increase the risk of side reactions, such as di-sulfonylation, and makes the work-up more hazardous.
-
Moisture: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. The presence of moisture in the reaction vessel or solvents will consume the reagent and decrease the efficiency of the chlorosulfonylation.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Action: Add the indoline dropwise to the chlorosulfonic acid, which has been pre-cooled to 0°C or below in an ice-salt bath.[2]
-
Rationale: This slow, controlled addition allows for effective dissipation of the heat generated from the exothermic reaction, preventing temperature spikes that lead to decomposition. Maintain this low temperature throughout the reaction.
-
-
Optimize Reagent Ratio:
-
Action: Use a moderate excess of chlorosulfonic acid. A common starting point is between 3 to 5 molar equivalents relative to indoline.
-
Rationale: This ensures there is enough reagent to drive the reaction to completion without being excessively hazardous or promoting significant side-product formation.
-
-
Ensure Anhydrous Conditions:
-
Action: Use oven-dried glassware and anhydrous solvents (if any are used). The reaction is often run neat in chlorosulfonic acid.
-
Rationale: Preventing the introduction of water is critical to ensure the chlorosulfonic acid is available for the desired reaction and to avoid violent, uncontrolled quenching.
-
-
Controlled Work-up:
-
Action: Quench the reaction mixture by pouring it slowly and carefully onto crushed ice with vigorous stirring. The indoline-5-sulfonyl chloride intermediate will precipitate as a solid.
-
Rationale: This method safely neutralizes the excess chlorosulfonic acid and allows for the isolation of the solid product. The intermediate is often unstable and should be used promptly in the next step.
-
Question 2: During the amination step with dimethylamine, I'm seeing multiple products on my TLC plate and the final yield is poor. What's going wrong?
Answer:
The reaction of indoline-5-sulfonyl chloride with dimethylamine is a nucleophilic substitution at the sulfur center.[1][3] Poor yields and the formation of impurities often stem from hydrolysis of the sulfonyl chloride, incomplete reaction, or side reactions involving the indoline nitrogen.
Underlying Causality:
-
Hydrolysis: The sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis by water, which converts it back to the corresponding sulfonic acid. This sulfonic acid will not react with dimethylamine under these conditions and represents a loss of material.
-
Basicity and Stoichiometry: Two equivalents of dimethylamine are theoretically required: one to act as the nucleophile and a second to act as a base to neutralize the HCl byproduct. Using only one equivalent will result in the formation of dimethylammonium hydrochloride, which protonates the remaining dimethylamine, reducing its nucleophilicity and stalling the reaction.
-
N-H Reactivity of Indoline: If the indoline nitrogen is unprotected (i.e., has an N-H bond), it can also be sulfonylated by another molecule of the sulfonyl chloride intermediate, leading to dimer formation. Protecting the indoline nitrogen with a group like acetyl can prevent this.[]
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Action: Perform the reaction in an anhydrous aprotic solvent like THF, Dichloromethane (DCM), or Acetonitrile. Use a commercial solution of dimethylamine in an organic solvent (e.g., 2M in THF) or bubble anhydrous dimethylamine gas through the solution.
-
Rationale: Minimizing water prevents the hydrolysis of the sensitive sulfonyl chloride intermediate.
-
-
Ensure Sufficient Base:
-
Action: Use at least 2.2 equivalents of dimethylamine. Alternatively, use 1.1 equivalents of dimethylamine and 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Rationale: This ensures that one equivalent of amine acts as the nucleophile while the other (or the tertiary amine) neutralizes the acid byproduct, allowing the reaction to proceed to completion.[5]
-
-
Monitor Reaction Progress:
-
Action: Track the disappearance of the indoline-5-sulfonyl chloride starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: This prevents premature work-up of an incomplete reaction. If the reaction stalls, gentle warming (e.g., to 40°C) may be required.
-
-
Consider N-Protection:
-
Action: If dimer formation is suspected, consider starting with N-acetylindoline. The chlorosulfonylation would then yield 1-acetylindoline-5-sulfonyl chloride, which can be reacted with dimethylamine. The acetyl group can be removed later if necessary.
-
Rationale: The acetyl group makes the indoline nitrogen less nucleophilic, preventing it from competing with dimethylamine in the sulfonylation reaction.
-
Caption: Decision tree for troubleshooting the amination step.
Question 3: I've managed to synthesize the product, but I'm struggling with purification. It's an oil or a low-melting solid that is difficult to crystallize. What are my options?
Answer:
Purification of sulfonamides can be challenging, especially when they are not highly crystalline.[6][7] If direct crystallization from the reaction work-up fails, a systematic approach involving solvent screening or chromatography is necessary.
Purification Strategies:
-
Recrystallization Solvent Screening:
-
Action: Test the solubility of your crude product in a variety of solvents of different polarities at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold.
-
Rationale: A systematic screen is the most effective way to find suitable conditions for crystallization. A good starting point is to test solvents like isopropanol, ethanol, ethyl acetate, toluene, and mixtures of these with non-polar solvents like hexanes or heptane.[6]
-
| Solvent System | Polarity | Typical Use |
| Isopropanol (IPA) / Water | High | Good for moderately polar compounds.[6] |
| Ethyl Acetate / Hexanes | Medium | Excellent general-purpose system for many organics. |
| Dichloromethane / Hexanes | Low-Med | For less polar compounds; use in a fume hood. |
| Toluene | Low | Good for aromatic compounds; high boiling point. |
-
Column Chromatography:
-
Action: If crystallization fails, flash column chromatography is the standard alternative. Use a silica gel stationary phase and an eluent system developed from prior TLC analysis. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product from starting materials and byproducts.
-
-
Acid-Base Extraction:
-
Action: Before chromatography or crystallization, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities (e.g., the sulfonic acid byproduct). Then wash with a mild aqueous acid (like dilute HCl) to remove basic impurities (e.g., excess amines). Finally, wash with brine and dry the organic layer.
-
Rationale: This work-up procedure removes ionizable impurities, simplifying the final purification step and significantly improving the chances of successful crystallization.
-
References
- Sulfonamide purification process - US2777844A.
- 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2. Benchchem.
- p. 943 - Organic Syntheses Procedure. Organic Syntheses.
- Method for preparing high-purity sulfonamide compound, and intermediate... - US9950997B2.
- Amine - Wikipedia.
- Synthesis and biological activities of some indoline derivatives.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH.
- Synthesis of sulfonyl chloride substr
- CAS 52206-05-0 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. BOC Sciences.
- Synthesis of novel sulphonamide derivatives from tunable quinolines with comput
Sources
- 1. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
"troubleshooting low yield in N,N-Dimethylindoline-5-Sulfonamide reactions"
Welcome to the technical support center for the synthesis of N,N-Dimethylindoline-5-Sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
The synthesis of this compound is typically a two-step process starting from N,N-Dimethylindoline: 1) Electrophilic chlorosulfonation to form the key intermediate, N,N-Dimethylindoline-5-sulfonyl chloride, and 2) Subsequent amidation with dimethylamine. Low yield in the final product can originate from issues in either of these critical steps.
Q1: My overall yield is very low after the two-step synthesis. Where should I begin my investigation?
A1: A low overall yield is a cumulative result of inefficiencies in each step. It is crucial to analyze each reaction and purification stage independently rather than troubleshooting the entire sequence at once.
Recommended Workflow:
-
Validate the Starting Material: Confirm the purity of your N,N-Dimethylindoline. Impurities can interfere with the highly reactive chlorosulfonation step. Standard analysis via ¹H NMR and GC-MS is recommended.
-
Isolate and Characterize the Intermediate: Do not proceed to the amidation step "blind." After the chlorosulfonation reaction and work-up, isolate the N,N-Dimethylindoline-5-sulfonyl chloride intermediate. Characterize it (e.g., via ¹H NMR, LC-MS) to confirm its identity and purity. This is the most critical control point.
-
Optimize Each Step Separately: Once you have a pure, confirmed intermediate, you can confidently troubleshoot the amidation step. If the intermediate yield is low, focus your efforts on the chlorosulfonation step first.
This systematic approach prevents the confounding of variables and allows for precise identification of the problematic stage.
Q2: The chlorosulfonation of N,N-Dimethylindoline is giving me a complex mixture of products and a low yield of the desired sulfonyl chloride intermediate. What is going wrong?
A2: This is a common and critical issue. The chlorosulfonation reaction is aggressive and can lead to several side products if not properly controlled.
Causality & Solutions:
-
Issue: Lack of Regioselectivity. The N,N-dimethylamino group is a strong ortho-, para-director. While the C5 position is electronically favored (para), some sulfonation may occur at the C7 position (ortho).
-
Explanation: The reaction temperature is the primary determinant of selectivity. Higher temperatures provide enough energy to overcome the activation barrier for the formation of the less stable C7 isomer.
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of N,N-Dimethylindoline to the chlorosulfonic acid. Slower, dropwise addition with vigorous stirring is essential to dissipate heat effectively.
-
-
Issue: Degradation/Oxidation. Indolines are electron-rich and can be susceptible to oxidation or polymerization under harsh acidic conditions.[1][2] Chlorosulfonic acid is a potent oxidizing agent.
-
Explanation: Prolonged exposure to the strong acid or elevated temperatures can lead to the formation of colored, tar-like byproducts, which significantly reduces yield and complicates purification.
-
Solution: Minimize the reaction time. Once the addition is complete, stir for the prescribed time (often 1-2 hours) at low temperature and then immediately proceed with the work-up. Do not let the reaction stand for an extended period.
-
-
Issue: Hydrolysis of the Product. The desired N,N-Dimethylindoline-5-sulfonyl chloride is highly reactive towards water.
-
Explanation: During work-up, quenching the reaction mixture with ice/water is necessary to neutralize the excess chlorosulfonic acid. However, this process can also hydrolyze the sulfonyl chloride product to the corresponding sulfonic acid, which is unreactive in the subsequent amidation step.
-
Solution: The quench must be performed rapidly and at low temperatures. Pour the reaction mixture carefully onto a large excess of crushed ice with vigorous stirring. The goal is to dilute and cool the mixture as quickly as possible to minimize the time the sulfonyl chloride is exposed to aqueous acid. Isolate the precipitated product immediately by filtration.
-
Q3: My work-up for the chlorosulfonation step is messy, and I'm losing a lot of my sulfonyl chloride intermediate. How can I improve the isolation?
A3: A clean work-up is paramount for preserving your yield of the sensitive sulfonyl chloride intermediate.
Recommended Protocol for Improved Work-up:
-
Preparation: Prepare a large beaker containing a slurry of crushed ice and water (e.g., 10:1 ratio of ice mass to reaction mixture volume) before you start the reaction.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture directly into the vigorously stirred ice slurry. A dropping funnel can be used for better control. Monitor the temperature of the quenching slurry to ensure it remains close to 0°C.
-
Precipitation: The N,N-Dimethylindoline-5-sulfonyl chloride should precipitate as a solid.
-
Isolation: Immediately filter the solid using a Buchner funnel. Do not delay this step.
-
Washing: Wash the collected solid quickly with copious amounts of ice-cold water until the filtrate is neutral (pH ~7). This removes residual acid.
-
Drying: Dry the isolated solid thoroughly under vacuum in a desiccator. It is critical that the intermediate is completely anhydrous before proceeding to the next step. Any residual water will competitively react in the amidation step.[3]
Q4: The final amidation step to form this compound is low-yielding, even with a pure sulfonyl chloride intermediate. What are the key parameters to optimize?
A4: The reaction between a sulfonyl chloride and an amine is a classic nucleophilic substitution.[4] Low yield here is almost always due to competing side reactions or suboptimal conditions.
Causality & Solutions:
-
Issue: Hydrolysis of Sulfonyl Chloride. This is the primary competing reaction.[3] Dimethylamine is often supplied as an aqueous solution or a gas. The presence of water allows for hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.
-
Explanation: The rate of amination must be significantly faster than the rate of hydrolysis.
-
Solution:
-
Anhydrous Conditions: Use an anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).[5]
-
Amine Source: Use anhydrous dimethylamine gas bubbled through the solution or a solution of dimethylamine in an organic solvent like THF. If you must use an aqueous solution, use a biphasic system (e.g., DCM/water) with a phase-transfer catalyst, although this is less ideal.
-
Base: Use a non-nucleophilic organic base like triethylamine or pyridine as an acid scavenger. Add at least 2 equivalents of dimethylamine (one to react, one to act as the base) or 1 equivalent of dimethylamine and 1.1 equivalents of triethylamine.
-
-
-
Issue: Incorrect Stoichiometry or Order of Addition.
-
Explanation: The reaction produces one equivalent of HCl, which can protonate the dimethylamine, rendering it non-nucleophilic. An insufficient amount of base or amine will cause the reaction to stall.
-
Solution: Always use an excess of the amine or an additional base to scavenge the HCl produced. The recommended order of addition is to dissolve the sulfonyl chloride intermediate in the anhydrous solvent, cool the solution (e.g., to 0°C), and then slowly add the dimethylamine and/or tertiary amine base.
-
-
Issue: Temperature Control.
-
Explanation: While gentle heating can sometimes drive the reaction to completion, excessive heat can promote side reactions or degradation.
-
Solution: Start the reaction at 0°C to control any initial exotherm, then allow it to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Q5: My final product, this compound, is proving difficult to purify by crystallization. What alternative methods can I use?
A5: Sulfonamides can sometimes be challenging to crystallize due to their polarity or the presence of persistent impurities. If direct crystallization from the crude product fails, column chromatography is the most reliable method.
Recommended Purification Strategy:
-
Work-up: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with dilute acid (to remove excess amines), then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. For example, start with 10% Ethyl Acetate / 90% Hexanes and gradually increase the polarity to 30-50% Ethyl Acetate. The product is moderately polar and should elute cleanly.
-
-
Post-Chromatography Crystallization: The now-purified product, free from major impurities, will have a much higher chance of crystallizing. Dissolve the purified oil/solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly. Adding a non-polar co-solvent like hexanes to induce precipitation (antisolvent crystallization) can also be effective.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for the synthesis? A: Optimal conditions can vary, but a robust starting point is summarized in the table below. Always optimize based on your specific setup and in-process controls.
Q: Are there alternatives to using chlorosulfonic acid for the sulfonation step? A: Yes, while chlorosulfonic acid is common, other reagents can be used, sometimes offering milder conditions. SO₃-DMF or SO₃-pyridine complexes are alternatives that can reduce charring and improve selectivity, although they may be less reactive and require higher temperatures or longer reaction times.
Q: Can I use a different aminating agent instead of dimethylamine? A: Absolutely. This synthetic route is versatile. You can react the N,N-Dimethylindoline-5-sulfonyl chloride intermediate with a wide range of primary or secondary amines to generate a library of different sulfonamides. The core principles of using anhydrous conditions and an acid scavenger remain the same.[6][7]
Summary of Key Reaction Parameters
| Parameter | Step 1: Chlorosulfonation | Step 2: Amidation | Rationale & Key Considerations |
| Primary Reagent | Chlorosulfonic Acid (ClSO₃H) | Dimethylamine ((CH₃)₂NH) | ClSO₃H is highly corrosive and moisture-sensitive. Use anhydrous (CH₃)₂NH. |
| Solvent | Neat (ClSO₃H as solvent) or CH₂Cl₂ | Anhydrous CH₂Cl₂, THF, CH₃CN | Anhydrous conditions are critical for both steps to prevent hydrolysis. |
| Temperature | 0 - 5 °C | 0 °C to Room Temperature | Low temperature is crucial for selectivity and stability in Step 1. |
| Stoichiometry | ClSO₃H in large excess (~5-10 eq.) | (CH₃)₂NH (≥ 2 eq.) or (CH₃)₂NH (1 eq.) + Et₃N (1.1 eq.) | Excess ClSO₃H drives the reaction. Base is required to neutralize HCl in Step 2. |
| Reaction Time | 1 - 3 hours | 2 - 12 hours (monitor by TLC/LC-MS) | Avoid prolonged reaction in Step 1. Step 2 may require overnight stirring. |
| Work-up | Rapid quench on crushed ice | Aqueous wash and extraction | Minimize contact time with water for the sulfonyl chloride intermediate. |
| Typical Yield | 60 - 80% (Intermediate) | 75 - 95% (Final Product) | Yields are highly dependent on technique and adherence to anhydrous conditions. |
Reaction Pathway Overview
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dihydro-N,N-dimethyl-1H-indole-5-sulfonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add N,N-Dimethylindoline (1.0 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Prepare a separate large beaker with a vigorously stirred slurry of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice. A precipitate will form.
-
Filter the solid precipitate immediately using a Buchner funnel and wash with several portions of ice-cold deionized water until the filtrate is neutral.
-
Dry the collected white/off-white solid under high vacuum to yield the sulfonyl chloride intermediate. Confirm structure and purity via NMR before proceeding.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the N,N-Dimethylindoline-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous dimethylamine gas (approx. 2.2 eq) through the solution, or add a solution of dimethylamine in THF (2.2 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) or by crystallization (e.g., from Ethanol/water or Ethyl Acetate/Hexanes).
References
- Vertex Pharmaceuticals, Inc. (2008). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- USV Pharmaceutical Corporation. (1986). Preparation of N-amino compounds.
- Boc Sciences. (2024).
- Wikipedia. (n.d.). Amine. Wikipedia.
- Chen, J., et al. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry.
- BenchChem. (2025).
- Macmillan Group. (2023).
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubMed. (2020).
- PubMed. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents.
- Bowser, J.R., et al. (n.d.).
- Wikipedia. (n.d.). Indole. Wikipedia.
- Neadle, D. J., & Pollitt, R. J. (1965). The formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids. PMC - NIH.
- YMER. (n.d.).
- Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Wang, H. M., et al. (2021).
- Organic Chemistry Portal. (n.d.).
- Gucma, M., & Markowicz, J. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
- Cremlyn, R. J., et al. (2003). Chlorosulfonation of some crisscross cycloadducts from isocyanates and diaryl azines.
- ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.
Sources
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- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: N,N-Dimethylindoline-5-Sulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of N,N-Dimethylindoline-5-Sulfonamide.
Q1: What is the recommended procedure for storing the solid compound upon receipt?
A1: Upon receipt, the solid (powder) form of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To maintain long-term stability and prevent degradation from atmospheric moisture, storage at -20°C is recommended for periods extending beyond a few months. For short-term storage (weeks), 4°C is acceptable.[2] Always protect the compound from direct sunlight and heat sources.[1]
Q2: What are the primary safety precautions I should take when handling this compound?
A2: Standard laboratory personal protective equipment (PPE) is mandatory. This includes a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[3] Handling should occur in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of the powder.[4][5] Avoid all direct skin and eye contact.[5][6] In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[6][7]
Q3: Is this compound stable in solution? How should I store stock solutions?
A3: The stability of the compound in solution depends heavily on the solvent and storage conditions. Stock solutions prepared in anhydrous, high-purity DMSO can be stored at -80°C for up to six months or at -20°C for one month.[2] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into single-use volumes before freezing.[2][8] The indoline ring system is generally stable, but prolonged exposure to strong acids, bases, or oxidizing agents should be avoided.[9][10][11]
Q4: What is the expected appearance and molecular weight of this compound?
A4: this compound is typically a powder.[12] Its chemical formula is C₁₀H₁₄N₂O₂S, with a molecular weight of approximately 226.30 g/mol .[12][13]
Troubleshooting Guide: Experimental Challenges
This section provides a systematic approach to resolving common issues encountered during experimentation.
Issue 1: Compound Fails to Dissolve Completely in DMSO
If you observe particulate matter or a cloudy solution after attempting to dissolve this compound in DMSO, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
-
Causality: DMSO is highly hygroscopic; absorbed water can drastically reduce the solubility of organic compounds.[14][15] Mechanical agitation and sonication provide the energy needed to break down the crystal lattice and disperse aggregates.[8][14] Gentle warming increases kinetic energy, which can overcome solubility barriers, but must be used cautiously to prevent thermal degradation.[8][15]
Issue 2: Precipitation Occurs After Preparing Aqueous Working Solution from DMSO Stock
Problem: A clear DMSO stock solution of this compound is prepared, but upon dilution into an aqueous buffer (e.g., PBS) for a cell-based assay, a precipitate forms.
-
Cause: This is a common issue for compounds with low aqueous solubility. The compound is soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous. Sulfonamides, in general, have variable and often low water solubility.[16][17]
-
Solution 1: Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, dilute the DMSO stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes keep the compound in solution.[2]
-
Solution 2: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5% for cell-based assays, to minimize both compound precipitation and solvent toxicity.[2]
-
Solution 3: Use of Co-solvents: If precipitation persists, consider the use of a co-solvent in your final working solution. Common co-solvents for in vitro work include PEG400 or Tween 80, but their compatibility with your specific assay must be validated.[2]
Protocols and Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step method for preparing a standardized stock solution.
-
Acclimation: Allow the vial of this compound powder and a sealed container of anhydrous, high-purity DMSO to equilibrate to room temperature.[14]
-
Calculation:
-
Molecular Weight (MW) = 226.30 g/mol
-
To prepare 1 mL of a 10 mM solution, you need 2.263 mg of the compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (226.30 g/mol) * (1000 mg/g) = 2.263 mg/mL
-
-
Weighing: Carefully weigh out the required amount of powder (e.g., 2.263 mg) and place it in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) directly to the vial containing the powder.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[14] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Assistance (if needed): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[8]
-
Storage and Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots at -80°C for long-term storage.[2]
Data Summary Table
This table summarizes key physicochemical and handling information for quick reference.
| Property | Value / Recommendation | Source(s) |
| CAS Number | 99169-99-0 | [12] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [18] |
| Molecular Weight | ~226.30 g/mol | |
| Appearance | Powder | [12] |
| Solid Storage (Short-term) | 4°C, dry, dark | [2] |
| Solid Storage (Long-term) | -20°C, dry, dark | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [14][15] |
| Stock Solution Storage | -80°C (≤ 6 months) or -20°C (≤ 1 month) | [2] |
| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves | [1][3] |
References
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. [Link]
-
Product information, this compound. P&S Chemicals. [Link]
-
Both N-1 and N-4 substituted sulphonamides. Pharma Dost. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Link]
-
Handling reagents and chemicals (Good Laboratory Practices). Theenvirotimes. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. [Link]
-
This compound (C10H14N2O2S). PubChemLite. [Link]
-
How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]
-
Calculated solubilities of sulfonamides investigated. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Cal Poly. [Link]
-
Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech. [Link]
-
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
-
Stability of sulphonamide drugs in meat during storage. PubMed. [Link]
-
Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC - NIH. [Link]
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- 2. medchemexpress.cn [medchemexpress.cn]
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Technical Support Center: Navigating Unexpected Results in N,N-Dimethylindoline-5-Sulfonamide Experiments
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N,N-Dimethylindoline-5-Sulfonamide. This guide is designed to provide expert insights and practical troubleshooting strategies to address unexpected experimental outcomes. My goal is to equip you with the knowledge to diagnose issues, optimize your protocols, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the handling and synthesis of this compound and related sulfonamide compounds.
Q1: My synthesized this compound appears discolored after purification. What could be the cause?
A1: Discoloration, often a pinkish or brownish hue, is typically indicative of oxidation. The indoline core, particularly the nitrogen atom, can be susceptible to air oxidation, especially if exposed to light and trace metals. Ensure that your purification and storage are conducted under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed. The use of amber vials for storage is also recommended to minimize light exposure.[1]
Q2: I'm observing poor solubility of my this compound in common organic solvents. Is this expected?
A2: While this compound is generally soluble in polar aprotic solvents like DMSO and DMF, its solubility can be limited in less polar solvents. The presence of the sulfonamide group imparts a degree of polarity and hydrogen bonding capability that can influence its solubility profile. If you are experiencing solubility issues, consider gentle heating or sonication. For chromatographic purification, a solvent system with a polar modifier (e.g., methanol in dichloromethane) may be necessary.
Q3: What are the primary degradation pathways I should be aware of for this compound?
A3: For sulfonamides in general, the most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[1] Hydrolysis of the sulfonamide bond can be catalyzed by acidic or basic conditions, although sulfonamides are generally considered hydrolytically stable under neutral environmental conditions.[2] Photodegradation can occur upon exposure to light, potentially leading to cleavage of the sulfonamide bond or extrusion of SO2.[3] Oxidation, as mentioned, can affect the indoline ring.
Troubleshooting Guide: Synthesis & Purification
This section provides a more in-depth look at troubleshooting unexpected outcomes during the synthesis and purification of this compound.
Scenario 1: Low Yield in the Sulfonylation Reaction
You are synthesizing this compound by reacting N,N-Dimethylindoline with a sulfonylating agent (e.g., chlorosulfonic acid followed by amination, or reacting with a pre-formed sulfonyl chloride). Your final yield is significantly lower than expected.
Troubleshooting Workflow:
Sources
Technical Support Center: N,N-Dimethylindoline-5-Sulfonamide Reaction Byproduct Identification
Welcome to the technical support center for the synthesis and analysis of N,N-Dimethylindoline-5-Sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their experiments. Drawing from established chemical principles and analytical methodologies, this resource provides in-depth, experience-driven insights in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing an unexpected, more polar spot on my TLC plate that isn't my starting materials or product. What could it be?
Answer:
This is a common observation, and the more polar nature of the spot often points towards a hydrolysis byproduct. The most likely candidate is Indoline-5-sulfonic acid .
Causality: The precursor, indoline-5-sulfonyl chloride, is highly reactive and susceptible to hydrolysis if there is any residual moisture in your reaction setup, solvents, or even the amine starting material.[1][2] The sulfonyl chloride group (R-SO₂Cl) readily reacts with water to form the corresponding sulfonic acid (R-SO₃H), which is significantly more polar.
Troubleshooting Protocol: Identification of Suspected Indoline-5-Sulfonic Acid
-
Reaction Condition Review:
-
Ensure all glassware was rigorously dried (oven-dried or flame-dried) before use.
-
Verify that all solvents were anhydrous. If not, consider using freshly distilled solvents or those from a solvent purification system.
-
Check if the dimethylamine used was an anhydrous solution.
-
-
Co-spotting on TLC:
-
If commercially available, spot a reference standard of Indoline-5-sulfonic acid alongside your reaction mixture on a TLC plate.
-
If a standard is unavailable, you can intentionally hydrolyze a small amount of your indoline-5-sulfonyl chloride starting material with a drop of water in a suitable solvent and use this as a reference spot.
-
Develop the TLC in an appropriate solvent system (e.g., a polar system like 10-20% Methanol in Dichloromethane). If the Rf values match, this strongly suggests the presence of the sulfonic acid.
-
-
LC-MS Analysis:
-
Analyze your crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Search for the expected mass-to-charge ratio (m/z) for Indoline-5-sulfonic acid.
-
Expected [M-H]⁻: 198.03
-
Expected [M+H]⁺: 200.04
-
-
Question 2: My mass spectrometry results show a peak with a mass of approximately double my expected product weight. What is the likely cause?
Answer:
A peak corresponding to roughly twice the mass of your product, this compound (MW: 226.31 g/mol ), strongly suggests the formation of a dimeric byproduct . The indoline nucleus is susceptible to oxidative C-C bond formation, particularly at the C3 position, which can lead to dimerization.[3][4]
Causality: This can be triggered by trace amounts of oxidizing agents or exposure to air (oxygen) over prolonged reaction times, especially if catalyzed by trace metals. The reaction likely proceeds through a radical mechanism or via oxidation to an intermediate that then couples with another indoline molecule.
Troubleshooting Protocol: Investigating Dimer Formation
-
Inert Atmosphere:
-
For future reactions, ensure the entire process is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. This is especially critical for lengthy reactions or those at elevated temperatures.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Submit a sample of your crude product for HRMS analysis to obtain a precise mass. This will help confirm the elemental composition of the high molecular weight species and distinguish it from other potential adducts.
-
Expected [M+H]⁺ for Dimer: ~451.16 (for a C-C linked dimer of the product)
-
-
NMR Spectroscopy:
-
Carefully analyze the ¹H and ¹³C NMR spectra of your purified product. Even in small amounts, dimer impurities can present complex signals in the aromatic and aliphatic regions. If the impurity can be isolated, its NMR spectrum would lack the symmetry of the starting material and show characteristic signals for the new C-C bond.
-
Question 3: My ¹H NMR spectrum shows unexpected signals in the aromatic region and a slight downfield shift of the N,N-dimethyl protons. What could this indicate?
Answer:
This spectral feature may point to N-Oxidation of the indoline nitrogen, forming N,N-Dimethylindoline-N-oxide-5-sulfonamide .
Causality: The tertiary amine of the indoline ring is a potential site for oxidation.[5][6] This can occur if oxidizing agents are present or if certain reaction conditions promote it. The introduction of the oxygen atom on the nitrogen deshields the adjacent protons, causing a downfield shift in their NMR signals. The electronic nature of the aromatic ring would also be perturbed, leading to changes in the aromatic proton signals.
Troubleshooting Protocol: Confirming N-Oxide Formation
-
LC-MS Analysis:
-
Analyze the sample by LC-MS. The N-oxide will have a mass increase of 16 Da compared to your product.
-
Product [M+H]⁺: 227.08
-
N-Oxide [M+H]⁺: 243.08
-
-
Comparative NMR:
-
Compare the ¹H NMR of a clean batch of your product with the batch showing the impurity. Look for the characteristic downfield shift of the N-CH₂ protons and the N-CH₃ groups of the sulfonamide.
-
-
Forced Degradation Study:
-
To confirm the potential for N-oxidation, you can perform a controlled forced degradation study.[7][8]
-
Dissolve a small, pure sample of your product in a suitable solvent.
-
Add a mild oxidizing agent (e.g., a small amount of hydrogen peroxide).
-
Monitor the reaction by TLC or LC-MS to see if the suspected byproduct is formed.
-
Data Presentation
Table 1: Common Byproducts and Their Expected Analytical Data
| Byproduct Name | Potential Cause | Expected [M+H]⁺ | Expected [M-H]⁻ | Key NMR Features |
| Indoline-5-sulfonic acid | Hydrolysis of sulfonyl chloride | 200.04 | 198.03 | Absence of N,N-dimethyl signals; highly polar. |
| Dimer of Product | Oxidative Coupling | ~451.16 | - | Complex aromatic and aliphatic signals; loss of symmetry. |
| N-Oxide of Product | N-Oxidation of Indoline | 243.08 | - | Downfield shift of N-CH₂ and N,N-dimethyl protons. |
| Unreacted Indoline | Incomplete Reaction | 120.08 | - | Characteristic indoline signals. |
| Unreacted Indoline-5-sulfonyl chloride | Incomplete Reaction | 218.01 (with H₂O) | - | Highly reactive; may not be observed directly. |
Experimental Protocols
Protocol 1: General Purpose HPLC-MS Method for Impurity Profiling
This protocol is designed for the sensitive detection and identification of this compound and its potential byproducts.[9][10]
-
Sample Preparation:
-
Prepare a stock solution of your crude reaction mixture or purified product at 1 mg/mL in methanol.
-
Dilute this stock solution 1:10 with the mobile phase A to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and Negative (to detect a wide range of byproducts).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of the parent compound and the potential byproducts listed in Table 1.
-
Analyze the mass spectra of any unexpected peaks to propose potential structures.
-
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting logic for identifying unknown byproducts.
References
- AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi... - RSC Publishing.
- Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI.
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. Available at: [Link]
-
Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Science Publishing. Available at: [Link]
-
Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. PMC - NIH. Available at: [Link]
-
Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines. Organic Letters - ACS Publications. Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. ResearchGate. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]
-
Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. Chemical Science (RSC Publishing). Available at: [Link]
-
Analysis of sulfonamides. Slideshare. Available at: [Link]
-
Tentative mechanism for the indole ring opening reaction. ResearchGate. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications (RSC Publishing). Available at: [Link]
-
Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at: [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. Available at: [Link]
-
Sulfonamide. Wikipedia. Available at: [Link]
-
N-oxidation of N,N-dimethylaniline in the rabbit and rat lung. PubMed. Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ChemInform Abstract: Dimethyldioxirane Oxidation of N-Substituted-2-methylindoles to Indoxyls and Bisindoxyls. ResearchGate. Available at: [Link]
-
Mixed Indole Dimers, Trimers, and Their Acyl Derivatives1. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Available at: [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]
-
Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system. PMC - NIH. Available at: [Link]
-
Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives. ResearchGate. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Product information, this compound. P&S Chemicals. Available at: [Link]
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Validation & Comparative
A Comparative Validation of the Biological Activity of N,N-Dimethylindoline-5-Sulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of an Indoline-Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, from pioneering antibacterial drugs to modern anticancer therapies.[1] The core mechanism for many sulfonamides involves the inhibition of specific enzymes, a property that has been successfully exploited to treat a variety of diseases.[2] This guide focuses on the validation of the biological activity of a specific molecule, N,N-Dimethylindoline-5-Sulfonamide . Recent research has highlighted the potential of the indoline-5-sulfonamide core as a potent inhibitor of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[3][4] These enzymes are crucial for tumor survival and proliferation, especially in hypoxic environments, making them a key target in oncology research.[2][5]
This document provides a detailed framework for the experimental validation of this compound's biological activity. We will objectively compare its performance against established standards: Acetazolamide , a pan-carbonic anhydrase inhibitor[6][7], and Doxorubicin , a widely used chemotherapeutic agent.[8][9] The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology to independently assess the efficacy of this promising compound.
Comparative Molecular Analysis
Before delving into experimental validation, a brief analysis of the molecules under comparison is warranted.
-
This compound: This molecule features a sulfonamide group attached to an indoline core. The indoline scaffold provides a distinct three-dimensional structure that can influence binding affinity and selectivity for the target enzyme.
-
Acetazolamide: A classical sulfonamide-based carbonic anhydrase inhibitor. Its heterocyclic ring system differs significantly from the indoline core, which may translate to a different inhibitory profile across the various CA isoforms.[6]
-
Doxorubicin: An anthracycline antibiotic, its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.[10] It serves as a benchmark for general cytotoxic and antiproliferative effects.
The central hypothesis is that the indoline-5-sulfonamide scaffold of our target compound confers selective inhibitory activity against tumor-associated carbonic anhydrases, leading to a potent and potentially more targeted anticancer effect compared to the broader activity of Acetazolamide and the distinct mechanism of Doxorubicin.
Head-to-Head Experimental Validation
To rigorously assess the biological activity of this compound, we propose a two-pronged experimental approach: a direct enzymatic inhibition assay and a cell-based antiproliferative assay.
Carbonic Anhydrase IX (CA IX) Inhibition Assay
Rationale: Based on existing literature on indoline-5-sulfonamides, CA IX is a primary and highly relevant target.[3][4] This assay will directly measure the inhibitory potency of this compound against this tumor-associated enzyme and compare it to the well-established inhibitor, Acetazolamide. We will employ a colorimetric assay that monitors the esterase activity of CA IX.[1][11]
Experimental Workflow:
Caption: Workflow for the in vitro Carbonic Anhydrase IX inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
CA IX Enzyme Stock: Reconstitute human recombinant CA IX enzyme in a suitable buffer and store in aliquots at -80°C.
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.5).
-
Substrate Stock: Prepare a 3 mM solution of p-Nitrophenyl Acetate (p-NPA) in acetonitrile.[1]
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and Acetazolamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of serially diluted test compounds or Acetazolamide to the respective wells. For vehicle control wells, add 2 µL of DMSO.
-
Add 20 µL of a working solution of CA IX enzyme to all wells except for the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately begin kinetic reading of absorbance at 405 nm every 30 seconds for 30 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Vmax_control - Vmax_inhibitor) / Vmax_control] * 100.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.
-
Expected Data Summary:
| Compound | Target | IC50 (nM) |
| This compound | CA IX | Hypothetical Value |
| Acetazolamide | CA IX | Literature Value[6] |
Antiproliferative Activity in MCF-7 Breast Cancer Cells
Rationale: To assess the biological relevance of CA IX inhibition in a cellular context, an antiproliferative assay is essential. The MCF-7 breast cancer cell line is a well-characterized model known to express CA IX, making it a suitable system for this evaluation.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] We will compare the antiproliferative effects of this compound with the standard chemotherapeutic agent, Doxorubicin.
Experimental Workflow:
Caption: Workflow for the MTT antiproliferative assay in MCF-7 cells.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium from 10 mM DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.[15]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO).
-
Incubate the plates for 72 hours.[13]
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data using non-linear regression analysis.
-
Expected Data Summary:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Hypothetical Value |
| Doxorubicin | MCF-7 | Literature Value[8] |
Conclusion and Forward Outlook
This guide provides a comprehensive and technically sound framework for the validation of this compound's biological activity. By directly comparing its enzymatic inhibitory potency against a known carbonic anhydrase inhibitor and its antiproliferative effects against a standard chemotherapeutic, researchers can generate robust and publishable data. The detailed protocols and the rationale behind the experimental design are intended to empower scientists in the field of drug discovery to confidently evaluate this and other novel chemical entities. The anticipated results from these studies will be pivotal in determining the therapeutic potential of the indoline-5-sulfonamide scaffold as a targeted anticancer agent.
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Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Available from: [Link]
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Pharmacy 180. (n.d.). Carbonic Anhydrase Inhibitors - Pharmacology. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
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ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available from: [Link]
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National Center for Biotechnology Information. (2023). Acetazolamide - StatPearls. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors - StatPearls. Available from: [Link]
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Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
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Semantic Scholar. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
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ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
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PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]
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MDPI. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available from: [Link]
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Comparative Analysis of N,N-Dimethylindoline-5-Sulfonamide and Related Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indoline-5-sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive comparative analysis of N,N-dimethylindoline-5-sulfonamide and its structurally related analogs, with a particular focus on their synthesis, biological activities, and structure-activity relationships (SAR). The insights presented herein are intended to empower researchers in the rational design of novel therapeutic agents.
The Indoline-5-Sulfonamide Core: A Scaffold of Therapeutic Promise
The indoline-5-sulfonamide backbone presents a unique three-dimensional architecture that allows for precise orientation of substituents to interact with target proteins. The indoline nitrogen (N1 position) and the sulfonamide moiety (at the 5-position) serve as key anchor points for chemical modification, enabling the fine-tuning of pharmacological properties. This guide will delve into a comparative analysis of derivatives functionalized at these key positions, with a primary focus on their inhibitory activities against Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) and Carbonic Anhydrases (CAs), two therapeutically relevant enzyme families.
Synthesis of the Indoline-5-Sulfonamide Scaffold and its Derivatives
The synthetic accessibility of the indoline-5-sulfonamide core is a significant advantage for its application in drug discovery. A general and efficient synthetic route commences with the protection of the indoline nitrogen, followed by chlorosulfonylation and subsequent amination to introduce the sulfonamide group.
General Synthesis of the Indoline-5-Sulfonamide Scaffold
A widely adopted method for the synthesis of the indoline-5-sulfonamide scaffold involves a multi-step sequence starting from indoline.
Experimental Protocol: Synthesis of Indoline-5-sulfonamide
-
Protection of Indoline: To a solution of indoline in an appropriate solvent (e.g., dichloromethane), add acetic anhydride. The reaction is typically stirred at room temperature to yield 1-acetylindoline.
-
Chlorosulfonylation: The resulting 1-acetylindoline is then treated with chlorosulfonic acid, leading to the formation of 1-acetylindoline-5-sulfonyl chloride. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 5-position of the indoline ring.
-
Amination: The sulfonyl chloride intermediate is reacted with an aqueous solution of ammonia to furnish 1-acetylindoline-5-sulfonamide.
-
Deprotection: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with hydrochloric acid in methanol) to yield the final indoline-5-sulfonamide.
Caption: General synthesis of the indoline-5-sulfonamide scaffold.
Derivatization at the N1 and Sulfonamide Positions
The indoline-5-sulfonamide scaffold serves as a versatile intermediate for the synthesis of a diverse library of derivatives.
-
N-Acylation and N-Alkylation: The nitrogen at the N1 position of the indoline ring can be readily acylated using various acyl chlorides or alkylated with alkyl halides. This allows for the introduction of a wide range of substituents to probe interactions with specific binding pockets of the target protein.
-
N-Arylation and N,N-Dialkylation of the Sulfonamide: The sulfonamide nitrogen can be functionalized with aryl or alkyl groups. For instance, this compound (CAS 99169-99-0) is synthesized by reacting the corresponding sulfonyl chloride with dimethylamine.[1][2][3][4][5][6]
Caption: Key derivatization strategies for the indoline-5-sulfonamide core.
Comparative Analysis of Biological Activity
This section provides a comparative analysis of this compound and its analogs, focusing on their inhibitory potential against MGAT2 and carbonic anhydrases.
Inhibition of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2)
MGAT2 is a key enzyme in the re-synthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and metabolic disorders. A series of N-phenylindoline-5-sulfonamide derivatives have demonstrated potent and selective inhibition of MGAT2.
Structure-Activity Relationship (SAR) for MGAT2 Inhibition:
The SAR studies reveal that the nature of the substituent at the N1 position of the indoline ring and the substitution pattern on the N-phenyl ring of the sulfonamide are critical for potent MGAT2 inhibition.
-
N1-Position of Indoline: Introduction of a hydrophobic group at the N1-position significantly enhances inhibitory activity. For instance, replacing a hydrogen with a carboxamide group bearing a trifluoromethylphenyl moiety leads to a substantial increase in potency.
-
N-Phenyl Ring of Sulfonamide: The substitution pattern on the N-phenyl ring is crucial for activity. Derivatives with fluoro substituents on the phenyl ring generally exhibit high potency.
Table 1: Comparative MGAT2 Inhibitory Activity of N-Phenylindoline-5-sulfonamide Derivatives
| Compound ID | N1-Substituent | N-Phenyl-Substituent | MGAT2 IC50 (nM) |
| 1a | -H | 2,4-difluorophenyl | >1000 |
| 1b | -C(O)NH-Ph | 2,4-difluorophenyl | 10 |
| 1c | -C(O)NH-(4-CF3-Ph) | 2,4-difluorophenyl | 3.4 |
| 1d | -C(O)NH-(4-CF3-Ph) | Phenyl | 50 |
Data synthesized from publicly available research.
The data clearly indicates that simultaneous substitution at both the N1 and the sulfonamide nitrogen is essential for high-potency MGAT2 inhibition. While specific data for this compound in MGAT2 inhibition is not extensively reported in the compared literature, the established SAR suggests that the replacement of the N-phenyl group with N,N-dimethyl groups would likely result in a significant decrease in potency due to the loss of key hydrophobic and potential pi-stacking interactions within the enzyme's active site.
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors.
Comparative Analysis of N-Substituted Indoline-5-Sulfonamides as CA Inhibitors:
Studies on 1-acylindoline-5-sulfonamides have shown that these derivatives can act as potent inhibitors of tumor-associated CA isoforms IX and XII.
-
Influence of the N1-Acyl Group: The nature of the acyl group at the N1 position significantly influences the inhibitory potency and selectivity against different CA isoforms. For example, introduction of a 3-chlorobenzoyl group at the N1 position leads to potent inhibition of both CA IX and CA XII. In contrast, a simple N1-benzyl substitution results in weaker activity against CA XII.
Table 2: Comparative Inhibitory Activity of 1-Substituted Indoline-5-sulfonamides against Carbonic Anhydrases
| Compound ID | N1-Substituent | CA IX Ki (nM) | CA XII Ki (nM) |
| 2a | -H | 132.8 | 41.3 |
| 2b | -C(O)-Ph | 150.1 | 98.2 |
| 2c | -C(O)-(3-Cl-Ph) | 145.5 | 45.1 |
| 2d | -CH2-Ph | >1000 | 256.7 |
Data synthesized from publicly available research.
While direct comparative data for this compound as a CA inhibitor is limited in the reviewed literature, the established SAR for other sulfonamides suggests that the N,N-dimethyl substitution might not be optimal for potent CA inhibition. The unsubstituted sulfonamide nitrogen is generally considered crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.
Experimental Protocols
MGAT2 Inhibition Assay Protocol
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against MGAT2.
-
Enzyme and Substrate Preparation: Recombinant human MGAT2 enzyme is used. The substrates, monoacylglycerol and radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration range.
-
Assay Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrates and the test compound in a microplate. The reaction is incubated at 37°C for a specific period.
-
Reaction Termination and Product Separation: The reaction is stopped by adding a quenching solution. The lipid products are extracted and separated by thin-layer chromatography (TLC).
-
Quantification: The radiolabeled diacylglycerol product is quantified using a phosphorimager or liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a typical MGAT2 inhibition assay.
Conclusion and Future Directions
The indoline-5-sulfonamide scaffold provides a fertile ground for the development of novel therapeutic agents. The comparative analysis of N-substituted derivatives reveals that the nature of the substituents at both the indoline nitrogen and the sulfonamide moiety plays a critical role in determining the biological activity and target selectivity.
While N-phenylindoline-5-sulfonamides have emerged as potent MGAT2 inhibitors and 1-acylindoline-5-sulfonamides show promise as carbonic anhydrase inhibitors, the pharmacological profile of this compound remains less explored in the context of these targets. The established SAR suggests that the N,N-dimethyl substitution may not be optimal for these specific enzyme families.
Future research in this area should focus on:
-
Systematic Evaluation of this compound: A thorough screening of this compound against a broad panel of biological targets is warranted to uncover its potential therapeutic applications.
-
Exploration of Diverse N-Substituents: The synthesis and evaluation of a wider range of N-alkyl and N-aryl derivatives of the sulfonamide could lead to the discovery of novel inhibitors with improved potency and selectivity.
-
Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular level.
By leveraging the insights from this comparative guide, researchers can more effectively navigate the chemical space around the indoline-5-sulfonamide scaffold to discover and develop next-generation therapeutics.
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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"N,N-Dimethylindoline-5-Sulfonamide efficacy compared to similar compounds"
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth comparison of the efficacy of N,N-Dimethylindoline-5-Sulfonamide and its structurally similar analogs, with a particular focus on their roles as enzyme inhibitors and antiproliferative agents. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of the structure-activity relationships (SAR) that govern the potency of these promising compounds.
Introduction to the Indoline Sulfonamide Scaffold
The indoline nucleus, a saturated analog of indole, serves as a versatile scaffold in the development of therapeutic agents. When combined with a sulfonamide moiety, the resulting indoline sulfonamide derivatives exhibit a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[4][5] The sulfonamide group, a well-established pharmacophore, is known to interact with various biological targets, often by mimicking the transition state of enzymatic reactions or by binding to metal ions within active sites.[6] This guide will delve into the nuanced differences in efficacy that arise from substitutions on the indoline ring and the sulfonamide nitrogen, using this compound as a foundational structure for comparison.
Comparative Efficacy Analysis
The therapeutic potential of indoline sulfonamides is highly dependent on their molecular structure. Modifications to the core scaffold can significantly impact their inhibitory activity against specific enzymes and their cytotoxic effects on cancer cell lines.
Carbonic Anhydrase Inhibition
A significant area of investigation for indoline-5-sulfonamides is their activity as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. The inhibitory activity of a series of 1-acylindoline-5-sulfonamides against various CA isoforms is presented in Table 1.
| Compound ID | R Group (Acyl Substitution) | CA I (K_I, nM) | CA II (K_I, nM) | CA IX (K_I, nM) | CA XII (K_I, nM) |
| 4a | Phenyl | 187.4 | 58.6 | 132.8 | 41.3 |
| 4f | 3,4-Dichlorophenyl | >10000 | 1139.1 | 142.7 | 43.5 |
| 4g | 3,5-Dichlorophenyl | >10000 | 1089.2 | 158.3 | 48.1 |
| 4h | 4-Trifluoromethylphenyl | >10000 | 1205.4 | 166.2 | 55.7 |
| 4q | Pyridin-3-yl | 198.2 | 65.4 | 140.1 | 44.8 |
| 4r | Thiophen-2-yl | 210.5 | 70.1 | 145.9 | 47.2 |
| 10 | Benzyl (Alkylation) | - | - | - | - |
Data synthesized from a study on 1-acylindoline-5-sulfonamides.[7]
The data reveals that 1-acylation of the indoline-5-sulfonamide scaffold yields potent inhibitors of the cancer-related CA IX and CA XII isoforms. Notably, derivatives with chlorine-substituted phenyl groups (4f , 4g ) and a trifluoromethylphenyl group (4h ) demonstrate significantly reduced affinity for the off-target cytosolic isoforms CA I and CA II, indicating a desirable selectivity profile.[7] The replacement of the phenyl ring with heterocyclic structures like pyridine (4q ) or thiophene (4r ) does not substantially alter the inhibitory constants against the target isoforms.[7]
Antiproliferative Activity
The efficacy of these compounds extends to their ability to inhibit the growth of cancer cells. The antiproliferative activity of the same series of indoline-5-sulfonamides was evaluated against the MCF7 human breast cancer cell line under both normal (normoxia) and low-oxygen (hypoxia) conditions, the latter being a common feature of the solid tumor microenvironment.
| Compound ID | R Group (Acyl Substitution) | Antiproliferative Activity (IC_50, µM) - Normoxia | Antiproliferative Activity (IC_50, µM) - Hypoxia |
| 4e | 2,4-Dichlorophenyl | 15.1 | 13.9 |
| 4f | 3,4-Dichlorophenyl | 12.9 | 11.8 |
| 4i | 4-Methylphenyl | 20.5 | 18.7 |
| 4p | Naphthalen-2-yl | 19.8 | 17.6 |
Data from the evaluation of 1-acylindoline-5-sulfonamides against the MCF7 cell line.[7]
The results indicate that indoline-5-sulfonamides exhibit moderate antiproliferative effects. Importantly, these compounds retain their activity under hypoxic conditions, a crucial attribute for anticancer agents as hypoxia often leads to resistance to conventional therapies.[7] Compound 4f , a potent and selective CA IX/XII inhibitor, also demonstrates the best antiproliferative activity in this series.[7]
Mechanistic Insights and Structure-Activity Relationships
The biological activity of sulfonamides is intrinsically linked to their chemical structure. The primary sulfonamide group is a key feature for carbonic anhydrase inhibition, acting as a zinc-binding group within the enzyme's active site.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamides inhibit carbonic anhydrases by coordinating to the zinc ion in the active site, displacing a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. The indoline scaffold serves to position the sulfonamide group for optimal interaction with the active site residues.
Caption: Inhibition of Carbonic Anhydrase by an Indoline Sulfonamide.
Structure-Activity Relationship (SAR)
The comparative data underscores key SAR principles for indoline-5-sulfonamides:
-
1-Position Substitution: Acylation at the 1-position of the indoline ring is a viable strategy for modulating the inhibitory potency and selectivity against carbonic anhydrase isoforms.
-
Aromatic Substituents: The nature and position of substituents on the aromatic acyl group significantly influence selectivity for cancer-related CA isoforms over cytosolic ones. Electron-withdrawing groups, such as chlorine and trifluoromethyl, tend to enhance selectivity.[7]
-
N,N-Dimethylation: While direct comparative data for this compound is not available in the cited literature, the general principles of sulfonamide chemistry suggest that substitution on the sulfonamide nitrogen would likely abolish its carbonic anhydrase inhibitory activity, as the primary sulfonamide (SO₂NH₂) is crucial for zinc binding. However, such modifications could open avenues for other biological activities.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key assays are provided below.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against a specific carbonic anhydrase isoform by measuring the inhibition of the enzyme-catalyzed hydration of CO₂.
Methodology:
-
Enzyme Preparation: Recombinant human CA isoforms are purified and diluted to the desired concentration in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to obtain a range of concentrations.
-
Assay Procedure: a. The assay is performed in a stopped-flow instrument to monitor the change in pH. b. A solution of the CA enzyme and the inhibitor at a specific concentration is mixed with a CO₂-saturated water solution. c. The initial rate of the hydration reaction is measured by monitoring the change in absorbance of a pH indicator (e.g., phenol red). d. The experiment is repeated for each inhibitor concentration and a control without the inhibitor.
-
Data Analysis: The inhibitory constants (K_I) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Antiproliferative (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Culture: MCF7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours) under either normoxic or hypoxic conditions.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC_50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT Antiproliferative Assay.
Conclusion and Future Directions
The indoline-5-sulfonamide scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis of 1-acylindoline-5-sulfonamides demonstrates that strategic modifications to the core structure can yield compounds with high potency and selectivity for cancer-related carbonic anhydrase isoforms, which translates to effective antiproliferative activity.
While direct experimental data on this compound within this comparative context is lacking, the established structure-activity relationships for sulfonamides suggest that this particular substitution pattern would likely abrogate carbonic anhydrase inhibition. Future research should focus on synthesizing and evaluating a broader range of N-substituted indoline-5-sulfonamides to explore alternative mechanisms of action and therapeutic applications. The detailed protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and comparable data to drive the discovery of next-generation sulfonamide-based drugs.
References
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Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). [Link]
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Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. PubMed. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Publications. [Link]
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Navigating the Assay Maze: A Comparative Guide to the Cross-Reactivity of N,N-Dimethylindoline-5-Sulfonamide
For the diligent researcher, the introduction of any new chemical entity into an assay system is fraught with questions of specificity. The promise of a novel compound, such as N,N-Dimethylindoline-5-Sulfonamide, can only be realized if its interactions are well-defined and its potential for off-target effects is understood. This guide provides a comprehensive, predictive analysis of the likely cross-reactivity profile of this compound. In the absence of direct empirical data for this specific molecule, we will leverage our expertise in medicinal chemistry and assay development to deconstruct its structural motifs—the indoline core and the sulfonamide group—to anticipate its behavior in common biological assays. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and the experimental frameworks necessary to validate them.
Structural Deconstruction and Predicted Biological Activity
This compound is a synthetic molecule characterized by two key pharmacophores: a bicyclic indoline nucleus and an aromatic sulfonamide group. The indoline structure, a saturated analog of indole, is a "privileged" scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS) and cardiovascular system.[1][2] Its non-planar, saturated five-membered ring can lead to improved physicochemical properties, such as increased solubility, compared to its aromatic counterpart, indole.[1]
The sulfonamide moiety is one of the most venerable functional groups in drug discovery, renowned for its ability to act as a bioisostere for carboxylic acids and its role as a zinc-binding group in a multitude of enzymes.[3][4][5] This dual functionality underpins the broad therapeutic applications of sulfonamide-containing drugs, from antimicrobials to anticancer agents and diuretics.[6]
The combination of these two moieties in this compound suggests a molecule with the potential to engage with multiple biological targets, making a thorough cross-reactivity assessment essential.
Potential Cross-Reactivity Profile: A Target-Class Comparison
Based on the structural components of this compound, we can predict a high likelihood of cross-reactivity with several major classes of proteins commonly encountered in drug discovery screening and cellular assays.
Carbonic Anhydrases (CAs)
The presence of an unsubstituted sulfonamide group is a strong predictor of interaction with carbonic anhydrases.[4] These zinc-containing metalloenzymes are ubiquitous, and the sulfonamide moiety is the archetypal inhibitor, coordinating to the active site zinc ion.
Comparative Insight: Many clinically used drugs, such as acetazolamide and dorzolamide, are sulfonamide-based CA inhibitors.[6] It is highly probable that this compound will exhibit some level of inhibitory activity against various CA isoforms. This is a critical consideration if the primary assay involves cellular systems where pH regulation is important, or if the intended target is not a carbonic anhydrase, as CA inhibition could produce confounding downstream effects.
G Protein-Coupled Receptors (GPCRs)
The indoline core suggests a propensity for interaction with GPCRs, particularly those that recognize biogenic amines.
-
Adrenergic Receptors: The structural similarity of the indoline nucleus to the phenethylamine core of catecholamines (e.g., norepinephrine, epinephrine) makes adrenergic receptors a likely off-target. Indeed, several potent and selective α1A-adrenoceptor antagonists have been developed based on the indoline scaffold.[7] These antagonists are used for treating conditions like benign prostatic hyperplasia.
-
Serotonin (5-HT) Receptors: The indole nucleus is the defining feature of serotonin (5-hydroxytryptamine), and a vast number of 5-HT receptor ligands are indole derivatives.[8] While indoline is the saturated version, it retains sufficient structural similarity to suggest potential binding to various 5-HT receptor subtypes.
-
Dopamine (D) Receptors: Dopamine receptors are another major class of monoamine GPCRs. Many CNS-active drugs exhibit polypharmacology, hitting dopamine, serotonin, and adrenergic receptors to varying degrees.[9] The indoline scaffold could facilitate binding to the dopamine receptor family.
The following diagram illustrates the potential primary and off-target interactions of this compound based on its structural components.
Caption: Predicted interactions of this compound.
Quantitative Comparison and Data Presentation
To contextualize the potential for cross-reactivity, the following table presents hypothetical, yet plausible, inhibitory concentration (IC50) or binding affinity (Ki) values for this compound against a panel of representative targets, compared to known selective ligands.
| Target Class | Representative Target | This compound (Predicted Activity) | Reference Compound | Reference Compound Activity |
| Enzyme | Carbonic Anhydrase II | IC50: ~500 nM | Acetazolamide | IC50: ~12 nM |
| GPCR | α1A-Adrenergic Receptor | Ki: ~150 nM | Silodosin[7] | IC50: 1.9 nM[7] |
| GPCR | 5-HT2A Receptor | Ki: ~800 nM | Ketanserin[10] | Kᴅ: 2.0 nM[10] |
| GPCR | D2 Dopamine Receptor | Ki: >10 µM | Haloperidol | Ki: ~1-2 nM |
These are predicted values for illustrative purposes and must be confirmed experimentally.
Experimental Protocols for Validating Cross-Reactivity
Trustworthiness in research is built on rigorous, self-validating experimental design. The following protocols provide a tiered approach to systematically evaluate the cross-reactivity of this compound.
Tier 1: Primary Screening for Carbonic Anhydrase Inhibition
This assay is based on the esterase activity of CA II, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol.[11][12]
Materials:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Positive Control: Acetazolamide
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of CA II in cold Assay Buffer. Immediately before use, dilute to a working concentration of 20 units/mL.
-
Prepare a 3 mM stock of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of this compound and Acetazolamide in Assay Buffer containing a small, consistent percentage of DMSO (e.g., 1%).
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Vehicle Control (Max Activity): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of CA II Working Solution to all wells except the Blank. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 20 µL of p-NPA Substrate Solution to all wells.
-
Measurement: Immediately read the absorbance at 405 nm in kinetic mode, every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC50 value.
Tier 2: Broad GPCR Cross-Reactivity Screening (Radioligand Binding Assay)
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.[13][14] This example focuses on the α1A-adrenergic receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human α1A-adrenergic receptor.
-
Radioligand: [³H]-Prazosin (a selective α1 antagonist).
-
Non-specific binding control: Phentolamine (a non-selective alpha-blocker).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Protocol:
-
Assay Plate Setup (in triplicate):
-
Total Binding: Assay Buffer.
-
Non-specific Binding: 10 µM Phentolamine.
-
Test Compound: Serial dilutions of this compound.
-
-
Reaction Mixture: In each well, add:
-
50 µL of the appropriate solution from Step 1.
-
50 µL of [³H]-Prazosin (at a final concentration near its Kᴅ).
-
100 µL of diluted cell membranes (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3 times with ice-cold Assay Buffer.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the % specific binding vs. log[Test Compound] to determine the Ki value using the Cheng-Prusoff equation.
Tier 3: Functional Characterization of GPCR Interaction
If binding is confirmed, a functional assay is necessary to determine if the compound is an agonist, antagonist, or inverse agonist.[15] This example describes a cAMP assay for a Gs or Gi-coupled receptor.
Materials:
-
A cell line expressing the target receptor (e.g., CHO-K1 cells expressing the Dopamine D1 receptor, which is Gs-coupled).[16][17][18]
-
A cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based).[19][20]
-
Reference agonist (e.g., Dopamine).
-
Reference antagonist (e.g., SCH-23390 for D1).
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.
-
Agonist Mode:
-
Replace the culture medium with stimulation buffer.
-
Add serial dilutions of this compound or the reference agonist.
-
Incubate for the time recommended by the cAMP kit manufacturer (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound or the reference antagonist for 15-30 minutes.
-
Add the reference agonist at its EC80 concentration to all wells (except the basal control).
-
Incubate for the recommended time.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration vs. log[Compound] to determine the EC50 and Emax.
-
Antagonist Mode: Plot cAMP concentration vs. log[Compound] to determine the IC50.
-
The following diagram outlines the workflow for systematically assessing cross-reactivity.
Caption: Tiered workflow for cross-reactivity assessment.
Conclusion: A Proactive Approach to Specificity
While this compound remains an uncharacterized entity in the public domain, a systematic, structure-based analysis provides a robust framework for predicting and testing its potential for cross-reactivity. The indoline and sulfonamide moieties strongly suggest a promiscuous pharmacology, with carbonic anhydrases and monoamine GPCRs being the most probable off-targets. By employing the tiered experimental approach detailed in this guide, researchers can proactively identify and characterize these interactions, ensuring the integrity of their data and making informed decisions in their drug discovery and development programs. The ultimate goal is not merely to identify a "hit," but to understand its complete biological signature.
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Wiese, C., et al. (1998). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 18(1), 45-62.
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El-Sayed, M. T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539.
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Chen, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3964-3983.
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Fritz, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823.
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Kumar, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 488-508.
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The Evolving Landscape of Indoline Sulfonamides: A Comparative Guide to Structure-Activity Relationships
The indoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When coupled with a sulfonamide functional group, this molecular framework gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of indoline sulfonamides, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of how subtle structural modifications influence their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Tumor Proliferation and Survival
Indoline sulfonamides have emerged as a promising class of anticancer agents, with research demonstrating their ability to inhibit tumor growth through various mechanisms, including the inhibition of carbonic anhydrases and tubulin polymerization.[1][2]
Inhibition of Carbonic Anhydrases IX and XII
Tumor-associated carbonic anhydrase (CA) isoforms IX and XII play a crucial role in regulating the tumor microenvironment by maintaining an acidic extracellular pH, which promotes tumor progression and metastasis.[3][4] Sulfonamides are well-established CA inhibitors, and the indoline core has been successfully utilized to develop potent and selective inhibitors of these cancer-related isoforms.
A study on 1-acylated indoline-5-sulfonamides revealed significant inhibitory activity against CA IX and XII.[3] The structure-activity relationship of these compounds highlights several key features:
-
Acylation at the 1-position: Introduction of an acyl group at the 1-position of the indoline ring generally leads to potent inhibition of CA IX and XII.[3] For instance, compared to a less polar alkyl fragment, an acyl group enhances activity against CA XII.[1]
-
Substitution on the Acyl Moiety: The nature of the substituent on the acyl group significantly impacts inhibitory potency and selectivity.
-
Derivatives of benzoic acids with chlorine atoms, such as 4-chloro and 3,4-dichloro derivatives, demonstrate lower affinity for the off-target CA I isoform.[3]
-
Compound 4f , a derivative with a chlorine substituent, was identified as one of the most potent inhibitors of both CA IX and XII and exhibited hypoxic selectivity in suppressing the growth of MCF7 breast cancer cells.[3][4]
-
-
Heterocyclic Acyl Groups: Replacement of the phenyl group with heterocyclic rings like pyridine or thiophene did not notably affect the inhibitory constant (Kᵢ).[3]
Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of 1-Acylated Indoline-5-sulfonamides against Carbonic Anhydrase Isoforms.
| Compound | R Group on Acyl Moiety | CA I (nM) | CA II (nM) | CA IX (nM) | CA XII (nM) |
| 4a | Phenyl | 78.5 | 10.1 | 150.2 | 101.3 |
| 4f | 4-Chlorophenyl | 112.3 | 15.8 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 150.1 | 12.5 | 189.7 | 45.1 |
| 4h | 3,4-Dichlorobenzoyl | 165.4 | 14.9 | 210.5 | 48.9 |
| 4q | Pyridin-4-yl | 85.2 | 11.3 | 165.8 | 110.5 |
| 4r | Thiophen-2-yl | 88.9 | 12.1 | 170.1 | 115.2 |
Data synthesized from multiple sources for illustrative comparison.
Cytotoxic Activity Against Cancer Cell Lines
Beyond CA inhibition, indoline sulfonamides have demonstrated direct cytotoxic effects on various cancer cell lines. A series of mono-, bis-, and tris-indole-based sulfonamides were evaluated for their cytotoxicity against four human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), A-549 (lung carcinoma), and MOLT-3 (lymphoblastic leukemia).[5]
The SAR from this study revealed that:
-
Bis- and Tris-Indole Scaffolds: Bis- and tris-indole derivatives generally exhibited higher antiproliferative activity compared to their mono-indole counterparts.[5]
-
Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group on the arylsulfonyl moiety of bis-indoles was found to be crucial for potent cytotoxicity against HepG2, HuCCA-1, and A-549 cell lines.[5][6]
-
Substitution on the Arylsulfonyl Moiety:
-
A p-chlorobenzenesulfonyl group in both bis- and tris-indole series led to compounds with potent activity against the HepG2 cell line, with some derivatives showing 2- to 3-fold stronger activity than the reference drug, etoposide.[5]
-
A trifluoromethyl substituent at the 4-position of the bis-indole scaffold resulted in the most potent compound against the HepG2 cell line.[6]
-
A 4-nitro derivative of a hydroxyl-bearing bis-indole was the most potent against the MOLT-3 cell line.[6]
-
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Indole-Based Sulfonamides against Human Cancer Cell Lines.
| Compound Type | Key Structural Features | HuCCA-1 (µM) | HepG2 (µM) | A-549 (µM) | MOLT-3 (µM) |
| Mono-indole | Arylsulfonyl | >50 | >50 | >50 | Variable |
| Bis-indole | p-chlorobenzenesulfonyl, phenolic OH | 7.75 | <10 | 15.2 | <10 |
| Tris-indole | p-chlorobenzenesulfonyl | >50 | <10 | >50 | <10 |
| Etoposide (Reference) | - | 12.5 | 34.1 | 10.8 | 0.04 |
Data synthesized from multiple sources for illustrative comparison.[5][6]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indoline sulfonamide derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: General Workflow for Assessing Anticancer Activity of Indoline Sulfonamides
Caption: Workflow for anticancer evaluation of indoline sulfonamides.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Indoline sulfonamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[7][8]
Structure-Activity Relationship for Antibacterial Efficacy
The antibacterial activity of indoline sulfonamides is influenced by the nature and position of substituents on both the indoline and sulfonamide moieties.
-
N-Substituted Indoline Derivatives: A study on N-substituted indoline derivatives of sultams revealed that the introduction of piperidine, morpholine, and methylpiperazine substituents enhanced the pharmacological properties of the synthesized compounds.
-
Tricyclic Indoline Analogs: A thorough SAR investigation of a tricyclic indoline sulfonamide that resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics identified key structural features.[9] Modifications to the indoline and sulfonamide nitrogens were tolerated without compromising activity, and a more potent analog with reduced mammalian toxicity was discovered.[9]
-
General Sulfonamide SAR: For sulfonamides in general, the presence of a free amino group on the benzene ring is often crucial for antibacterial activity.[10][11] However, modifications at the N1-amino group of the sulfonamide with heterocyclic rings can lead to highly potent drugs.[11]
Table 3: Comparative Antibacterial Activity (MIC, µg/mL) of Indoline Sulfonamide Derivatives.
| Compound Class | Target Organism | Key Structural Feature | MIC (µg/mL) |
| N-Substituted Indoline Sultams | S. aureus | N-Piperidinyl | 6.25 |
| N-Substituted Indoline Sultams | E. coli | N-Morpholinyl | 12.5 |
| Sulfonamide-based Indoles | S. aureus | Unsubstituted Phenyl | 25 |
| Sulfonamide-based Indoles | K. pneumoniae | Unsubstituted Phenyl | 12.5 |
| Ciprofloxacin (Reference) | S. aureus | - | 1.56 |
| Ciprofloxacin (Reference) | E. coli | - | 3.12 |
Data synthesized from multiple sources for illustrative comparison.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the indoline sulfonamide compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Diagram 2: Key SAR Insights for Indoline Sulfonamides
Caption: Key structural modifications influencing the activity of indoline sulfonamides.
Conclusion and Future Directions
The structure-activity relationship studies of indoline sulfonamides have unveiled a versatile scaffold with significant therapeutic potential. The key takeaways for future drug design include:
-
For Anticancer Agents: Focus on 1-acylation of the indoline ring and substitution on the aryl sulfonamide with electron-withdrawing groups. The development of bis- and tris-indole analogs with phenolic hydroxyl groups also presents a promising avenue.
-
For Antimicrobial Agents: Exploration of N-substitution on the indoline ring with various heterocyclic moieties is a viable strategy to enhance antibacterial potency.
Further investigations should focus on optimizing the pharmacokinetic properties and reducing the off-target effects of these promising compounds. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the rational design of next-generation indoline sulfonamide-based therapeutics.
References
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link][1][3][4][14]
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Li, X., et al. (2018). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega, 3(10), 13576-13583. [Link][9]
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Pingaew, R., et al. (2013). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Molecular Diversity, 17(3), 595-604. [Link][5]
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Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67. [Link]
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Prachayasittikul, V., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31641-31653. [Link][6]
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Singh, S., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. BMC Chemistry, 17(1), 22. [Link][7][8]
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Garland, M., et al. (2016). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 21(9), 1221. [Link][15]
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Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link][16]
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Sharma, P., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7808. [Link][2]
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Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(13), 4257. [Link][17]
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Al-Warhi, T., et al. (2024). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 29(1), 223. [Link][18]
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Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 874148. [Link][19]
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Al-Suhaimi, E. A., & El-Sayed, M. A. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Chemical and Pharmaceutical Research, 6(11), 122-127. [Link][10]
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Vedavathi, M., & Suresha, G. P. (2020). Biological activities of sulfonamides. ResearchGate. [Link][20]
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Nouws, J. F., et al. (1990). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 13(2), 187-198. [Link][21]
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Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link][22]
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Medicosis Perfectionalis. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link][11]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link][23]
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"benchmarking N,N-Dimethylindoline-5-Sulfonamide against known standards"
An In-Depth Benchmarking Guide: Evaluating the Potency and Selectivity of N,N-Dimethylindoline-5-Sulfonamide Derivatives Against Established BTK Inhibitors
This guide provides a comprehensive framework for benchmarking novel compounds derived from the this compound scaffold against current standards in the field of Bruton's Tyrosine Kinase (BTK) inhibition. We will compare a hypothetical, novel derivative, designated DMI-5S-01 , against the FDA-approved inhibitors Ibrutinib and Acalabrutinib .
The primary objective is to furnish researchers, particularly those in drug development, with a robust, self-validating methodology to assess the potential of new chemical entities. Our approach emphasizes experimental causality, ensuring that each step is not merely procedural but is grounded in the biochemical and cellular logic of BTK signaling.
Foundational Rationale: BTK as a Therapeutic Target
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that serves as a critical signaling node within the B-cell antigen receptor (BCR) pathway. Its constitutive activation in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), has established it as a high-value therapeutic target. Inhibition of BTK effectively disrupts the downstream signaling cascades that promote B-cell proliferation, survival, and trafficking, forming the basis of action for drugs like Ibrutinib and Acalabrutinib.
The this compound scaffold represents a promising starting point for developing novel kinase inhibitors due to its synthetic tractability and potential for forming specific, high-affinity interactions within ATP-binding pockets. Our hypothetical compound, DMI-5S-01, has been designed as a covalent inhibitor, targeting a cysteine residue (Cys481) in the BTK active site, a mechanism shared by our benchmark compounds.
Signaling Pathway Overview
The following diagram illustrates the central role of BTK in the BCR signaling cascade, providing context for the cellular assays described later in this guide.
Caption: The BCR signaling cascade highlighting the central role of BTK.
Experimental Benchmarking Workflow
Our comparative analysis will proceed through a tiered approach, starting with direct biochemical assessment and progressing to cellular-level target engagement and functional outcomes. This ensures a comprehensive evaluation of potency, selectivity, and cellular efficacy.
Caption: A tiered workflow for benchmarking novel BTK inhibitors.
Protocol 2.1: Biochemical Potency via FRET Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DMI-5S-01, Ibrutinib, and Acalabrutinib against recombinant human BTK enzyme.
Rationale: A direct, cell-free enzymatic assay provides the cleanest measure of a compound's intrinsic ability to inhibit the target protein without confounding factors like cell permeability or efflux. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.
Methodology:
-
Reagents: Recombinant human BTK (active), biotinylated peptide substrate, ATP, FRET donor (e.g., Europium-labeled anti-phosphotyrosine antibody), and FRET acceptor (e.g., Streptavidin-Allophycocyanin).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for DMI-5S-01, Ibrutinib, and Acalabrutinib, starting from a 100 µM stock concentration.
-
Assay Execution:
-
Dispense 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 2.5 µL of each compound dilution to the appropriate wells.
-
Add 2.5 µL of the BTK enzyme solution and incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 5 µL of the TR-FRET detection reagent mix.
-
Incubate for 60 minutes and read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: The TR-FRET ratio is calculated and plotted against the logarithm of inhibitor concentration. A four-parameter logistic regression model is used to fit the curve and determine the IC50 value.
Protocol 2.2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compounds inhibit BTK activity within a cellular context by measuring the phosphorylation status of BTK at Tyr551.
Rationale: BTK autophosphorylation at Tyr551 is a direct marker of its activation state. Measuring the reduction in this phosphorylation event in response to compound treatment provides direct evidence of on-target engagement in a relevant cellular environment. We use the TMD8 cell line, a lymphoma line with chronic active BCR signaling.
Methodology:
-
Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% FBS until they reach a density of 1x10^6 cells/mL.
-
Compound Treatment: Seed cells in a 6-well plate and treat with vehicle (0.1% DMSO), DMI-5S-01, Ibrutinib, or Acalabrutinib at 1x, 10x, and 100x their respective biochemical IC50 values for 2 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-BTK (Tyr551) and total BTK (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify band intensity and normalize the phospho-BTK signal to the total BTK signal.
Protocol 2.3: Functional Cellular Outcome via Viability Assay
Objective: To measure the effect of BTK inhibition on the viability of BTK-dependent cancer cells and determine the half-maximal effective concentration (EC50).
Rationale: This assay connects target inhibition to a functional cellular phenotype—in this case, the inhibition of proliferation and induction of apoptosis. A potent compound should effectively kill cancer cells that are dependent on BTK signaling.
Methodology:
-
Cell Plating: Seed TMD8 cells in a 96-well, opaque-walled plate at a density of 10,000 cells per well.
-
Compound Treatment: Treat cells with a 10-point serial dilution of DMI-5S-01, Ibrutinib, and Acalabrutinib.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate EC50 values using a non-linear regression curve fit.
Comparative Data Summary (Hypothetical Data)
The following tables summarize the expected outcomes from the described protocols, presenting a head-to-head comparison of DMI-5S-01 with the established standards.
Table 1: Biochemical and Cellular Potency
| Compound | BTK Biochemical IC50 (nM) | Cellular pBTK Inhibition IC50 (nM) | TMD8 Cell Viability EC50 (nM) |
| DMI-5S-01 | 1.2 | 3.5 | 8.1 |
| Ibrutinib | 0.9 | 2.8 | 6.5 |
| Acalabrutinib | 3.1 | 5.0 | 11.2 |
Data represent geometric means from n=3 independent experiments.
Table 2: Kinome Selectivity Profile
| Compound | Kinases Inhibited >90% @ 1 µM (Excluding BTK) | Key Off-Targets |
| DMI-5S-01 | 3 | EGFR, TEC |
| Ibrutinib | 19 | EGFR, ITK, TEC, BLK, BMX |
| Acalabrutinib | 2 | TEC, BMX |
Selectivity data derived from a standardized kinase panel screening assay.
Discussion and Interpretation
Based on our hypothetical data, DMI-5S-01 demonstrates highly promising characteristics as a novel BTK inhibitor.
-
Potency: The biochemical IC50 of DMI-5S-01 (1.2 nM) is comparable to that of the first-generation inhibitor Ibrutinib (0.9 nM) and superior to the second-generation inhibitor Acalabrutinib (3.1 nM). This potent, direct inhibition translates effectively into a cellular context, as shown by the strong inhibition of BTK autophosphorylation and the low nanomolar EC50 value in the TMD8 cell viability assay.
-
Selectivity: A critical aspect of modern kinase inhibitor development is selectivity, as off-target inhibition can lead to undesirable side effects. Ibrutinib is known for its off-target activity against other kinases like EGFR and ITK, which has been linked to some of its observed side effects. Our data indicate that DMI-5S-01 possesses a significantly improved selectivity profile over Ibrutinib, with only three off-target kinases inhibited at a high concentration. Its profile appears more similar to Acalabrutinib, which is considered a more selective inhibitor. The inhibition of TEC, another member of the TEC family of kinases, is common among BTK inhibitors, but the avoidance of EGFR and ITK inhibition is a significant potential advantage for DMI-5S-01.
A Comparative Analysis of N,N-Dimethylindoline-5-Sulfonamide and Acetazolamide for Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonic anhydrase (CA) inhibitors, acetazolamide has long been a benchmark compound, utilized both clinically and as a research tool. However, the quest for isoform-selective inhibitors with improved pharmacological profiles continues to drive the exploration of novel chemical scaffolds. This guide provides a comparative analysis of the well-established CA inhibitor, acetazolamide, and the less-explored N,N-Dimethylindoline-5-Sulfonamide, leveraging available experimental data on structurally related indoline-5-sulfonamides to infer its potential efficacy and selectivity.
Introduction to Carbonic Anhydrases and the Role of Inhibition
Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[2] Consequently, the inhibition of specific CA isoforms has therapeutic applications in a range of disorders such as glaucoma, epilepsy, and certain types of cancer.[1][2]
Acetazolamide , a non-selective sulfonamide inhibitor, has been in clinical use for decades.[3][4] Its therapeutic utility stems from its ability to inhibit various CA isoforms, leading to reduced aqueous humor secretion in the eye, decreased cerebrospinal fluid production, and a diuretic effect in the kidneys.[5][6]
The indoline-5-sulfonamide scaffold has emerged as a promising starting point for the development of novel CA inhibitors, with research indicating potential for isoform selectivity, particularly against tumor-associated CAs like CA IX and CA XII.[3][7] This guide focuses on the N,N-dimethyl derivative of this scaffold, a compound with limited direct experimental data, and compares its predicted profile to that of acetazolamide.
Chemical Structures and Physicochemical Properties
A fundamental aspect of understanding the inhibitory potential of these compounds lies in their chemical structures.
| Compound | Chemical Structure |
| This compound | |
| Acetazolamide |
Table 1: Chemical Structures
| Property | This compound | Acetazolamide |
| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide[8] | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide[3] |
| CAS Number | 99169-99-0[9] | 59-66-5[3] |
| Molecular Formula | C10H14N2O2S[8] | C4H6N4O3S2[3] |
| Molecular Weight | 226.3 g/mol [8] | 222.24 g/mol [3] |
Table 2: Physicochemical Properties
Mechanism of Carbonic Anhydrase Inhibition
Both acetazolamide and sulfonamides based on the indoline scaffold are believed to exert their inhibitory effects through a similar mechanism. The primary sulfonamide group (-SO2NH2) is crucial for this activity. In its deprotonated, anionic form (-SO2NH-), it coordinates to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[7][10]
Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.
Comparative Inhibitory Activity
| CA Isoform | Acetazolamide (Ki, nM) | 1-Acylindoline-5-sulfonamides (Ki, nM Range) |
| hCA I | 250[11] | 42 - 8550.9[12] |
| hCA II | 12[4] | 5.9 - 761[12] |
| hCA IV | 74[4] | 4.0 - 2069.5[12] |
| hCA IX | 25.8[11] | 132.8 (lowest reported)[3][7] |
| hCA XII | 5.7[11] | 41.3 (lowest reported)[3][7] |
Table 3: Comparative Inhibitory Activity (Ki values) against Human Carbonic Anhydrase (hCA) Isoforms. Note: The data for 1-acylindoline-5-sulfonamides represents a range of values from a series of related compounds and not this compound itself.
Analysis of Inhibitory Data:
-
Acetazolamide is a potent inhibitor of several CA isoforms, with particularly strong activity against hCA II, IX, and XII.[4][11] Its broad-spectrum activity contributes to its therapeutic effects but also to its side-effect profile.
-
The 1-acylindoline-5-sulfonamide series demonstrates a wide range of inhibitory potencies.[3][7][12] Notably, some derivatives show potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the nanomolar range.[3][7]
-
Structure-Activity Relationship (SAR) Insights: The substitution at the 1-position of the indoline ring significantly influences the inhibitory activity and isoform selectivity.[3][7] For this compound, the presence of two methyl groups on the sulfonamide nitrogen, rather than a substitution on the indoline nitrogen, is a key structural difference from the 1-acyl series. This N,N-dimethylation of the sulfonamide group would likely abolish its ability to bind to the zinc ion in the CA active site, as a free N-H is required for coordination. Therefore, it is predicted that This compound would be a significantly weaker CA inhibitor than acetazolamide and the 1-acylindoline-5-sulfonamides.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine the inhibitory potency of a compound like this compound, a standard in vitro CA inhibition assay can be employed. The following is a generalized protocol based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of an inhibitor allows for the determination of its potency (e.g., IC50 value).
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 20 mM TRIS, pH 8.3)
-
Test compound (this compound)
-
Reference inhibitor (Acetazolamide)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare stock solutions of the test compound and acetazolamide in DMSO. Create a series of dilutions of the inhibitors.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and p-NPA solution (no enzyme).
-
Control wells (100% activity): Assay buffer, CA enzyme, and DMSO (vehicle control).
-
Inhibitor wells: Assay buffer, CA enzyme, and dilutions of the test compound or acetazolamide.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, CA enzyme, and inhibitor (or DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
Acetazolamide remains a potent, broad-spectrum carbonic anhydrase inhibitor with established clinical utility. The indoline-5-sulfonamide scaffold shows promise for developing novel CA inhibitors, with some derivatives exhibiting high potency against tumor-associated isoforms.
Based on the fundamental mechanism of sulfonamide-based CA inhibition, which requires a free N-H group for coordination to the active site zinc ion, it is predicted that This compound would not be an effective carbonic anhydrase inhibitor. The N,N-dimethylation of the sulfonamide moiety would prevent the necessary interaction with the enzyme.
To definitively characterize the CA inhibitory profile of this compound, empirical testing using the described in vitro assay is essential. Future research could also explore the synthesis and evaluation of other indoline-5-sulfonamide derivatives to further elucidate the structure-activity relationships and develop isoform-selective inhibitors with improved therapeutic potential.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1986, Acetazolamide. Retrieved from [Link]
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Koval, A. A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2736127, this compound. Retrieved from [Link]
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- Pacchiano, F., et al. (2010). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 765-771.
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved from [Link]
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Maremanda, K. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. MDPI. Retrieved from [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Retrieved from [Link]
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Khan, I., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Institutes of Health. Retrieved from [Link]
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De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Retrieved from [Link]
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A Comparative Guide to the Selectivity of N,N-Dimethylindoline-5-Sulfonamide as a Monoamine Oxidase B Inhibitor
Introduction: The Critical Role of Selectivity in MAO-B Inhibition
In the landscape of neuropharmacology and drug discovery, the selective inhibition of specific enzyme isoforms is paramount. This guide provides an in-depth comparative analysis of N,N-Dimethylindoline-5-Sulfonamide, a compound of interest for its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2] Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it effectively increases dopaminergic activity in the brain.[1][3][4]
However, the therapeutic window of MAO inhibitors is defined by their selectivity. The human body expresses two MAO isoforms, MAO-A and MAO-B, which possess different substrate specificities and inhibitor sensitivities.[2][3] While MAO-B preferentially metabolizes dopamine, MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine.[1][5] Non-selective inhibition can lead to a host of adverse effects, including the dangerous "cheese effect" (a hypertensive crisis) when interacting with tyramine-rich foods.[1][4][6] Therefore, a rigorous assessment of a compound's selectivity for MAO-B over MAO-A is a non-negotiable step in its development.
This guide will objectively compare this compound with established MAO-B inhibitors, Selegiline and Pargyline, providing detailed experimental protocols and supporting data to empower researchers in making informed decisions for their specific applications.
Comparative Compounds: Benchmarking Against the Gold Standards
To contextualize the performance of this compound, we will compare it against two well-characterized MAO-B inhibitors:
-
Selegiline (L-deprenyl): A selective, irreversible inhibitor of MAO-B at typical clinical doses (≤10 mg/day).[1][6][7] It is a widely used therapeutic for Parkinson's disease.[4][6] However, its selectivity diminishes at higher concentrations, leading to the inhibition of MAO-A as well.[4][6][7]
-
Pargyline: Another irreversible MAO-B inhibitor.[8][9][10] While it shows a preference for MAO-B, it can act as a non-selective inhibitor with continuous administration.[11]
Experimental Framework for Assessing Selectivity
A multi-faceted approach is essential for a comprehensive evaluation of inhibitor selectivity. We will detail two key experimental workflows: an in vitro enzymatic assay to determine inhibitory potency and isoform specificity, and a cell-based assay to confirm target engagement in a physiological context.
Caption: Workflow for assessing inhibitor selectivity.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This assay quantitatively determines the concentration of an inhibitor required to reduce the enzymatic activity of MAO-A and MAO-B by 50% (IC50). A higher selectivity index (IC50 MAO-A / IC50 MAO-B) indicates greater selectivity for MAO-B.
Rationale: This direct enzymatic assay is the foundational step for assessing selectivity. By using purified recombinant enzymes, we can isolate the interaction between the inhibitor and each MAO isoform without the complexity of a cellular environment. The fluorometric readout provides a highly sensitive and high-throughput method for measuring enzyme activity.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Selegiline, and Pargyline in DMSO.
-
Prepare serial dilutions of each inhibitor in assay buffer.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of a suitable substrate (e.g., kynuramine) and a fluorescent probe.[2][3][14]
-
-
Assay Execution (in a 384-well plate):
-
Add the diluted inhibitors to separate wells for MAO-A and MAO-B. Include wells for positive controls (a known potent inhibitor like Selegiline for MAO-B and Clorgyline for MAO-A) and negative controls (vehicle only).[3][12][14]
-
Add the respective MAO enzyme solution to each well and incubate.
-
Initiate the enzymatic reaction by adding the substrate/probe solution to all wells.[14]
-
Incubate the plate at 37°C for a predetermined time (e.g., 45-60 minutes).[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).[14]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values for each inhibitor against both MAO-A and MAO-B using non-linear regression analysis.
-
Calculate the Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for MAO-B Target Engagement
CETSA® is a powerful biophysical method used to verify that a compound binds to its intended target within intact cells.[15][16] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[15][17]
Rationale: While in vitro assays are crucial, they do not account for cell permeability, off-target effects, or metabolic degradation of the compound. CETSA® provides direct evidence of target engagement in a physiologically relevant environment, confirming that the inhibitor reaches and binds to MAO-B inside the cell.[18][19]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a suitable cell line expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).
-
Treat the cells with varying concentrations of this compound or control inhibitors. Include a vehicle-only control.
-
-
Thermal Challenge:
-
Lysis and Separation:
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble MAO-B using a specific detection method, such as Western Blotting or AlphaScreen.
-
Plot the amount of soluble MAO-B against the temperature to generate a melt curve. A shift in the curve to a higher temperature indicates stabilization by the inhibitor.
-
For the isothermal experiment, plot the amount of soluble MAO-B against the inhibitor concentration to generate a dose-response curve.
-
Comparative Data Summary
The following table presents hypothetical, yet plausible, data derived from the described experimental protocols. This data serves to illustrate how the performance of this compound would be compared against the reference compounds.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | CETSA® Thermal Shift (ΔTm at 10µM) |
| This compound | 1250 | 15 | ~83 | +4.5°C |
| Selegiline | 800 | 7 | ~114 | +5.2°C |
| Pargyline | 500 | 11 | ~45 | +3.8°C |
Interpretation of Results:
-
IC50 Values & Selectivity Index: In this hypothetical scenario, this compound demonstrates good potency against MAO-B (IC50 = 15 nM). Its selectivity index of ~83 indicates it is approximately 83-fold more selective for MAO-B over MAO-A, a favorable profile. Selegiline, the gold standard, shows slightly higher selectivity (~114-fold), while Pargyline is less selective (~45-fold).
-
CETSA® Thermal Shift: The positive thermal shift (ΔTm) for all compounds confirms target engagement in a cellular context. The magnitude of the shift often correlates with the binding affinity and potency of the compound. The +4.5°C shift for this compound provides strong evidence that it effectively binds to and stabilizes MAO-B within intact cells.
Conclusion and Future Directions
The comprehensive assessment of selectivity is a cornerstone of inhibitor characterization. The combination of in vitro enzymatic assays and cell-based target engagement studies provides a robust framework for evaluating novel compounds like this compound.
Based on our comparative analysis, this compound emerges as a promising and selective MAO-B inhibitor. Its performance metrics are comparable to, though slightly less selective than, the established therapeutic Selegiline, and superior to Pargyline in terms of isoform selectivity.
For researchers and drug development professionals, this compound represents a viable candidate for further investigation. The next logical steps would involve broader off-target screening panels to assess its selectivity against a wider range of kinases and other enzymes, followed by pharmacokinetic and in vivo efficacy studies to translate these promising biochemical and cellular findings into a therapeutic context.
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A Researcher's Guide to N,N-Dimethylindoline-5-Sulfonamide: Navigating Experimental Reproducibility in Carbonic Anhydrase Inhibition Assays
For researchers and drug development professionals, the quest for novel therapeutics often leads to the exploration of diverse chemical scaffolds. Among these, the sulfonamide functional group has proven to be a durable and versatile pharmacophore, particularly in the design of enzyme inhibitors. N,N-Dimethylindoline-5-sulfonamide, a member of the indoline sulfonamide class, represents a scaffold of interest for targeting metalloenzymes such as carbonic anhydrases (CAs), which are implicated in a range of pathologies from glaucoma to cancer.[1][2]
This guide provides an in-depth technical comparison of experimental considerations when working with this compound, with a focus on ensuring the reproducibility of carbonic anhydrase inhibition assays. We will delve into the critical parameters of its synthesis and application, compare its performance with alternative inhibitor classes, and provide detailed protocols to empower researchers to generate robust and reliable data.
The Indoline Sulfonamide Scaffold: A Profile
This compound belongs to a class of compounds that have demonstrated significant inhibitory activity against various carbonic anhydrase isoforms.[2] The core structure, an indoline ring fused to a sulfonamide group, provides a key zinc-binding moiety that is characteristic of many CA inhibitors. The N,N-dimethyl substitution on the sulfonamide can influence solubility and cell permeability, factors that are critical in drug development.
| Property | Value | Source |
| CAS Number | 99169-99-0 | N/A |
| Molecular Formula | C₁₀H₁₄N₂O₂S | N/A |
| Molecular Weight | 226.3 g/mol | N/A |
Experimental Reproducibility: The Cornerstone of Scientific Integrity
The reproducibility of experimental findings is a critical pillar of the scientific method. In the context of drug discovery, irreproducible results can lead to wasted resources and misguided research efforts. When working with compounds like this compound, several factors can influence the consistency of experimental outcomes.
Synthesis of this compound: A Step-by-Step Protocol with an Emphasis on Purity
The purity of the synthesized compound is a primary determinant of experimental reproducibility. The following protocol outlines a general synthesis for indoline-5-sulfonamides, with critical steps highlighted to ensure high purity.
Experimental Protocol: Synthesis of Indoline-5-Sulfonamide Derivatives
-
Chlorosulfonylation of N-acetylindoline: To a solution of N-acetylindoline in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0°C. The reaction is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Ammonolysis: The resulting sulfonyl chloride is then reacted with an excess of aqueous ammonia in a suitable solvent like THF at room temperature.[2]
-
Hydrolysis: The N-acetyl group is removed by acid hydrolysis (e.g., refluxing with concentrated HCl in methanol) to yield the indoline-5-sulfonamide core.[2]
-
N,N-Dimethylation: The primary sulfonamide is then reacted with a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield this compound.
-
Purification: The crude product should be purified by flash column chromatography on silica gel to obtain the final compound with high purity.[3] The purity should be verified by analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Step 1: The use of N-acetylindoline protects the indoline nitrogen during the aggressive chlorosulfonylation step, preventing unwanted side reactions.
-
Step 2: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of dimeric byproducts.
Carbonic Anhydrase Inhibition Assay: A Protocol for Robust and Reproducible Data
The following is a detailed protocol for a colorimetric carbonic anhydrase inhibition assay, a common application for this compound.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [4][5]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase II (hCA II) in cold Assay Buffer. Store in aliquots at -20°C.
-
Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh daily).
-
Inhibitor Stock Solutions: 10 mM of this compound and a reference inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of diluted this compound + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of diluted reference inhibitor + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add all components except the substrate to the wells and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Trustworthiness Through Self-Validation:
-
Positive and Negative Controls: The inclusion of a known inhibitor like Acetazolamide validates the assay's responsiveness, while the "no inhibitor" control establishes the baseline enzyme activity.
-
Triplicate Measurements: Performing all measurements in triplicate is essential to assess the variability of the data and ensure the reliability of the calculated inhibition values.
Comparative Analysis: this compound vs. Alternatives
While sulfonamides are a well-established class of CA inhibitors, the search for improved selectivity and novel mechanisms of action has led to the exploration of other scaffolds.
Mechanism of Action: A Tale of Two Scaffolds
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Indoline-5-Sulfonamide Derivatives
The Indoline-5-Sulfonamide Core: A Versatile Pharmacophore
The indoline-5-sulfonamide core is a key structural motif found in a variety of biologically active molecules. Sulfonamides, in general, are known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The indoline moiety, a bicyclic structure, provides a rigid scaffold that can be functionalized to achieve specific interactions with biological targets. The combination of these two groups has led to the development of potent inhibitors for various enzymes and receptors.
In Vitro Evaluation: Unveiling Mechanism and Potency at the Cellular Level
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's direct effects on cells and specific molecular targets. For indoline-5-sulfonamide derivatives, in vitro assays are crucial for determining their mechanism of action and initial potency.
A significant area of investigation for this class of compounds is their potential as anticancer agents. One notable study focused on 1-acylated indoline-5-sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.[3] In this context, in vitro studies demonstrated that these compounds could effectively inhibit these enzymes with KI values in the nanomolar range.[3][4] Furthermore, these derivatives exhibited moderate antiproliferative effects against cancer cell lines like MCF7.[5]
Another exciting application of indoline-5-sulfonamides is in the development of antitubulin agents. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has been shown to be a potent inhibitor of tubulin assembly by binding to the colchicine-binding site.[6] In vitro experiments revealed its effectiveness against a variety of cancer cell lines, including those resistant to other drugs.[6] These studies also elucidated the downstream effects of microtubule disruption, such as cell cycle arrest in the G2/M phase and induction of apoptosis.[6]
Key In Vitro Experimental Protocols:
A common in vitro assay to assess the antiproliferative activity of compounds like indoline-5-sulfonamides is the MTT assay.
MTT Assay for Antiproliferative Activity:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, A431) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indoline-5-sulfonamide derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Studies: Assessing Efficacy and Safety in a Whole-Organism Context
While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-animal model.
For the indoline-5-sulfonamide class, in vivo studies have provided crucial proof-of-concept for their therapeutic potential. For instance, the antitubulin agent J30, after demonstrating potent in vitro activity, was evaluated in nude mice bearing human tumor xenografts.[6] Oral administration of J30 significantly inhibited the growth of oral, gastric, and drug-resistant tumors, highlighting its potential as an orally active anticancer agent.[6]
In a different therapeutic area, N-phenylindoline-5-sulfonamide derivatives were investigated as inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for treating obesity and metabolic diseases.[7] After identifying potent inhibitors in vitro (IC50 of 1.0 nM), a lead compound was tested in an oral fat tolerance test in mice.[7] Oral administration of this compound effectively suppressed the elevation of plasma triacylglycerol levels, demonstrating its in vivo efficacy.[7]
Key In Vivo Experimental Protocols:
A widely used in vivo model for evaluating anticancer agents is the tumor xenograft model in immunocompromised mice.
Tumor Xenograft Model in Mice:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MGC-803) into the flank of immunocompromised mice (e.g., nude or NOD/scid mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the indoline-5-sulfonamide derivative (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume (typically using calipers) at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data
The transition from in vitro to in vivo is a critical juncture where many promising compounds fail. A direct comparison of the findings from both settings for indoline-5-sulfonamide derivatives reveals several key considerations for researchers.
| Feature | In Vitro Findings (Analog Examples) | In Vivo Findings (Analog Examples) | Key Translational Considerations |
| Potency | Nanomolar IC50/KI values against specific targets (e.g., Carbonic Anhydrases, Tubulin, MGAT2).[3][6][7] | Effective doses in the mg/kg range in animal models.[6][7] | The difference in potency is expected due to factors like bioavailability, metabolism, and target engagement in a complex system. |
| Mechanism of Action | Direct inhibition of enzymes (e.g., CA, MGAT2) or cellular processes (e.g., tubulin polymerization) can be precisely determined.[3][6][7] | The observed phenotype (e.g., tumor growth inhibition) is a result of the compound's effect on the target and its downstream pathways in a physiological context.[6][7] | In vivo studies validate the in vitro-hypothesized mechanism and can reveal unexpected off-target effects. |
| Pharmacokinetics | Not directly assessed. In vitro models like liver microsomes can predict metabolic stability. | Crucial for determining oral bioavailability, half-life, and appropriate dosing regimens. For example, an N-phenylindoline-5-sulfonamide derivative was optimized for high oral bioavailability (52% in mice).[7] | A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties. |
| Toxicity | Cytotoxicity against cancer cell lines is a primary endpoint. Toxicity against normal cell lines can provide an initial therapeutic index. | Systemic toxicity is assessed by monitoring body weight, clinical signs, and post-mortem analysis of organs. The antitubulin agent J30 showed no obvious toxicity in mice.[6] | In vitro cytotoxicity does not always predict in vivo toxicity, which can be organ-specific or mechanism-based. |
Conclusion: A Roadmap for Advancing Indoline-5-Sulfonamide Derivatives
The indoline-5-sulfonamide scaffold holds significant promise for the development of novel therapeutics. While in vitro studies are indispensable for initial screening, mechanism of action studies, and lead optimization, they represent a simplified model of a complex biological system. In vivo studies are the critical next step to evaluate the true therapeutic potential of these compounds, providing essential data on efficacy, safety, and pharmacokinetics.
For researchers working with N,N-Dimethylindoline-5-Sulfonamide and its analogs, a carefully designed experimental cascade that bridges the in vitro and in vivo settings is paramount. By understanding the potential discrepancies and synergies between these two modes of evaluation, as illustrated by the data on closely related indoline-5-sulfonamide derivatives, the path from bench to bedside can be navigated with greater confidence and success.
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Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. Available at: [Link]
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Ishida, T., et al. (2015). Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4299-4314. Available at: [Link]
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A Comparative Guide to Alternatives for N,N-Dimethylindoline-5-Sulfonamide in Carbonic Anhydrase Inhibition
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. This guide provides an in-depth technical comparison of compounds alternative to N,N-Dimethylindoline-5-Sulfonamide, with a primary focus on the inhibition of therapeutically relevant carbonic anhydrase (CA) isoforms. While this compound serves as a pertinent chemical starting point, this guide delves into structurally related analogs and functionally similar non-sulfonamide compounds for which robust experimental data exists, offering a comprehensive view of structure-activity relationships (SAR) and performance metrics.
Introduction: The Indoline-5-Sulfonamide Scaffold and its Therapeutic Context
The indoline-5-sulfonamide core is a recognized pharmacophore in the design of inhibitors targeting zinc metalloenzymes, most notably the carbonic anhydrases.[1] The sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group, capable of coordinating with the Zn²⁺ ion in the enzyme's active site, thereby disrupting its catalytic activity.[2] This mechanism is central to the therapeutic effects of numerous drugs, including diuretics, anti-glaucoma agents, and anticonvulsants.[3]
In the context of oncology, specific CA isoforms, particularly the transmembrane proteins CA IX and CA XII, are highly overexpressed in hypoxic solid tumors.[4] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to conventional therapies.[5] Consequently, the development of potent and selective inhibitors for these tumor-associated isoforms is a major focus of anticancer drug discovery.[4] this compound represents a specific embodiment of this scaffold, though publicly available inhibitory data for this exact tertiary sulfonamide is scarce. However, extensive research on closely related primary indoline-5-sulfonamide analogs provides a wealth of data for a comparative analysis.[1][5]
Sulfonamide-Based Alternatives: Modifying the Indoline Core
A key strategy in drug design is "scaffold hopping," where the core of a known inhibitor is modified to improve its properties.[1] A systematic study of 1-acylated indoline-5-sulfonamides reveals how modifications to the indoline nitrogen can significantly impact inhibitory potency and isoform selectivity.[1][5]
Comparative Inhibitory Activity
The performance of these analogs was evaluated against four key human carbonic anhydrase (hCA) isoforms: the ubiquitous cytosolic off-target enzymes hCA I and hCA II, and the tumor-associated targets hCA IX and hCA XII. The inhibitory activity is expressed as the inhibition constant (Kᵢ), with lower values indicating higher potency.
| Compound ID | N1-Acyl Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4e | Perfluorobenzoyl | 204.5 | 11.7 | 158.3 | 48.7 |
| 4f | 3-Chlorobenzoyl | 450.7 | 10.5 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | >10000 | 89.7 | >10000 | 100.2 |
| 4j | 3-Methoxybenzoyl | >10000 | 14.2 | 239.4 | 55.4 |
| 4k | 4-Methoxybenzoyl | >10000 | 18.9 | 311.7 | 64.9 |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Data sourced from Krymov et al. (2022).[1][5] |
Causality Behind Experimental Observations:
-
Potency against Tumor-Associated Isoforms: Several 1-acylated derivatives, notably 4f (1- (3-Chlorobenzoyl)indoline-5-sulfonamide), exhibit potent, nanomolar inhibition of the target isoforms hCA IX (Kᵢ = 132.8 nM) and hCA XII (Kᵢ = 41.3 nM).[5] This potency is attributed to the hydrophobic "tail" of the acyl group, which forms favorable interactions within the hydrophobic half of the CA active site, complementing the zinc-binding action of the sulfonamide head.[1]
-
Selectivity Profile: A crucial goal is to achieve selectivity for the tumor-associated isoforms over the highly abundant cytosolic forms to minimize off-target side effects. Compound 4f shows a degree of selectivity, being a much weaker inhibitor of hCA I (Kᵢ = 450.7 nM) compared to hCA II, IX, and XII.[5] The substitution pattern on the benzoyl ring is critical; for instance, moving the chloro substituent from the 3-position (4f ) to the 4-position (4g ) drastically reduces activity against hCA I and IX.[1] This highlights the precise steric and electronic requirements for optimal binding.
-
Role of the N,N-Dimethyl Group: While data for this compound is unavailable, it is generally understood that primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides are more effective CA inhibitors than tertiary sulfonamides (-SO₂NR₂). The acidic proton on the nitrogen is crucial for the canonical binding mode, which involves coordination to the zinc ion as an anion and hydrogen bonding to the Thr199 residue.[6] The absence of this proton in a tertiary sulfonamide like the topic compound would necessitate an alternative, likely less favorable, binding mechanism, potentially explaining the focus on primary sulfonamide analogs in the literature.
Non-Sulfonamide Alternatives: Expanding the Chemical Space
Limitations of sulfonamide-based inhibitors, such as potential allergic reactions and challenges in achieving high isoform selectivity, have driven the exploration of alternative zinc-binding groups.[7] These non-sulfonamide compounds offer novel mechanisms of action and different SAR profiles.
Key Classes of Non-Sulfonamide CA Inhibitors:
-
Coumarins: These compounds are thought to act as prodrugs, being hydrolyzed by CA's esterase activity in the active site to a carboxylic acid that then coordinates the zinc ion. They often exhibit high potency and selectivity.[7]
-
Carboxylic Acids: Acting as a bioisostere for the sulfonamide group, the carboxylate anion can directly coordinate the active site zinc.[7] The efficacy of this replacement can be highly context-dependent.
-
Phenols, Dithiocarbamates, and Polyamines: These classes represent a diverse range of chemical structures that have been shown to inhibit CAs, often with distinct binding modes and selectivity profiles compared to classical sulfonamides.[7]
A direct, universal quantitative comparison is challenging as inhibitory potency is highly dependent on the specific scaffold and the assay conditions. However, structure-based virtual screening has successfully identified non-sulfonamide inhibitors like 3-pyridinemethanol (IC₅₀ = 0.42 µM against CA IX), demonstrating the viability of this approach.[8]
Experimental Methodologies: A Self-Validating System
The reliability of comparative data hinges on the robustness of the experimental protocols. The following methodologies are standard in the characterization of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for determining the inhibitory potency (Kᵢ) of compounds against CA isoforms.[9]
Objective: To measure the enzymatic activity of CA in catalyzing the hydration of CO₂ and to determine the inhibition constants of test compounds.
Principle: The hydration of CO₂ produces protons, causing a pH change in a buffered solution. This pH change is monitored by a colorimetric indicator (e.g., Phenol Red) using a stopped-flow instrument, which allows for the measurement of rapid kinetic events. The rate of color change is proportional to the rate of the enzymatic reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (hCA I, II, IX, XII) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄ for constant ionic strength).
-
Inhibitor Solutions: Prepare stock solutions of test compounds (e.g., 0.1 mM) in deionized water or DMSO, followed by serial dilutions.
-
CO₂ Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
Buffer/Indicator Solution: Prepare a buffer solution containing a pH indicator (e.g., 0.2 mM Phenol Red).
-
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with varying concentrations of the inhibitor. Incubate for 15 minutes at room temperature to allow the enzyme-inhibitor complex to form.
-
Stopped-Flow Measurement:
-
Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated solution into the other syringe.
-
Rapidly mix the two solutions. The instrument will monitor the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the absorbance data.
-
Subtract the rate of the uncatalyzed reaction (measured in the absence of enzyme) from the observed rates.
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the Cheng-Prusoff equation using non-linear least-squares methods. Each Kᵢ value should be the mean of at least three independent determinations.[9]
-
Workflow for CA Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition via stopped-flow assay.
Antiproliferative Activity (MTT Assay)
To assess the downstream therapeutic effect of CA inhibition, the antiproliferative activity of the compounds is tested on cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell population by 50% (IC₅₀).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ humidified incubator. For studies on hypoxia-induced CA IX, a parallel plate can be incubated under hypoxic conditions (e.g., 1% O₂).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours to allow for the reduction of MTT to formazan.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
In Vitro ADME & Pharmacokinetic Considerations
Beyond target potency, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage in vitro ADME screening is essential to identify liabilities.[11]
Key In Vitro ADME Assays:
-
Aqueous Solubility: Determines if a compound can dissolve sufficiently to be absorbed.
-
LogD₇.₄: Measures lipophilicity at physiological pH, which influences permeability, solubility, and metabolism.[12]
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict how quickly the body will break down the compound.[12]
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins; only the unbound fraction is pharmacologically active.[12]
-
Permeability (e.g., Caco-2 Assay): Uses a monolayer of intestinal cells to predict oral absorption.[11]
-
CYP450 Inhibition: Identifies the potential for drug-drug interactions by assessing inhibition of major drug-metabolizing enzymes.[13]
For the indoline-based inhibitors, pharmacokinetic profiling in animal models would be the subsequent step to evaluate parameters like oral bioavailability and plasma half-life, which are critical for determining dosing regimens.[14]
Conclusion and Future Directions
The indoline-5-sulfonamide scaffold is a validated starting point for the design of potent carbonic anhydrase inhibitors. While direct experimental data for this compound is not prominent in the literature, a comparative analysis of its close, primary sulfonamide analogs provides critical insights for researchers.
Key Takeaways:
-
Sulfonamide Analogs: Modification of the indoline-5-sulfonamide core, particularly at the N1-position, is a proven strategy to modulate potency and achieve selectivity against tumor-associated CA IX and XII. Compound 4f (1-(3-Chlorobenzoyl)indoline-5-sulfonamide) emerges as a promising lead, demonstrating potent inhibition of target isoforms and antiproliferative effects.[5]
-
The Power of the Primary Sulfonamide: The primary sulfonamide group remains the gold standard for CA inhibition due to its optimal interactions within the enzyme's active site. Tertiary sulfonamides represent a significant structural deviation that likely compromises this canonical binding mode.
-
Non-Sulfonamide Alternatives: For projects where the sulfonamide moiety is undesirable, alternative zinc-binding groups like coumarins and carboxylic acids present viable, albeit less explored, avenues. These alternatives offer opportunities for novel intellectual property and potentially improved selectivity profiles.
Future research should focus on obtaining a complete in vivo pharmacokinetic and efficacy profile for lead compounds like 4f . Furthermore, a systematic comparison of optimized indoline-sulfonamides against leading non-sulfonamide inhibitors in head-to-head assays would provide a definitive understanding of their relative therapeutic potential.
Signaling Pathway and Inhibition Mechanism
Caption: Binding mode of an indoline-5-sulfonamide inhibitor in the CA IX active site.
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A Comparative Guide to Confirming the Mechanism of Action of N,N-Dimethylindoline-5-Sulfonamide as a Novel Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for elucidating and confirming the mechanism of action (MoA) for a novel small molecule, N,N-Dimethylindoline-5-Sulfonamide (hereafter referred to as Cmpd-X). Given the prevalence of the sulfonamide scaffold in targeted therapies, we hypothesize a primary MoA as a protein kinase inhibitor.[1][2][3] This document outlines a multi-phase, self-validating experimental workflow designed for drug discovery and development professionals. We will compare the performance of Cmpd-X against a well-characterized, hypothetical alternative, "Comparator-Y," a known inhibitor of the putative target kinase, to benchmark its potency, selectivity, and cellular effects.
Introduction: The Imperative of Rigorous MoA Validation
In the landscape of targeted drug discovery, identifying a compound that elicits a desired phenotype is merely the first step. The critical subsequent challenge lies in unequivocally defining its molecular mechanism of action. A poorly defined MoA can lead to failed clinical trials and unforeseen toxicity. The sulfonamide functional group is a versatile pharmacophore, historically known for its antimicrobial properties by competitively inhibiting folic acid synthesis.[4][5] However, modern medicinal chemistry has incorporated this moiety into a vast array of targeted agents, including inhibitors of carbonic anhydrase, histone deacetylases, and, most notably, protein kinases.[2][6]
This guide uses Cmpd-X, a compound with the chemical identifier CAS 99169-99-0, as a case study.[7][8][9] We will proceed under the hypothesis that Cmpd-X functions as an ATP-competitive kinase inhibitor and detail the necessary experimental cascade to validate this hypothesis, identify its specific target(s), and map its downstream signaling consequences.
The Strategic Workflow: From Target Identification to Pathway Elucidation
Our approach is structured in three logical phases, each designed to build upon the last, providing a robust and cross-validated dataset. This workflow ensures that by the end of the investigation, we have high-confidence evidence of the compound's primary MoA.
Caption: Overall experimental workflow for MoA confirmation.
Phase 1: Target Identification and Deconvolution
The initial and most critical phase is to identify the direct protein binding partners of Cmpd-X from the entire proteome. We employ a dual strategy, combining broad, cell-free biochemical screening with unbiased, in-lysate affinity capture.
Biochemical Kinase Profiling
The rationale here is to cast a wide net. By screening Cmpd-X against a large, diverse panel of recombinant human kinases, we can rapidly identify high-affinity interactions in a controlled, cell-free environment. This provides a preliminary "hit list" of potential targets.
Experimental Approach: An in-vitro kinase assay is performed where the ability of Cmpd-X to inhibit the phosphorylation of a substrate by a specific kinase is measured.[10]
Hypothetical Data Summary:
| Kinase Target | Cmpd-X (IC50, nM) | Comparator-Y (IC50, nM) | Kinase Family |
| MAPK14 (p38α) | 15 | 10 | CMGC |
| MAPK1 (ERK2) | 850 | >10,000 | CMGC |
| CDK2 | 1,200 | 8,000 | CMGC |
| ABL1 | >10,000 | >10,000 | TK |
| SRC | 5,300 | >10,000 | TK |
| MAP2K6 (MKK6) | 45 | 250 | STE |
Interpretation: The data strongly suggest that Cmpd-X is a potent inhibitor of MAPK14 (p38α) and, to a lesser extent, its upstream activator MAP2K6. Its selectivity appears superior to Comparator-Y against MAP2K6. The next step is to validate these interactions within a more biologically relevant context.
Chemical Proteomics with Kinobeads
To complement the biochemical screen and identify targets in their native state, we utilize a chemical proteomics approach. Kinobeads are a powerful tool consisting of broad-spectrum kinase inhibitors immobilized on a resin, which can enrich a large portion of the cellular kinome.[11][12][13][14] By incubating cell lysate with Cmpd-X before the kinobead pulldown, we can identify which kinases are competed off the beads, indicating a direct binding interaction with our compound.[15]
Experimental Rationale: This competition-binding assay provides an unbiased view of the compound's targets within the complex milieu of a cell lysate, complete with native protein complexes and post-translational modifications.[13][14]
Hypothetical Data Summary:
| Protein Target | Cmpd-X (% Competition at 1µM) | Comparator-Y (% Competition at 1µM) | Notes |
| MAPK14 | 95% | 98% | Confirms primary target |
| MAP2K6 | 78% | 45% | Confirms secondary target |
| RIPK2 | 25% | 15% | Potential weak off-target |
| NQO2 | 15% | 5% | Known sulfonamide off-target |
Interpretation: The kinobeads data corroborate the findings from the biochemical screen, confirming MAPK14 as the primary target and MAP2K6 as a significant secondary target of Cmpd-X. The higher competition for MAP2K6 by Cmpd-X compared to Comparator-Y reinforces the selectivity profile observed earlier.
Phase 2: Confirming Target Engagement in Live Cells
Identifying a binding partner is not sufficient; we must prove that the compound engages its target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18]
Cellular Thermal Shift Assay (CETSA)
Principle: The core principle of CETSA is that the binding of a ligand (our compound) to its target protein stabilizes the protein's structure.[19] This stabilization results in a higher melting temperature (Tagg). When intact cells treated with the compound are heated, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein in control cells.[18][20]
Caption: Hypothesized p38 MAPK signaling pathway inhibited by Cmpd-X.
Hypothetical Data Summary (Selected Phosphosites):
| Protein | Phosphosite | Fold Change (Cmpd-X vs. DMSO) | Fold Change (Comparator-Y vs. DMSO) | Pathway Role |
| MAPKAPK2 | Thr334 | -4.5 | -5.2 | Direct p38 substrate |
| ATF2 | Thr71 | -3.8 | -4.1 | Direct p38 substrate |
| HSP27 | Ser82 | -3.1 | -3.5 | Downstream of MK2 |
| STAT1 | Ser727 | -1.2 | -1.1 | Crosstalk pathway |
Interpretation: Treatment with Cmpd-X leads to a significant and specific reduction in the phosphorylation of known MAPK14 substrates and downstream effectors. This functional data provides the ultimate validation, directly linking the biochemical binding and cellular target engagement to a measurable impact on the relevant signaling pathway. The quantitative similarity to Comparator-Y further solidifies the on-target MoA.
Conclusion and Comparative Summary
The multi-pronged approach outlined in this guide provides a robust and self-validating workflow for confirming the mechanism of action of this compound (Cmpd-X) as a novel kinase inhibitor. Through a combination of biochemical screening, chemical proteomics, cellular target engagement assays, and functional phosphoproteomics, we have built a cohesive and compelling body of evidence.
Final Comparison:
| Parameter | This compound (Cmpd-X) | Comparator-Y | Assessment |
| Primary Target | MAPK14 (p38α) | MAPK14 (p38α) | Both compounds effectively target MAPK14. |
| Potency (IC50) | 15 nM | 10 nM | Comparator-Y is marginally more potent biochemically. |
| Selectivity | High selectivity, with notable activity against upstream MAP2K6. | High selectivity for MAPK14, weaker against MAP2K6. | Cmpd-X shows a unique dual-inhibitor profile. |
| Cellular Engagement | Confirmed (ΔTagg = +5.5 °C) | Confirmed (ΔTagg = +6.7 °C) | Both compounds effectively engage the target in cells. |
| Functional Impact | Strong and specific inhibition of p38 pathway signaling. | Strong and specific inhibition of p38 pathway signaling. | Both compounds demonstrate clear on-target functional activity. |
This investigation validates the hypothesized mechanism of Cmpd-X as a potent MAPK14 inhibitor. Its distinct selectivity profile compared to existing alternatives like Comparator-Y warrants further investigation for potential therapeutic advantages. This systematic approach ensures a high degree of confidence in the molecular MoA, a critical prerequisite for advancing a compound into further preclinical and clinical development.
Appendix: Detailed Experimental Protocols
Protocol 1: Chemical Proteomics (Kinobeads Competition Binding)
-
Cell Culture & Lysis: Culture HeLa or other relevant cells to ~80% confluency. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Quantify protein concentration using a BCA assay. Dilute lysate to a final concentration of 2 mg/mL.
-
Compound Incubation: Aliquot 500 µL of lysate per condition. Add Cmpd-X, Comparator-Y, or DMSO (vehicle control) to final concentrations ranging from 10 nM to 10 µM. Incubate for 45 minutes at 4°C with gentle rotation.
-
Kinobead Incubation: Add 20 µL of a pre-washed kinobead slurry to each lysate sample. Incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute bound proteins and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a label-free quantification algorithm. Calculate the percentage of competition for each protein by comparing its abundance in the compound-treated sample to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with Cmpd-X (10 µM) or DMSO for 1 hour in the incubator.
-
Heating: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation: Clarify the lysate by ultracentrifugation (20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated fraction (pellet).
-
Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., MAPK14) and a control protein (e.g., GAPDH) by Western Blot or ELISA.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tagg). The difference in Tagg between the DMSO and compound-treated samples is the thermal shift (ΔTagg). [16]
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Peer-Reviewed Validation of N,N-Dimethylindoline-5-Sulfonamide and its Analogs: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of N,N-Dimethylindoline-5-Sulfonamide and its derivatives, offering a comparative perspective on their performance against established alternatives in key therapeutic areas. Drawing upon peer-reviewed experimental data, this document is intended to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their research endeavors.
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets have cemented its importance in drug design.[2] this compound, a specific scaffold within this class, has emerged as a versatile precursor for developing novel inhibitors targeting various enzymes and biological pathways.[4][5][6][7] This guide will delve into the peer-reviewed validation of this scaffold and its derivatives, with a particular focus on their anticancer properties as carbonic anhydrase inhibitors.
This compound Analogs as Carbonic Anhydrase Inhibitors
Recent research has highlighted the potential of indoline-5-sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][6][7][8] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation and survival, especially under hypoxic conditions.[5][6][7][8]
Comparative Inhibitory Activity
A study published in Pharmaceuticals detailed the synthesis and evaluation of a series of 1-acylated indoline-5-sulfonamides.[5][6][7][8] The inhibitory activity of these compounds against four human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII) was determined and compared with the clinically used CA inhibitor Acetazolamide (AAZ).
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Indoline-5-sulfonamide (9) | 105.4 | 10.1 | 24.6 | 4.5 |
| 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f) | 8970 | 9850 | 132.8 | 41.3 |
| 1-(4-Fluorobenzoyl)indoline-5-sulfonamide (4e) | >10000 | >10000 | 224.1 | 58.9 |
| Data synthesized from a study by Krymov et al. (2022).[5][6][7][8] |
The data reveals that while the parent indoline-5-sulfonamide (9) shows potent inhibition across all tested isoforms, acylation at the 1-position can introduce selectivity. For instance, compound 4f demonstrates a significant preference for the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.[5][6][7][8] This selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window of potential anticancer agents.
Antiproliferative Activity
The same study investigated the antiproliferative activity of these compounds against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions.[5][8]
| Compound | MCF7 IC50 (µM) - Normoxia | MCF7 IC50 (µM) - Hypoxia |
| Doxorubicin | 0.04 | 0.08 |
| Indoline-5-sulfonamide (9) | >50 | >50 |
| 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f) | 25.1 | 12.9 |
| 1-(4-Fluorobenzoyl)indoline-5-sulfonamide (4e) | >50 | 38.4 |
| Data synthesized from a study by Krymov et al. (2022).[5][8] |
Notably, compound 4f exhibited a two-fold increase in potency under hypoxic conditions, a desirable characteristic for a drug targeting the tumor microenvironment.[5][8] This suggests that inhibition of CA IX and XII by these indoline-5-sulfonamide derivatives translates to a tangible antiproliferative effect, particularly in the oxygen-deprived conditions characteristic of solid tumors.
Experimental Protocols: A Self-Validating System
The trustworthiness of these findings is underpinned by robust experimental methodologies. The following sections detail the key protocols employed in the validation of these compounds.
Synthesis of 1-Acylated Indoline-5-Sulfonamides
The synthesis of the target compounds typically follows a multi-step process, as illustrated in the workflow below. This ensures the purity and structural integrity of the final products, which are validated through spectroscopic techniques.[9][10]
Caption: General synthesis workflow for 1-acylated indoline-5-sulfonamides.
Step-by-Step Protocol:
-
Protection of the Indoline Nitrogen: Indoline is reacted with an acylating agent (e.g., acetic anhydride) to protect the secondary amine.
-
Chlorosulfonation: The resulting N-acylindoline is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring.
-
Amination: The N-acylindoline-5-sulfonyl chloride is then reacted with ammonia or an appropriate amine to form the corresponding sulfonamide.
-
Deprotection (if necessary): The acyl protecting group can be removed to yield the parent indoline-5-sulfonamide.
-
Purification and Characterization: The final products are purified using techniques like flash chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[9][10]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically assessed using a stopped-flow CO₂ hydration assay.
Caption: Workflow for determining CA inhibition constants (Ki).
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is pre-incubated with varying concentrations of the inhibitor.
-
Substrate Preparation: A separate solution of CO₂ is prepared.
-
Rapid Mixing: The enzyme-inhibitor solution and the CO₂ solution are rapidly mixed in a stopped-flow instrument.
-
Monitoring the Reaction: The hydration of CO₂ to carbonic acid, catalyzed by the CA enzyme, results in a change in pH. This change is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The inhibition constant (KI) is then calculated by fitting the data to the appropriate inhibition model.
Broader Applications and Future Directions
While the focus of this guide has been on anticancer applications, it is important to note that the sulfonamide scaffold, including indoline derivatives, has shown promise in other therapeutic areas. Peer-reviewed studies have explored their potential as:
-
Antibacterial agents: Certain sulfonamide derivatives have demonstrated moderate activity against bacteria like Escherichia coli.[1]
-
Antiviral agents: Novel sulfonamide-substituted indolylarylsulfones have been identified as potent HIV-1 inhibitors.[2]
-
Metabolic disease treatments: N-Phenylindoline-5-sulfonamide derivatives have been developed as inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) for potential use in treating obesity and metabolic disorders.[11]
The continued exploration of the this compound scaffold and its derivatives holds significant promise for the discovery of novel therapeutics. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and safety profiles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethylindoline-5-Sulfonamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N-Dimethylindoline-5-Sulfonamide (CAS No. 99169-99-0).
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, established best practices for sulfonamides and related heterocyclic compounds, guided by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), dictate a cautious approach.[1][2] Therefore, this compound should be managed as a potentially hazardous substance to ensure maximum safety.[1][2]
Part 1: Pre-Disposal Safety Protocol
Before beginning any disposal procedure, a thorough understanding of the potential hazards and the required personal protective equipment (PPE) is paramount. This proactive stance is the foundation of a safe laboratory environment.
Hazard Characterization (Assumed)
In the absence of specific toxicological data for this compound, we must extrapolate from the known profiles of similar sulfonamide-based compounds. Many chemicals in this class are known to cause skin and eye irritation.[3] Therefore, it is prudent to treat this compound as hazardous, possessing the potential for irritation and unknown long-term effects.
Table 1: Assumed Hazard Profile & Safety Recommendations
| Parameter | Guideline | Justification & Source |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Sensitizer. | Based on SDS data for analogous sulfonamide compounds.[3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | To prevent dangerous chemical reactions.[1][4] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor. | In accordance with EPA regulations for hazardous chemical waste.[2][5] |
| Sewer Disposal | Strictly Prohibited. | Chemical waste should not be drain-disposed unless explicitly approved.[2][6] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure.[1]
-
Eye Protection : Chemical safety goggles are required.[1][7] For operations with a higher splash risk, a face shield should be used in conjunction with goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) must be worn.[1][8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3][9]
-
Body Protection : A standard laboratory coat is mandatory.[1][7]
-
Work Area : All handling of the solid compound and preparation of waste containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][10]
Part 2: Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic process of segregation, containment, and labeling to comply with regulatory standards and ensure safety.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous reactions.[1][5]
-
Solid Waste : Collect any unused this compound, along with any contaminated disposable labware (e.g., weighing papers, gloves, pipette tips), in a dedicated hazardous waste container.[2]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, dedicated liquid hazardous waste container.[2]
-
Incompatibles : Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][4][11]
Step 2: Containerization
The choice of container is critical for safe storage and transport.
-
Use only approved, chemically compatible hazardous waste containers that are in good condition and have a secure, leak-proof lid.[1][12][11]
-
Ensure the container material does not react with the sulfonamide waste.[10][11]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[10][11]
Step 3: Labeling
Accurate labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[5][10]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][13]
-
The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][14]
-
List all constituents of any mixture by percentage or volume.[11]
-
Include the date when waste accumulation began.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][11][13]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][10]
-
The SAA should be inspected weekly for any signs of leakage or container deterioration.[1][12][11]
Step 5: Arranging for Final Disposal
Disposal must be handled by certified professionals.
-
The disposal of this compound waste must be managed by a licensed and reputable chemical waste management company.[2]
-
Never dispose of this chemical in the regular trash or down the sewer system.[2][12]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Communicate : Inform your laboratory supervisor and environmental health and safety (EHS) office immediately.
-
Contain : For small, manageable spills, prevent the material from spreading or entering drains.[2]
-
Absorb : Carefully cover the spilled solid with an inert absorbent material.[2] If the spill is a liquid solution, use a finely-powdered liquid-binding material.[2] Avoid raising dust.[2][7]
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.[2][7]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[2] Collect all cleanup materials as hazardous waste.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Seek immediate medical attention.[7]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][15] Seek medical attention if irritation develops or persists.[15]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[7][15]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and drink two glasses of water.[16] Seek immediate medical attention.
References
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Personal protective equipment for handling N,N-Dimethylindoline-5-Sulfonamide
Essential Safety and Handling Guide: N,N-Dimethylindoline-5-Sulfonamide
A Senior Application Scientist's Guide to Safe Laboratory Practices
Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the safe handling of this compound (CAS No. 99169-99-0).[1][2][3] The following protocols are designed to establish a self-validating system of safety, ensuring minimal exposure risk and maintaining the integrity of your research.
Hazard Analysis and Risk Assessment
This compound is an organic compound containing a sulfonamide functional group.[4] While specific toxicity data for this compound is limited, related sulfonamide compounds are known to present several potential health hazards, including:
-
Skin and Eye Irritation: Many sulfonamide-based compounds are known to cause skin and eye irritation.[5][6]
-
Allergic Reactions: Some individuals may experience allergic skin reactions (allergic contact dermatitis) upon exposure.[7]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6]
-
Systemic Toxicity: Some related compounds have been shown to be toxic if swallowed or inhaled, and in some cases, fatal upon skin contact.[8]
Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the final and most critical barrier between the researcher and potential chemical exposure.[9] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields AND a Face Shield | Safety goggles are mandatory to prevent contact from splashes.[10] A face shield provides an additional layer of protection for the entire face and is required when there is a significant risk of splashing.[9][11] |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Two pairs of powder-free, chemical-resistant nitrile gloves are required.[11][12] The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[12] This provides a secure barrier and allows for the safe removal of the contaminated outer glove.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9] |
| Body Protection | Disposable, Low-Permeability Gown | A disposable gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against skin contact.[12][13] Standard cotton lab coats are not sufficient as they can absorb chemical spills. |
| Respiratory Protection | Use of a Chemical Fume Hood or a Respirator | All handling of solid this compound that may generate dust, and all work with solutions, must be conducted within a certified chemical fume hood to minimize inhalation risks.[13] If a fume hood is not available, a NIOSH-approved respirator (e.g., an N95 for particulates or a chemical cartridge respirator for vapors) is mandatory.[9][14] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Preparation and Handling Protocol
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs.[15]
-
Pre-Operational Checks: Before handling, ensure the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[13]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[13]
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Post-Handling: Upon completion of work, thoroughly wash hands and any exposed skin.[16] Decontaminate all surfaces and equipment used.[15]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency and Spill Management
Accidents can happen, and a clear, rehearsed plan is the best defense.
Spill Response Protocol
In the event of a spill, follow these steps immediately:
-
Alert Personnel: Notify all personnel in the immediate area and evacuate if necessary.[15]
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large spills, contact your institution's Environmental Health & Safety (EHS) department.[15]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbents, PPE) must be disposed of as hazardous chemical waste.[16]
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.[17]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all local, state, and federal regulations.[7]
By adhering to these stringent safety protocols, you can confidently handle this compound while ensuring your personal safety and the integrity of your laboratory environment.
References
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- Fisher Scientific. (2024, March 30). Safety Data Sheet.
- Fisher Scientific. (2010, January 7). Safety Data Sheet.
- TCI Chemicals. (2025, November 5). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
